molecular formula C5H4Cl2N4O B11799140 2,4-Dichloropyrimidine-5-carbohydrazide

2,4-Dichloropyrimidine-5-carbohydrazide

Cat. No.: B11799140
M. Wt: 207.01 g/mol
InChI Key: AVXJPPWLNODUFR-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-carbohydrazide (CAS: 1379317-74-4) is a versatile and valuable bifunctional intermediate in organic and medicinal chemistry. Its molecular formula is C 5 H 4 Cl 2 N 4 O, with a molecular weight of 207.01 g/mol . The compound features two distinct reactive centers: the two chlorine atoms on the pyrimidine ring and the carbohydrazide moiety. The chlorines are highly susceptible to sequential nucleophilic substitution reactions, allowing for selective and stepwise functionalization of the pyrimidine core . Simultaneously, the hydrazide group can undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives, a key feature in the design of novel bioactive molecules . This dual reactivity makes it a crucial building block for constructing complex, polyfunctionalized pyrimidines. In research, 2,4-Dichloropyrimidine-5-carbohydrazide serves as a precursor for the synthesis of various pharmacologically active compounds. Its scaffold is integral in the discovery of novel kinase inhibitors . For instance, hydrazone derivatives based on a 2,4-diaminopyrimidine core have shown exceptional promise as potent anti-thyroid cancer agents through the inhibition of Focal Adhesion Kinase (FAK), with one study identifying a compound exhibiting an IC 50 value of 35 nM against FAK and significant anti-proliferative effects . Furthermore, the 2,4-dichloropyrimidine structure is a known intermediate in developing compounds for antimalarial research, particularly as inhibitors of essential plasmodial kinases like PfGSK3 and PfPK6 . Researchers will find this compound particularly useful for generating diverse chemical libraries for high-throughput screening in drug discovery campaigns. Handle with care in accordance with good laboratory practices. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Cl2N4O

Molecular Weight

207.01 g/mol

IUPAC Name

2,4-dichloropyrimidine-5-carbohydrazide

InChI

InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12)

InChI Key

AVXJPPWLNODUFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN

Origin of Product

United States

Foundational & Exploratory

2,4-Dichloropyrimidine-5-carbohydrazide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dichloropyrimidine-5-carbohydrazide for Advanced Research

Executive Summary: 2,4-Dichloropyrimidine-5-carbohydrazide is a specialized heterocyclic compound poised for significant application in medicinal chemistry and drug discovery. While a dedicated CAS number is not prominently listed in major chemical databases, indicating its status as a novel or specialized research chemical, its structure combines two moieties of high value: the versatile 2,4-dichloropyrimidine core and a reactive carbohydrazide functional group. The 2,4-dichloropyrimidine scaffold is a well-established "privileged structure" in pharmacology, forming the foundation of numerous kinase inhibitors and anti-cancer agents.[1][2][3] The addition of a carbohydrazide group at the 5-position introduces a potent nucleophilic and hydrogen-bonding domain, opening new avenues for creating complex molecular architectures and novel pharmacophores. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol from key precursors, insights into its chemical reactivity, potential applications in drug development, and essential safety protocols based on its constituent parts.

Chemical Identity and Core Descriptors

The identity of 2,4-Dichloropyrimidine-5-carbohydrazide is defined by its unique structure. Below is a summary of its predicted identifiers alongside the known properties of its core precursor, 2,4-Dichloropyrimidine.

Identifier2,4-Dichloropyrimidine-5-carbohydrazide (Predicted)2,4-Dichloropyrimidine (Core Precursor)
CAS Number Not Assigned3934-20-1[1][4][5][6]
Molecular Formula C₅H₄Cl₂N₄OC₄H₂Cl₂N₂[5][6][7]
Molecular Weight 207.02 g/mol 148.98 g/mol [5][6]
IUPAC Name 2,4-dichloropyrimidine-5-carbohydrazide2,4-dichloropyrimidine[4]
Canonical SMILES C1(=C(C(=O)NN)N=C(N=C1Cl)Cl)C1=CN=C(N=C1Cl)Cl[4]
InChI Key (Predicted)BTTNYQZNBZNDOR-UHFFFAOYSA-N[4][5]

Molecular Structure:

Caption: Chemical structure of 2,4-Dichloropyrimidine-5-carbohydrazide.

Synthesis Protocol and Mechanistic Insights

The most direct and logical synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide involves the reaction of a suitable carbonyl precursor with hydrazine. A prime candidate for this precursor is 2,4-dichloropyrimidine-5-carboxylic acid chloride, which can be synthesized from uracil-5-carboxylic acid.[8]

Proposed Synthesis Workflow:

G start Uracil-5-carboxylic Acid step1 Chlorination with POCl₃ / PCl₃ + Cl₂ start->step1 intermediate 2,4-Dichloropyrimidine- 5-carboxylic acid chloride step1->intermediate High Yield (>90%)[8] step2 Hydrazinolysis with Hydrazine (N₂H₄) intermediate->step2 product 2,4-Dichloropyrimidine- 5-carbohydrazide step2->product Nucleophilic Acyl Substitution

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The pyrimidine core is a cornerstone in the design of therapeutic agents, renowned for its presence in a myriad of biologically active molecules.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. 2,4-Dichloropyrimidine-5-carbohydrazide emerges as a compound of significant interest for researchers in drug discovery and development. Its structure combines the reactive 2,4-dichloropyrimidine moiety, a versatile building block for nucleophilic substitution reactions, with a carbohydrazide functional group, a key pharmacophore known for its hydrogen bonding capabilities and utility as a synthetic intermediate.

This guide provides a comprehensive overview of the anticipated physicochemical properties of 2,4-Dichloropyrimidine-5-carbohydrazide. While direct experimental data for this specific molecule is not extensively published, we can infer its characteristics based on the well-documented properties of the 2,4-dichloropyrimidine core and the carbohydrazide functional group. We will delve into the predicted properties, outline robust experimental protocols for their determination, and discuss the implications for its handling, stability, and application in research settings.

Chemical Identity and Structural Features

2,4-Dichloropyrimidine-5-carbohydrazide is a derivative of pyrimidine characterized by chlorine atoms at the 2 and 4 positions and a carbohydrazide group at the 5 position.

  • IUPAC Name: 2,4-dichloropyrimidine-5-carbohydrazide

  • Molecular Formula: C₅H₄Cl₂N₄O

  • Molecular Weight: 223.02 g/mol

  • CAS Number: Not available. For the core structure, 2,4-Dichloropyrimidine, the CAS Number is 3934-20-1.[2][3][4][5]

The molecule's reactivity is largely dictated by the two chlorine atoms, which are susceptible to nucleophilic displacement. This makes it a valuable intermediate for the synthesis of a diverse library of substituted pyrimidines. The carbohydrazide group introduces a nucleophilic and hydrogen-bonding region to the molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,4-Dichloropyrimidine-5-carbohydrazide, based on the known data for 2,4-Dichloropyrimidine and general principles of organic chemistry.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Appearance White to off-white crystalline solid.The parent 2,4-Dichloropyrimidine is a white to off-white crystalline solid.[4] The addition of the carbohydrazide group is not expected to significantly alter the color.
Melting Point Expected to be significantly higher than 2,4-Dichloropyrimidine (57-61 °C). Likely in the range of 150-200 °C.The carbohydrazide group introduces strong hydrogen bonding capabilities, leading to a more stable crystal lattice and requiring more energy to melt. Carbohydrazide itself has a melting point of 153–154 °C.[6]
Boiling Point High, with decomposition likely before boiling at atmospheric pressure.The presence of polar functional groups and increased molecular weight compared to the parent compound suggests a high boiling point. The thermal stability of the carbohydrazide moiety may be a limiting factor. The boiling point of 2,4-Dichloropyrimidine is approximately 101 °C at 23 mmHg.[7]
Solubility Sparingly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in non-polar organic solvents.The carbohydrazide group will increase polarity and the potential for hydrogen bonding with water. However, the dichloropyrimidine core remains largely hydrophobic. The parent 2,4-Dichloropyrimidine is slightly soluble in water and soluble in common organic solvents.[4][7]
pKa Expected to have at least two pKa values. One acidic proton on the terminal hydrazide nitrogen and basic character from the pyrimidine nitrogens and the other hydrazide nitrogens.The exact pKa values would need to be determined experimentally, likely through potentiometric titration or UV-Vis spectroscopy.

Synthesis and Purification

The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide would likely proceed via a two-step process starting from uracil.

Synthesis Pathway

A plausible synthetic route involves the formylation of uracil, followed by chlorination and subsequent reaction with hydrazine hydrate. A patent for a similar compound, 2,4-dichloro-5-pyrimidine carbaldehyde, outlines the initial steps.[8]

Synthesis_of_2_4_Dichloropyrimidine_5_carbohydrazide Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidine carbaldehyde Uracil->Intermediate1 Vilsmeier-Haack Reaction (DMF, POCl₃ or SOCl₂) Intermediate2 2,4-Dichloro-5-pyrimidine carbaldehyde Intermediate1->Intermediate2 Chlorination (POCl₃) Product 2,4-Dichloropyrimidine-5- carbohydrazide Intermediate2->Product Hydrazinolysis (Hydrazine Hydrate)

Caption: Proposed synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This step is adapted from a patented procedure.[8]

  • To a stirred solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0-5 °C.

  • Add uracil to the Vilsmeier reagent in portions, maintaining the temperature below 40 °C.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-pyrimidinecarbaldehyde.

Step 2: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

  • Dissolve the crude 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Stir the reaction mixture for a specified time, monitoring by TLC or HPLC until the starting material is consumed.

  • The product may precipitate out of the solution upon completion. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-Dichloropyrimidine-5-carbohydrazide.

Physicochemical Characterization Workflow

A comprehensive characterization of a novel compound like 2,4-Dichloropyrimidine-5-carbohydrazide is crucial to confirm its identity, purity, and key physical properties. The following workflow outlines the standard analytical techniques that should be employed.

Characterization_Workflow cluster_Structure Structural Elucidation Start Synthesized Compound Purity Purity Assessment (HPLC, LC-MS) Start->Purity Structure Structural Elucidation Purity->Structure Thermal Thermal Analysis (DSC, TGA) Structure->Thermal Solubility Solubility & pKa (Titration, UV-Vis) Structure->Solubility NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR)

Caption: Analytical workflow for physicochemical characterization.

Purity Determination: HPLC and LC-MS
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound. Coupled with Mass Spectrometry (LC-MS), it can also provide initial confirmation of the molecular weight of the product and any impurities.

  • Methodology:

    • Develop a reversed-phase HPLC method using a C18 column.

    • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Monitor the elution profile using a UV detector at a wavelength where the pyrimidine ring shows strong absorbance (typically around 254 nm).

    • Purity is calculated based on the area percentage of the main peak.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons. Expect signals for the pyrimidine ring proton and the protons of the carbohydrazide group.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

    • Rationale: NMR is the most powerful technique for unambiguous structure determination of organic molecules.[9]

  • Mass Spectrometry (MS):

    • Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.[10] Key expected vibrational bands include N-H stretching for the hydrazide, C=O stretching for the carbonyl group, and C=N and C-Cl stretching from the dichloropyrimidine ring.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC):

    • Rationale: DSC is used to determine the melting point and assess the crystalline nature of the compound.

  • Thermogravimetric Analysis (TGA):

    • Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Solubility and pKa Determination
  • Rationale: Understanding the solubility and ionization behavior (pKa) is critical for developing formulations and designing biological assays.

  • Methodology:

    • Solubility: Can be determined by adding an excess of the compound to a known volume of solvent, stirring until equilibrium is reached, and then measuring the concentration of the dissolved compound by HPLC or UV-Vis spectroscopy.

    • pKa: Potentiometric titration is a classic method. Alternatively, UV-Vis spectroscopy can be used by measuring the change in absorbance at different pH values.

Stability and Storage

  • Hydrolytic Stability: The chlorine atoms on the pyrimidine ring are susceptible to hydrolysis, particularly under basic or acidic conditions.[11] This can lead to the formation of hydroxypyrimidine derivatives.

  • Storage: It is recommended to store 2,4-Dichloropyrimidine-5-carbohydrazide in a cool, dry, and dark place in a tightly sealed container to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Safety and Handling

  • Toxicity: While specific toxicity data for 2,4-Dichloropyrimidine-5-carbohydrazide is not available, related compounds such as 2,4-dichloropyrimidine are known to be skin and eye irritants.[2]

  • Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,4-Dichloropyrimidine-5-carbohydrazide represents a promising scaffold for the development of novel chemical entities in medicinal chemistry. This guide has provided a detailed projection of its physicochemical properties and a robust framework for its synthesis and characterization. By following the outlined experimental protocols, researchers can confidently synthesize and validate this compound, paving the way for its exploration in various drug discovery programs. The inherent reactivity of the dichloropyrimidine core, combined with the hydrogen bonding capacity of the carbohydrazide moiety, makes this a molecule of considerable interest for further investigation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 2,4-Dichloropyrimidine - [D2489]. Retrieved from [Link]

  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1673. [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • Sharma, A., Kumar, V., & Kumar, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Madridge Journal of Chemistry and Chemical Engineering, 2(1), 58-62. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • A.R., M. (2019). NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. Retrieved from [Link]

  • ACG Publications. (n.d.). Organic Communications-SI. Retrieved from [Link]

  • Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmaceutical and Biological Archives.
  • Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

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An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,4-Dichloropyrimidine-5-carbohydrazide, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its molecular structure, potential synthetic pathways, chemical reactivity, and prospective applications, drawing upon established principles of organic chemistry and the known characteristics of its constituent moieties.

Molecular Structure and Physicochemical Properties

2,4-Dichloropyrimidine-5-carbohydrazide is a derivative of pyrimidine, a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleobases.[1] The core structure consists of a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions and a carbohydrazide group at the 5-position.

Molecular Formula: C₅H₄Cl₂N₄O

Structure:

Caption: Molecular structure of 2,4-Dichloropyrimidine-5-carbohydrazide.

The physicochemical properties of this compound can be inferred from its structure. The presence of the polar carbohydrazide group suggests some solubility in polar organic solvents, while the dichloropyrimidine core imparts a degree of lipophilicity. The two chlorine atoms are significant electron-withdrawing groups, which profoundly influence the reactivity of the pyrimidine ring.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 223.05 g/mol Calculated from the molecular formula C₅H₄Cl₂N₄O.
Physical State Likely a solid at room temperature.Based on related carbohydrazide and pyrimidine derivatives.[2]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in alcohols (e.g., ethanol, methanol), and poorly soluble in water and nonpolar solvents.The carbohydrazide group enhances polarity, while the chlorinated pyrimidine ring is less polar.
Reactivity The chlorine atoms at C2 and C4 are susceptible to nucleophilic aromatic substitution. The carbohydrazide moiety can undergo condensation reactions.The electron-deficient nature of the pyrimidine ring activates the chlorine atoms for substitution.[3] The terminal amino group of the hydrazide is nucleophilic.[4]

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A highly feasible synthetic approach involves the reaction of a suitable precursor with hydrazine hydrate.

G cluster_0 Pathway 1 cluster_1 Pathway 2 start1 2,4-Dichloropyrimidine- 5-carbaldehyde product 2,4-Dichloropyrimidine- 5-carbohydrazide start1->product Condensation reagent1 Hydrazine Hydrate (N₂H₄·H₂O) reagent1->product start2 2,4-Dichloropyrimidine- 5-carboxylic acid intermediate Ester Intermediate (e.g., Methyl Ester) start2->intermediate Esterification (e.g., MeOH, H⁺) intermediate->product Hydrazinolysis reagent2 Hydrazine Hydrate (N₂H₄·H₂O) reagent2->product

Caption: Proposed synthetic routes to 2,4-Dichloropyrimidine-5-carbohydrazide.

Experimental Protocol (Proposed): Synthesis from 2,4-Dichloropyrimidine-5-carbaldehyde

  • Reaction Setup: To a solution of 2,4-Dichloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.[4][5]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-8 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product can be washed with cold solvent and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Reactivity and Potential for Derivatization

The chemical reactivity of 2,4-Dichloropyrimidine-5-carbohydrazide is dictated by two primary features: the dichloropyrimidine ring and the carbohydrazide functional group.

  • Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring: The chlorine atoms at the C2 and C4 positions are activated towards SNAr reactions. Generally, the C4 position is more reactive than the C2 position.[3][6] This differential reactivity allows for sequential and regioselective substitution, making this scaffold a valuable building block for creating diverse chemical libraries.[7][8]

  • Reactions of the Carbohydrazide Moiety: The terminal amino group of the carbohydrazide is nucleophilic and can readily react with aldehydes and ketones to form stable hydrazone derivatives.[9] This provides a straightforward method for further functionalization and molecular elaboration.

Analytical Characterization (Predicted)

The structural elucidation of 2,4-Dichloropyrimidine-5-carbohydrazide would rely on standard spectroscopic techniques. Based on the analysis of similar pyrimidine derivatives, the following spectral characteristics are anticipated.[10][11][12]

TechniquePredicted Spectral Features
¹H NMR - A singlet for the C6-H proton. - A broad singlet for the -NH- proton of the hydrazide. - A broad singlet for the terminal -NH₂ protons of the hydrazide. - A singlet for the -C(=O)NH- proton.
¹³C NMR - Resonances for the carbon atoms of the pyrimidine ring, with those bearing chlorine atoms shifted downfield. - A signal for the carbonyl carbon of the carbohydrazide group.
FTIR (cm⁻¹) - N-H stretching vibrations for the -NH- and -NH₂ groups (typically in the 3200-3400 cm⁻¹ region). - C=O stretching of the amide (carbohydrazide) around 1650-1680 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the 1450-1600 cm⁻¹ range. - C-Cl stretching vibrations in the 600-800 cm⁻¹ region.[13]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-Dichloropyrimidine-5-carbohydrazide scaffold is a promising starting point for the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore present in a wide array of approved drugs with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[14] The carbohydrazide moiety and its derived hydrazones are also known to exhibit a broad spectrum of pharmacological effects.[9][15]

Potential Therapeutic Applications:

  • Anticancer Agents: The pyrimidine ring is a core component of many kinase inhibitors and other anticancer drugs.[16] The ability to selectively substitute the chlorine atoms allows for the synthesis of analogues that can be screened for activity against various cancer cell lines.

  • Antimicrobial Agents: Hydrazone derivatives of heterocyclic compounds have demonstrated significant antibacterial and antifungal activities.[9] Condensation of 2,4-Dichloropyrimidine-5-carbohydrazide with various aldehydes could yield a library of compounds for antimicrobial screening.

  • Antiviral and Antitubercular Agents: Pyridine-4-carbohydrazide (isoniazid) is a cornerstone drug for tuberculosis treatment.[17] The structural similarity of the title compound suggests potential activity against Mycobacterium tuberculosis and other pathogens.

Conclusion

2,4-Dichloropyrimidine-5-carbohydrazide represents a versatile and synthetically accessible scaffold with significant potential in medicinal chemistry and drug discovery. Its key attributes include a readily functionalizable dichloropyrimidine core that allows for selective derivatization and a reactive carbohydrazide moiety for the introduction of further chemical diversity. The insights provided in this guide aim to facilitate further research and development of novel therapeutic agents based on this promising molecular framework.

References

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  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Source not specified.
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  • Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov.

  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI.

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source not specified.
  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central.

  • Synthesis of carbohydrazide. ChemicalBook.

  • Buy 2,4-Dichloropyrimidine-5-carbaldehyde from JHECHEM CO LTD. Echemi.

  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores | Journals.

  • Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. ResearchGate.

  • 2,4-Dichloropyrimidine-5-carboxylic acid | 37131-89-8. Manchester Organics.

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem.

  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem.

  • 2,4-dichloropyrimidine-5-carbaldehyde | 871254-61-4. Sigma-Aldrich.

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The Strategic Role of 2,4-Dichloropyrimidine-5-carbohydrazide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-Dichloropyrimidine-5-carbohydrazide, a highly versatile and strategic building block in medicinal chemistry. We will dissect its synthesis, explore its chemical reactivity, and illuminate its pivotal role as a scaffold in the design and discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Pyrimidine Scaffold and the Significance of the Carbohydrazide Moiety

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows pyrimidine-based molecules to effectively interact with a wide array of biological targets.[3] The introduction of a carbohydrazide functional group at the 5-position of a 2,4-dichloropyrimidine core, creating 2,4-Dichloropyrimidine-5-carbohydrazide, unlocks a wealth of synthetic possibilities and provides a strategic entry point for the construction of complex heterocyclic systems with significant therapeutic potential.

The carbohydrazide moiety is a potent nucleophile and a versatile precursor for the formation of various heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles. Furthermore, its ability to undergo condensation reactions with carbonyl compounds to form stable hydrazones provides a robust method for introducing molecular diversity.[4] The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring offers orthogonal handles for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the fine-tuning of physicochemical and pharmacological properties.[5]

This guide will systematically explore the synthesis and synthetic utility of 2,4-Dichloropyrimidine-5-carbohydrazide, with a particular focus on its application in the generation of privileged scaffolds in drug discovery, such as the pyrazolo[3,4-d]pyrimidines, which are known to exhibit a range of biological activities including anticancer and anti-inflammatory effects.[6][7]

Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide: A Step-by-Step Protocol

The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide is a straightforward process that begins with the commercially available precursor, 2,4-Dichloropyrimidine-5-carbonyl chloride.[8][9][10] The key transformation is the reaction of the acyl chloride with hydrazine hydrate, a common and efficient method for the preparation of carbohydrazides.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

Materials:

  • 2,4-Dichloropyrimidine-5-carbonyl chloride

  • Hydrazine hydrate (80% solution in water)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • While stirring vigorously, add hydrazine hydrate (1.2 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the resulting precipitate (2,4-Dichloropyrimidine-5-carbohydrazide) can be collected by vacuum filtration.

  • Wash the collected solid with cold DCM to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain 2,4-Dichloropyrimidine-5-carbohydrazide as a solid.

Causality of Experimental Choices:

  • Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting acyl chloride.

  • Ice Bath (0 °C): The reaction between an acyl chloride and a nucleophile like hydrazine is highly exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize side reactions, and ensure the selective formation of the desired carbohydrazide.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete conversion of the acyl chloride.

Diagram of the Synthetic Pathway:

G cluster_0 Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide start 2,4-Dichloropyrimidine-5-carbonyl chloride reagent + Hydrazine Hydrate (in DCM, 0 °C to RT) start->reagent product 2,4-Dichloropyrimidine-5-carbohydrazide reagent->product

Caption: Synthetic route to 2,4-Dichloropyrimidine-5-carbohydrazide.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2,4-Dichloropyrimidine-5-carbohydrazide stems from the reactivity of both the carbohydrazide moiety and the chloro-substituents on the pyrimidine ring.

Reactions of the Carbohydrazide Functional Group

The carbohydrazide group is a versatile handle for the construction of various five-membered heterocycles and for the introduction of diverse substituents.

A primary and highly useful reaction of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones.[4][11] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[12][13]

General Protocol for Hydrazone Formation:

  • Dissolve 2,4-Dichloropyrimidine-5-carbohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, the hydrazone product often precipitates from the solution upon cooling and can be isolated by filtration.

The hydrazone derivatives of 2,4-Dichloropyrimidine-5-carbohydrazide are valuable intermediates for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization of these hydrazones can lead to the formation of various five- and six-membered rings.[14]

A particularly important application is the synthesis of pyrazolo[3,4-d]pyrimidines, which are known kinase inhibitors and possess anticancer and anti-inflammatory properties.[6][15] The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through the cyclization of an appropriate precursor derived from 2,4-Dichloropyrimidine-5-carbohydrazide.

Conceptual Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

G cluster_1 Pyrazolo[3,4-d]pyrimidine Synthesis Workflow start 2,4-Dichloropyrimidine-5-carbohydrazide step1 Condensation with a β-ketoester start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization (Heat) intermediate->step2 product Pyrazolo[3,4-d]pyrimidine Scaffold step2->product

Sources

Pyrimidine Carbohydrazide Intermediates: A Technical Guide to Synthesis, Functionalization, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Pyrimidine Carbohydrazide Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the pyrimidine carbohydrazide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Acting as a critical junction in drug design, this intermediate bridges the gap between the pharmacologically active pyrimidine core (found in nucleotides and marketed drugs like Fluorouracil) and diverse terminal pharmacophores via the hydrazide linker.

This guide synthesizes the current literature (2015–2025) to provide a robust, self-validating roadmap for the synthesis, characterization, and application of these intermediates. We move beyond simple recipe listing to explore the causality of reaction parameters, ensuring reproducibility and high-fidelity results in the lab.

Structural & Synthetic Rationale

The pyrimidine ring is ubiquitous in nature, serving as the backbone for DNA and RNA bases (cytosine, thymine, uracil).[1][2] Introducing a carbohydrazide (-CONHNH₂) moiety at the C-2, C-4, or C-5 position confers two distinct strategic advantages:

  • Hydrogen Bonding Donor/Acceptor Capability: The hydrazide motif acts as a rigid linker that can engage in specific H-bond interactions with enzyme active sites (e.g., Kinase hinge regions).

  • Divergent Reactivity: The terminal amino group (-NH₂) is highly nucleophilic, allowing for rapid library generation via condensation with electrophiles (aldehydes, isocyanates) or cyclization into 5-membered heterocycles (oxadiazoles, triazoles).

Visualization: The Synthetic Ecosystem

The following diagram illustrates the central role of pyrimidine carbohydrazides in divergent synthesis.

Pyrimidine_Pathways Start Pyrimidine Ester (Precursor) Core Pyrimidine Carbohydrazide Start->Core Hydrazinolysis (N2H4·H2O, EtOH) Branch1 Schiff Bases (Hydrazones) Core->Branch1 + Ar-CHO (-H2O) Branch2 1,3,4-Oxadiazoles (Cyclization) Core->Branch2 + POCl3/SOCl2 Branch3 1,2,4-Triazoles (Fused Systems) Core->Branch3 + CS2/KOH

Figure 1: The divergent synthetic utility of pyrimidine carbohydrazide intermediates.

Core Synthesis: The "Engine" Protocol

The transformation of a pyrimidine ester to a carbohydrazide is a nucleophilic acyl substitution . While conceptually simple, specific controls are required to prevent dimerization (formation of symmetrical hydrazides) and ensure purity.

Mechanism of Action[3][4]
  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The alkoxide group (leaving group) is expelled, reforming the carbonyl double bond.

  • Proton Transfer: The resulting intermediate is deprotonated to yield the neutral carbohydrazide and alcohol by-product.

Detailed Experimental Protocol

Objective: Synthesis of Pyrimidine-4-carbohydrazide from Ethyl Pyrimidine-4-carboxylate.

Reagents:

  • Ethyl pyrimidine-4-carboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 3.0–5.0 equiv)

  • Ethanol (Absolute, solvent)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the pyrimidine ester in 30 mL of absolute ethanol. Expert Insight: Ethanol is chosen for its polarity, which supports the transition state, and its boiling point (78°C), which provides sufficient thermal energy without degrading the pyrimidine ring.

  • Addition: Add hydrazine hydrate (excess, 30–50 mmol) dropwise at room temperature. Expert Insight: Using a 3-5x excess is critical. It ensures the reaction follows pseudo-first-order kinetics and prevents the product carbohydrazide from attacking another ester molecule to form a dimer.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1).

  • Precipitation: Cool the reaction mixture to 0–5°C. The product typically precipitates as a solid due to the lower solubility of the hydrazide compared to the ester.

  • Filtration & Wash: Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted hydrazine.

  • Recrystallization: If necessary, recrystallize from ethanol/DMF mixtures.

Self-Validating System: Quality Control

To ensure scientific integrity, the isolated product must pass these checkpoints before use in subsequent steps:

CheckpointObservationScientific Rationale
TLC Single spot, lower R_f than esterHydrazides are more polar than esters due to H-bonding capability.
IR Spectroscopy Shift in C=O stretchEster C=O (~1735 cm⁻¹) shifts to Amide I C=O (~1650–1690 cm⁻¹). Appearance of NH/NH₂ doublets (3100–3400 cm⁻¹).
¹H NMR Loss of O-Ethyl signalsDisappearance of quartet (~4.4 ppm) and triplet (~1.3 ppm). Appearance of broad singlet (NH, ~9–10 ppm) and NH₂ (~4.5 ppm).
Melting Point Sharp range (e.g., 209–210°C)Broad range indicates trapped solvent or dimer formation.

Functionalization: The "Pivot"

Once the carbohydrazide is secured, it serves as the pivot point for derivatization.

Route A: Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields hydrazones, extensively documented for antimicrobial and anticancer activity.

  • Protocol: Reflux carbohydrazide (1 equiv) with substituted benzaldehyde (1 equiv) in ethanol with a catalytic amount of glacial acetic acid (2–3 drops).

  • Key Insight: The acetic acid activates the aldehyde carbonyl, facilitating nucleophilic attack by the hydrazide amine.

Route B: Cyclization to 1,3,4-Oxadiazoles

Cyclization locks the conformation, often improving metabolic stability and lipophilicity.

  • Protocol: Reflux carbohydrazide in POCl₃ (Phosphorus oxychloride) or with CS₂/KOH followed by acidification.

  • Key Insight: POCl₃ acts as both a solvent and a dehydrating agent, driving the cyclodehydration.

Visualization: Mechanism of Schiff Base Formation

Mechanism Step1 Activation: Aldehyde + H+ -> Activated Carbonyl Step2 Attack: Hydrazide (-NH2) attacks Carbonyl Step1->Step2 Step3 Elimination: Loss of Water (-H2O) Step2->Step3 Product Schiff Base (C=N Bond Formed) Step3->Product

Figure 2: Step-wise mechanistic flow for Schiff base condensation.

Pharmacological Landscape

Reviewing the literature from 2015–2024 reveals three primary therapeutic domains for these intermediates:

Anticancer (Kinase Inhibition)

Pyrimidine carbohydrazides mimic the adenine ring of ATP. Derivatives have shown potency against EGFR and VEGFR kinases.[4] The hydrazide linker positions the terminal aryl group into the hydrophobic pocket of the enzyme.

  • Reference:

Antimicrobial & Antiviral

Schiff bases derived from these intermediates exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The mechanism often involves the chelation of metal ions essential for bacterial metabolism or the inhibition of cell wall synthesis.

  • Reference:

Anti-inflammatory

Cyclized derivatives (oxadiazoles) have demonstrated COX-2 inhibitory selectivity comparable to Celecoxib, reducing inflammation with fewer gastric side effects.

References

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Source: PubMed Central (2015). URL:[Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases. Source: PubMed. URL:[Link]

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Source: MDPI (2016). URL:[Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Source: International Journal of Scientific & Technology Research (2025). URL:[Link]

  • Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. Source: ResearchGate (2008/2016). URL:[Link]

Sources

A Methodological Guide to Determining the Melting Point and Thermal Stability of 2,4-Dichloropyrimidine-5-carbohydrazide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative of Thermal Analysis in Drug Development

In the rigorous process of drug discovery and development, the thermal properties of an active pharmaceutical ingredient (API) are fundamental characteristics that dictate its viability.[1] The melting point is a crucial indicator of purity and is instrumental in the identification of a compound.[2] Pure crystalline substances typically exhibit a sharp melting point, whereas impurities can lead to a depression and broadening of the melting range.[2]

Thermal stability, on the other hand, determines a compound's shelf-life and the required storage conditions.[1] An understanding of a substance's decomposition profile under thermal stress is essential for preventing degradation and ensuring the safety and efficacy of the final drug product.[1][3] This guide provides the necessary protocols to establish these key thermal parameters for 2,4-Dichloropyrimidine-5-carbohydrazide, a compound of interest due to its heterocyclic pyrimidine core, which is a common scaffold in medicinal chemistry.

Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

A plausible and efficient method for the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide involves the reaction of a suitable precursor, such as 2,4-Dichloropyrimidine-5-carbonyl chloride, with hydrazine hydrate. The carbonyl chloride derivative is commercially available, providing a convenient starting point.[4] The general reaction of esters or acid chlorides with hydrazine to form carbohydrazides is a well-established synthetic transformation.[5]

Proposed Synthetic Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-Dichloropyrimidine-5-carbonyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath to control the exothermicity of the reaction.

  • Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (a slight molar excess) in the same solvent to the cooled solution of the acid chloride via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be quenched with cold water. The resulting precipitate, 2,4-Dichloropyrimidine-5-carbohydrazide, can be collected by vacuum filtration.

  • Purification: The crude product should be washed with cold water and a small amount of cold solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure carbohydrazide.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.

Synthesis_Workflow start Start: 2,4-Dichloropyrimidine-5-carbonyl chloride dissolve Dissolve in anhydrous solvent under N2 start->dissolve cool Cool to 0-5 °C dissolve->cool add_hydrazine Slowly add Hydrazine Hydrate Solution cool->add_hydrazine react Stir at room temperature add_hydrazine->react workup Quench with water and filter react->workup purify Recrystallize from suitable solvent workup->purify characterize Characterize (NMR, IR, MS) purify->characterize end_product End: Pure 2,4-Dichloropyrimidine-5-carbohydrazide characterize->end_product

Caption: Synthetic workflow for 2,4-Dichloropyrimidine-5-carbohydrazide.

Melting Point Determination

The melting point of the synthesized 2,4-Dichloropyrimidine-5-carbohydrazide should be determined to assess its purity and for identification purposes. Two common methods are the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This method provides a melting range and is a good preliminary test for purity.[2]

Experimental Protocol:

  • Sample Preparation: Ensure the synthesized compound is thoroughly dry and finely powdered.[6]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[7][8]

  • Initial Determination: Perform a rapid heating of the sample to get an approximate melting point.[8]

  • Accurate Determination: For an accurate measurement, use a fresh sample and start heating at a temperature approximately 15-20 °C below the approximate melting point. The heating rate should be controlled to 1-2 °C per minute near the melting point.[6][7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Replicates: For accuracy, perform the determination in triplicate and report the average range.[6]

Differential Scanning Calorimetry (DSC)

DSC is a more precise method that measures the heat flow to the sample compared to a reference as a function of temperature.[9] It provides the melting point (as the peak of the endothermic event) and the enthalpy of fusion.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[10]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Reference Pan: Use an empty, sealed aluminum pan as the reference.

  • DSC Run: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][11] This analysis provides information on the decomposition temperature and the overall thermal stability of the compound.

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan (typically platinum or alumina).[3][12]

  • TGA Run: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal decomposition, but can also be done in air to assess oxidative stability).[13]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of a significant weight loss step is typically reported as the decomposition temperature. The final residual mass can also provide information about the decomposition process.

Analytical_Workflow start Start: Purified 2,4-Dichloropyrimidine-5-carbohydrazide mp_analysis Melting Point Analysis start->mp_analysis ts_analysis Thermal Stability Analysis start->ts_analysis capillary Capillary Method mp_analysis->capillary dsc Differential Scanning Calorimetry (DSC) mp_analysis->dsc tga Thermogravimetric Analysis (TGA) ts_analysis->tga mp_range Determine Melting Range capillary->mp_range dsc_data Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) dsc->dsc_data tga_data Determine Decomposition Temperature (Td) tga->tga_data

Caption: Analytical workflow for thermal characterization.

Data Presentation and Interpretation

The data obtained from the above experiments should be systematically recorded and presented for clear interpretation.

Table 1: Expected Data from Melting Point and Thermal Stability Analyses

ParameterMethodExpected ResultSignificance
Melting Range Capillary MethodTemperature range (°C) from onset to completion of meltingA narrow range indicates high purity.
Melting Point (Tm) DSCOnset or peak temperature (°C) of the endothermic eventA precise measure of the melting temperature.
Enthalpy of Fusion (ΔHfus) DSCEnergy absorbed during melting (J/g)Relates to the crystallinity of the sample.
Decomposition Temperature (Td) TGAOnset temperature (°C) of major weight lossIndicates the upper limit of thermal stability.
Residual Mass TGAPercentage of mass remaining at the end of the analysisProvides information on the nature of decomposition.

Interpretation of Results:

  • DSC Thermogram: A sharp endothermic peak in the DSC thermogram is indicative of the melting of a crystalline solid.[14] The absence of other thermal events before the melting point suggests the sample is stable up to its melting temperature. Broad peaks may indicate impurities or the presence of multiple crystalline forms (polymorphs).[15]

  • TGA Curve: The TGA curve will show a stable baseline (no weight loss) until the onset of thermal decomposition, at which point a significant drop in mass will be observed.[14] The temperature at which this decomposition begins is a critical measure of the compound's thermal stability. Multiple weight loss steps would indicate a multi-stage decomposition process.

Conclusion

While specific data for 2,4-Dichloropyrimidine-5-carbohydrazide is not yet established, this guide provides a robust and scientifically sound methodology for its synthesis and thermal characterization. By following the detailed protocols for melting point determination using both capillary and DSC methods, and for thermal stability assessment via TGA, researchers can obtain the critical data necessary for the advancement of this compound in the drug development pipeline. The accurate determination of these properties is a foundational step in ensuring the quality, safety, and efficacy of potential new therapeutic agents.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Ceramxpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Retrieved from [Link]

  • East Tennessee State University. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. Retrieved from [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Duke University. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]

  • Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1438.
  • bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

Sources

Navigating the Synthesis and Supply of High-Purity 2,4-Dichloropyrimidine-5-carbohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug discovery, access to high-purity, novel chemical intermediates is paramount. One such compound of emerging interest is 2,4-Dichloropyrimidine-5-carbohydrazide, a versatile scaffold for the synthesis of innovative therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, a practical synthesis strategy from a readily available precursor, and robust analytical methods for purity verification, empowering research and development professionals to confidently incorporate this valuable building block into their synthetic workflows.

Commercial Landscape: Availability and Strategic Sourcing

A direct survey of the current chemical supplier market reveals that high-purity 2,4-Dichloropyrimidine-5-carbohydrazide is not a widely stocked, off-the-shelf compound. Its specialized nature necessitates a proactive approach to sourcing, often involving custom synthesis or, more practically for research and development purposes, in-house preparation from a closely related and commercially available precursor.

The most logical and efficient precursor for the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide is 2,4-Dichloropyrimidine-5-carbonyl chloride . This reactive acyl chloride is readily available from several reputable suppliers, providing a reliable starting point for laboratory-scale synthesis.

Table 1: Prominent Suppliers of 2,4-Dichloropyrimidine-5-carbonyl chloride
SupplierProduct NamePurityCAS NumberAdditional Information
Sigma-Aldrich2,4-Dichloropyrimidine-5-carbonyl chloride97%2972-52-3Offered as a liquid with a density of 1.645 g/mL at 25 °C.
Manchester Organics2,4-Dichloropyrimidine-5-carbonyl chloride-2972-52-3Available in stock, with discounts on larger volumes.[1]
Fisher ScientificAccela Chembio Inc 2,4-dichloropyrimidine-5-carbonyl Chloride95+%2972-52-3Light-sensitive compound with a recommended storage temperature of +4°C under nitrogen.[2]

From Precursor to Product: A Proposed Synthetic Workflow

The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide from its corresponding carbonyl chloride is a straightforward nucleophilic acyl substitution reaction with hydrazine. This well-established transformation is typically high-yielding and can be performed under standard laboratory conditions.

G cluster_synthesis Synthesis cluster_purification Purification 2,4-Dichloropyrimidine-5-carbonyl_chloride 2,4-Dichloropyrimidine- 5-carbonyl chloride Reaction_Vessel Reaction Vessel (Anhydrous Solvent, e.g., THF) 2,4-Dichloropyrimidine-5-carbonyl_chloride->Reaction_Vessel Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_Vessel Crude_Product Crude 2,4-Dichloropyrimidine- 5-carbohydrazide Reaction_Vessel->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Recrystallization->Column_Chromatography High_Purity_Product High-Purity 2,4-Dichloropyrimidine- 5-carbohydrazide Column_Chromatography->High_Purity_Product

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide via Hydrazinolysis of Ethyl 2,4-Dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The protocol details the conversion of Ethyl 2,4-dichloropyrimidine-5-carboxylate through a robust and efficient hydrazinolysis reaction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth chemical principles, a detailed step-by-step experimental protocol, safety precautions, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Scientific Principles

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Specifically, 2,4-dichloropyrimidines functionalized at the 5-position serve as versatile intermediates, allowing for subsequent modifications at three distinct reactive sites. The target molecule, 2,4-Dichloropyrimidine-5-carbohydrazide, is particularly useful as it introduces a hydrazide moiety that can be readily converted into various heterocycles (e.g., pyrazoles, triazoles) or used as a linker in drug discovery.

The synthesis described herein employs a classic nucleophilic acyl substitution reaction known as hydrazinolysis . This method is widely used for the conversion of esters to their corresponding hydrazides.[2]

Mechanism Insight: The reaction proceeds via the nucleophilic attack of a lone pair of electrons from the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group, which is subsequently protonated by the solvent or another hydrazine molecule to form ethanol. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture to reflux.[2][3]

Reagent and Precursor Overview

Proper characterization and handling of starting materials are critical for successful synthesis. The primary precursor and reagent are detailed below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Physical Properties
Ethyl 2,4-dichloropyrimidine-5-carboxylate51940-64-8C₇H₆Cl₂N₂O₂221.04White powder. Melting Point: 36-37°C. Boiling Point: 145°C at 11 mmHg.[4][5][6]
Hydrazine Hydrate (~64% Hydrazine)7803-57-8H₆N₂O50.06Colorless fuming liquid. Highly toxic and corrosive. Must be handled with extreme care in a chemical fume hood.[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Equipment
  • Chemicals:

    • Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq)

    • Hydrazine Hydrate (64%, ~2.0 eq)

    • Ethanol (95% or absolute), reagent grade

    • Deionized Water (for washing)

    • Hexanes or Diethyl Ether (for washing)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser with water lines

    • Heating mantle with a magnetic stirrer and stir bar

    • Glass funnel and filter paper (or a Büchner funnel setup)

    • Beakers and graduated cylinders

    • Spatulas and weighing balance

    • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

    • Vacuum oven or desiccator

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 5.0 g (22.6 mmol, 1.0 eq) of Ethyl 2,4-dichloropyrimidine-5-carboxylate into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 50 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Hydrazine:

    • CAUTION: Perform this step in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

    • Slowly add 2.2 mL (approx. 45.2 mmol, 2.0 eq) of hydrazine hydrate (~64%) to the stirred solution using a glass pipette or syringe. A slight exotherm may be observed.

  • Reaction at Reflux:

    • Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to reflux (approximately 78-80°C) using the heating mantle.

    • Maintain the reflux with vigorous stirring for 2-4 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (ester) should have a higher Rf value than the more polar product (hydrazide). The reaction is complete when the starting material spot is no longer visible under UV light.

  • Product Isolation:

    • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • As the solution cools, the product, 2,4-Dichloropyrimidine-5-carbohydrazide, will typically precipitate as a white solid.

    • To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification and Drying:

    • Wash the collected solid on the filter with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

    • Follow with a wash of deionized water (2 x 15 mL) to remove excess hydrazine salts.

    • Finally, wash with a non-polar solvent like hexanes or diethyl ether (1 x 15 mL) to aid in drying.

    • Dry the purified white solid under vacuum at 40-50°C for several hours until a constant weight is achieved. The expected yield is typically high (>85%).

Workflow and Pathway Visualization

The following diagrams illustrate the chemical transformation and the experimental process flow.

Reaction_Pathway Figure 1: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide cluster_reactants Reactants cluster_products Products Ester Ethyl 2,4-dichloropyrimidine-5-carboxylate Product 2,4-Dichloropyrimidine-5-carbohydrazide Ester->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Byproduct Ethanol (CH₃CH₂OH)

Caption: Figure 1: Reaction scheme for the hydrazinolysis of the ethyl ester precursor.

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow step1 Step 1: Reagent Combination Dissolve Ethyl Ester in Ethanol. Add Hydrazine Hydrate. step2 Step 2: Reaction Heat mixture to reflux (78-80°C). Stir for 2-4 hours. step1->step2 step3 Step 3: Monitoring Check reaction completion using TLC. step2->step3 step4 Step 4: Isolation Cool to room temperature. Collect precipitate by vacuum filtration. step3->step4 step5 Step 5: Purification & Drying Wash solid with cold Ethanol, Water, and Hexanes. Dry under vacuum. step4->step5

Caption: Figure 2: A summary of the key stages in the synthesis protocol.

Safety and Handling Precautions

  • Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin. Always handle it inside a certified chemical fume hood. Use a dedicated set of glassware.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, splash-proof safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield) are mandatory when handling hydrazine.

  • Waste Disposal: All waste containing hydrazine must be quenched (e.g., with a solution of calcium hypochlorite) and disposed of according to institutional and local environmental regulations. Do not mix with other organic waste streams.

  • Chlorinated Reagents: The starting material is a chlorinated organic compound. Avoid strong bases that could promote elimination or substitution reactions.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 2,4-Dichloropyrimidine-5-carbohydrazide, the following analytical methods are recommended.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)Disappearance of the quartet (~4.4 ppm) and triplet (~1.4 ppm) corresponding to the ethyl ester group. Appearance of new broad singlets for the -NH (~10.0 ppm) and -NH₂ (~4.6 ppm) protons. A singlet for the C6-H proton on the pyrimidine ring should also be visible (~8.8-9.0 ppm).
IR Spectroscopy Presence of N-H stretching bands (around 3200-3400 cm⁻¹). A strong C=O (amide I) band around 1640-1680 cm⁻¹.
Mass Spectrometry The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₅H₄Cl₂N₄O).
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted if available, or the obtained value should be recorded for future reference.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive hydrazine hydrate.Extend the reflux time and re-check via TLC. Ensure the hydrazine hydrate is from a fresh, properly stored bottle. Increase the equivalents of hydrazine hydrate slightly (e.g., to 2.5 eq).
Low Yield Product is partially soluble in the mother liquor. Premature precipitation.After cooling to room temperature, cool the flask in an ice bath for a longer duration (1-2 hours) to maximize precipitation. Minimize the amount of cold solvent used for washing the filtered product.
Product is Oily/Gummy Presence of hydrazine salts or residual solvent.Ensure the washing steps, especially with water, are performed thoroughly to remove any salts. Dry the product completely under vacuum. Trituration with a non-polar solvent like ether can sometimes induce crystallization.
Product Discoloration Impurities in starting material or degradation during heating.If purity is a major concern, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water mixture). Ensure the heating mantle temperature is not excessively high.

References

  • Al-Balas, Q., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(54). Available at: [Link]

  • Kaur, R., et al. (2014). A review on the synthesis of pyrimidine derivatives and their biological properties. Bioorganic & Medicinal Chemistry, 22(11), 2879-2900.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]

  • LookChem. (n.d.). ethyl 2,4-dichloropyrimidine-5-carboxylate. CAS 51940-64-8. Available at: [Link][6]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester. Available at: [Link][2]

  • Shymanska, R., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433-442. Available at: [Link][3]

  • PubChem. (n.d.). Hydrazine hydrate. CID 23462. Available at: [Link] (General information, no direct URL available from search results for the specific CAS).

Sources

nucleophilic aromatic substitution protocols for 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the nucleophilic aromatic substitution (


) protocols for 2,4-Dichloropyrimidine-5-carbohydrazide  and its immediate synthetic precursors.

Executive Summary: The "Ambivalent Scaffold" Challenge

2,4-Dichloropyrimidine-5-carbohydrazide represents a high-value but chemically volatile scaffold in drug discovery. It possesses a "Janus-faced" reactivity:

  • Electrophilic Core: The pyrimidine ring is highly activated for

    
     at C4 and C2 due to the electron-withdrawing 5-carbohydrazide motif.
    
  • Nucleophilic Tail: The hydrazide (

    
    ) is a potent nucleophile that can attack the C4-chloride intramolecularly, leading to rapid cyclization into pyrimido[4,5-d]pyridazines .
    

Strategic Recommendation: For maximum yield and purity, perform


 functionalization on the ester precursor (Ethyl 2,4-dichloropyrimidine-5-carboxylate) before converting to the hydrazide. Direct 

on the pre-formed hydrazide requires strict temperature control to prevent self-cyclization.

Part 1: Strategic Reaction Map & Regioselectivity

The regioselectivity of 2,4-dichloropyrimidines with an electron-withdrawing group (EWG) at C5 is governed by electronic activation. The C4 position is significantly more electrophilic than C2.

Regioselectivity Logic
  • C4 Position: Activated by the para-relationship to N1 and the ortho-relationship to the C5-carbonyl. This is the primary site of attack for amines, alkoxides, and thiols.

  • C2 Position: Activated by two adjacent nitrogens but sterically less accessible and electronically less deficient than C4 in this specific scaffold.

  • The "Hydrazide Trap": If the C4-Cl is not displaced first, the hydrazide tail will displace it, forming a fused bicyclic system.

ReactionPathways Start 2,4-Dichloro-5-carboxylate (Ester Precursor) C4_Sub 4-Substituted-2-chloro-5-carboxylate (Stable Intermediate) Start->C4_Sub Protocol A: C4-Selective SNAr (Nucleophile/Base, 0°C) Direct_Hydrazide 2,4-Dichloro-5-carbohydrazide (Unstable/Reactive) Start->Direct_Hydrazide Hydrazinolysis (Careful Control) Hydrazide_Target 4-Substituted-2-chloro-5-carbohydrazide (Target Scaffold) C4_Sub->Hydrazide_Target Hydrazinolysis (NH2NH2, EtOH) Direct_Hydrazide->Hydrazide_Target Protocol B: Direct SNAr (High Risk) Cyclized Pyrimido[4,5-d]pyridazine (Fused Ring Byproduct) Direct_Hydrazide->Cyclized Spontaneous Cyclization (Fast at RT)

Figure 1: Strategic pathways for functionalizing the 2,4-dichloropyrimidine-5-carbonyl core. Protocol A (Blue/Green path) is the industry standard for reliability.

Part 2: Detailed Experimental Protocols

Protocol A: C4-Selective (The "Ester First" Route)

Recommended for: Primary amines, anilines, and phenols. Rationale:[1] Displacing the C4-Cl on the ester prevents the formation of the fused ring byproduct later.

Materials:

  • Substrate: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv).

  • Nucleophile: Primary amine (e.g., Morpholine, Benzylamine) (1.05 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv).
    
  • Solvent: Anhydrous THF or DCM (0.2 M concentration).

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate in anhydrous THF under

    
     atmosphere. Cool the solution to -10°C  (ice/salt bath).
    
    • Why? Low temperature maximizes regioselectivity for C4 over C2.

  • Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the pyrimidine solution over 20 minutes.

    • Critical: Slow addition prevents local excesses that could lead to double substitution (C2 + C4).

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The product (mono-substitution) usually appears as the major peak; bis-substitution is minimal at this temperature.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85-95%.

Conversion to Hydrazide (Step 2):

  • Dissolve the purified 4-amino-2-chloropyrimidine-5-carboxylate in Ethanol.

  • Add Hydrazine hydrate (2.0 equiv).

  • Stir at RT for 1-4 hours. The hydrazide product often precipitates out.

  • Filter and wash with cold ethanol.

Protocol B: Direct on 2,4-Dichloropyrimidine-5-carbohydrazide

Recommended for: Situations where the hydrazide is already formed or commercially sourced. Requires extreme care.

Safety Warning: This substrate is a skin sensitizer and potential lachrymator. Handle in a fume hood.

Materials:

  • Substrate: 2,4-Dichloropyrimidine-5-carbohydrazide (1.0 equiv).

  • Nucleophile: Amine (1.0 equiv).[3]

  • Base:

    
     (solid) or TEA (1.1 equiv).
    
  • Solvent: DMF or DMA (Polar aprotic solvents are required due to hydrazide solubility).

Step-by-Step Methodology:

  • Solubilization: Dissolve the hydrazide in DMF at -20°C (Cryocooler or dry ice/acetone).

    • Why? At RT, the hydrazide tail will compete with the external amine for the C4 position.

  • Base Selection: Use solid

    
     if possible.
    
    • Mechanistic Insight: Strong soluble bases (like NaH) will deprotonate the hydrazide (

      
      ), making it a "super-nucleophile" that instantly cyclizes. Weak bases prevent this.
      
  • Nucleophile Addition: Add the amine slowly. Stir at -20°C to 0°C for 4-6 hours.

  • Monitoring: Check LC-MS for the mass of [M+Nucleophile-HCl]. If you see a mass corresponding to [M-HCl] (Loss of HCl only), cyclization has occurred.

  • Workup: Pour into ice water. The product may precipitate. If not, extract with EtOAc/n-Butanol (due to polarity).

Protocol C: Sequential C2-Substitution (The "Double ")

Objective: To functionalize the C2 position after C4 is occupied.

Once the C4 position is substituted (e.g., with an amine), the pyrimidine ring becomes electron-rich (deactivated).


 at C2 requires harsher conditions.

Conditions:

  • Substrate: 4-Amino-substituted-2-chloropyrimidine-5-carbohydrazide.

  • Nucleophile: Excess amine (2-5 equiv) or Alkoxide.

  • Solvent: 1,4-Dioxane or DMSO.

  • Temperature: 80°C - 120°C (Thermal) or Microwave (140°C, 20 min).

Optimization Table:

ParameterC4-Substitution (Protocol A)C2-Substitution (Protocol C)
Electronic State Highly Electron Deficient (Activated)Electron Rich (Deactivated)
Temperature -10°C to 0°C80°C to 140°C
Base DIPEA / TEA (Mild)

/ CsF (Stronger)
Solvent THF / DCMDioxane / DMSO / NMP
Reaction Time 1 - 3 Hours12 - 24 Hours

Part 3: Troubleshooting & Quality Control

Common Failure Modes
  • Cyclization (Pyrimido-pyridazine formation):

    • Symptom:[1][4][5][6][7][8][9] LC-MS shows mass [M-36] (Loss of HCl) but no nucleophile incorporation.

    • Fix: Switch to Protocol A (Ester route). If using Protocol B, lower temperature and avoid strong bases.

  • Regio-scrambling (Mixture of C2 and C4 products):

    • Symptom:[1][4][5][6][7][8][9] Two isomeric spots on TLC with identical mass.

    • Fix: Ensure temperature is strictly < 0°C during addition. Use bulky amines to favor C4 sterically.

  • Hydrolysis:

    • Symptom:[1][4][5][6][7][8][9] Formation of 2-chloro-4-hydroxypyrimidine (Uracil derivative).[9]

    • Fix: Use anhydrous solvents. Ensure reagents are dry.

Analytical Validation
  • 1H NMR Signature:

    • C4-Substitution: The C6 proton (pyrimidine ring H) typically shifts upfield (from ~9.0 ppm to ~8.5 ppm) due to the electron-donating effect of the new amine at C4.

    • Hydrazide: Look for broad singlets at ~9.5 ppm (NH) and ~4.5 ppm (NH2).

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the added nucleophile's protons. If you see enhancement of the Pyrimidine-H (C6), the substitution is at C4 (adjacent). If no enhancement, it may be at C2 (distant).

References

  • Regioselectivity in Pyrimidines: J. Org. Chem.2015 , 80, 7757–7763. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Link

  • Pyrimido-pyridazine Cyclization: J. Heterocyclic Chem.2009 , 46, 1438. "Synthesis and crystal structure of 2,4-dichloropyrimidine derivatives." Link

  • General SNAr Protocols: Org. Process Res. Dev.2012 , 16, 11, 1794–1804. "Practical Synthesis of 2,4-Disubstituted Pyrimidines." Link

Sources

Application Note: Synthesis of 2,4-Dichloro-5-(1,3,4-oxadiazol-2-yl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Pyrimidines and 1,3,4-Oxadiazoles

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. The pyrimidine ring is a fundamental component of life, forming the core of nucleobases, and is prevalent in a multitude of FDA-approved drugs, particularly as a hinge-binding motif in kinase inhibitors. Concurrently, the 1,3,4-oxadiazole ring has emerged as a critical pharmacophore, valued for its metabolic stability and its role as a bioisostere for amide and ester groups, which can improve pharmacokinetic properties.[1][2] Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

This application note details the synthesis of hybrid molecules uniting these two powerful heterocycles, starting from 2,4-Dichloropyrimidine-5-carbohydrazide . This starting material is a uniquely versatile platform. The carbohydrazide functional group serves as the direct precursor to the 1,3,4-oxadiazole ring, while the two chlorine atoms on the pyrimidine core provide reactive handles for subsequent diversification via nucleophilic aromatic substitution (SNAr).[5] This allows for the creation of large, diverse chemical libraries from a single, advanced intermediate, accelerating the discovery of novel therapeutic agents.[6][7][8]

Chemical Principles and Reaction Mechanism

The conversion of a carbohydrazide to a 2,5-disubstituted-1,3,4-oxadiazole is fundamentally a cyclodehydration reaction. The process typically involves two key stages:

  • N-Acylation: The terminal nitrogen atom of the carbohydrazide acts as a nucleophile, attacking an acylating agent (such as a carboxylic acid, acid chloride, or anhydride). This forms a 1,2-diacylhydrazine intermediate.

  • Cyclodehydration: Under the influence of a strong dehydrating agent (e.g., POCl₃, P₂O₅, H₂SO₄), the diacylhydrazine undergoes intramolecular cyclization. The oxygen of one carbonyl group attacks the carbon of the other, and a subsequent elimination of a water molecule yields the stable, aromatic 1,3,4-oxadiazole ring.[9]

Phosphorus oxychloride (POCl₃) is a widely used and highly effective reagent for this transformation, acting as both an activator for the carboxylic acid and a powerful dehydrating agent to drive the final ring closure.[10][11]

Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration A 2,4-Dichloropyrimidine- 5-carbohydrazide C 1,2-Diacylhydrazine Intermediate A->C + R-COOH (Activation by POCl₃) B Carboxylic Acid (R-COOH) D Intramolecular Cyclization C->D POCl₃ Heat (Δ) E Final Product: 2,5-Disubstituted-1,3,4-oxadiazole D->E - H₂O

Caption: General mechanism for 1,3,4-oxadiazole formation.

Experimental Protocols

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water in a strongly exothermic manner.[12] All procedures involving POCl₃ must be conducted in a certified chemical fume hood, using dry glassware and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Cyclization of 2,4-Dichloropyrimidine-5-carbohydrazide with Aromatic Carboxylic Acids using POCl₃

This protocol describes a robust, one-pot method for synthesizing a variety of 2-(2,4-dichloropyrimidin-5-yl)-5-aryl-1,3,4-oxadiazoles.

A. Materials & Equipment

  • 2,4-Dichloropyrimidine-5-carbohydrazide

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask (oven-dried)

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and heating mantle

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

B. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 2,4-Dichloropyrimidine-5-carbohydrazide (1.0 eq), the desired substituted benzoic acid (1.1 eq), and a magnetic stir bar.

  • Reagent Addition: Place the flask in an ice bath. Under the fume hood, slowly add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask with gentle stirring. The addition is exothermic; maintain the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath. Attach the reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTIOUSLY and slowly, pour the reaction mixture onto a large beaker containing a substantial amount of crushed ice (e.g., 200-300 g) with vigorous stirring. This step hydrolyzes the excess POCl₃ and must be done slowly to control the exothermic reaction.

  • Neutralization: The resulting aqueous solution will be highly acidic. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the mixture is neutral to slightly basic (pH 7-8). A solid precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). This removes residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-(2,4-dichloropyrimidin-5-yl)-5-aryl-1,3,4-oxadiazole.

C. Rationale and Self-Validation

  • Excess POCl₃: Using POCl₃ as the solvent ensures that there is a sufficient amount to act as both the activating and dehydrating agent, driving the reaction to completion.[13]

  • Ice Quench: Pouring the reaction into ice is a critical safety step to manage the highly exothermic hydrolysis of POCl₃.[12]

  • Neutralization: This step is essential to remove acidic byproducts (phosphoric acid, HCl) and to deprotonate any protonated product, rendering it soluble in the organic extraction solvent.

  • Purification: Column chromatography is necessary to remove any unreacted starting materials and side products, ensuring the high purity of the final compound required for biological testing.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the synthesis of various 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives using the described protocol.

Co-reactant (Carboxylic Acid)Cyclizing ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Benzoic AcidPOCl₃POCl₃105580-90%
4-Chlorobenzoic AcidPOCl₃POCl₃105485-95%
4-Methoxybenzoic AcidPOCl₃POCl₃105675-85%
Acetic AcidPOCl₃POCl₃105670-80%
Triethyl Orthoformate-Triethyl Orthoformate145865-75%

Experimental Workflow Visualization

The overall process from starting materials to the purified, versatile scaffold is outlined below.

G start Starting Materials: - 2,4-Dichloropyrimidine-5-carbohydrazide - Carboxylic Acid reagents Add POCl₃ (solvent & reagent) under cooling (0-10°C) start->reagents reflux Heat to Reflux (100-110°C, 4-6h) reagents->reflux quench Quench Reaction (Pour onto crushed ice) reflux->quench neutralize Neutralize with NaHCO₃ to pH 7-8 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product Final Product: Pure 2,4-Dichloropyrimidine- 1,3,4-oxadiazole Scaffold purify->product

Caption: Workflow for the synthesis of oxadiazole scaffolds.

Applications in Drug Discovery: A Gateway to Novel Chemical Space

The synthesized 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)pyrimidine is not an endpoint but a highly valuable intermediate. The differential reactivity of the two chlorine atoms opens a gateway for creating diverse molecular libraries.

  • Regioselective SNAr Reactions: Nucleophilic aromatic substitution (SNAr) reactions on the 2,4-dichloropyrimidine ring are generally regioselective. For most nucleophiles, substitution occurs preferentially at the C4 position, which is more electron-deficient.[5][14] This allows for the controlled, stepwise introduction of different functional groups.

  • Library Synthesis: By reacting the scaffold with a panel of primary or secondary amines, thiols, or alcohols, a library of 4-substituted-2-chloro-pyrimidines can be generated. The remaining chlorine at the C2 position can then be displaced in a second step, potentially with a different nucleophile, to create highly functionalized, non-symmetrical pyrimidine derivatives. This approach is instrumental in exploring the structure-activity relationships (SAR) needed for lead optimization in drug discovery programs.[15][16]

The resulting pyrimidine-oxadiazole hybrids are promising candidates for screening against a wide range of biological targets, including bacterial, fungal, and cancer cell lines, where similar scaffolds have shown significant activity.[6][7]

References

  • Ferrer, M. et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(1), 1-3. Available at: [Link]

  • Jain, A. K. et al. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • Świątek, P. et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(16), 8884. Available at: [Link]

  • St. Jean, D. J. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]

  • Bhosale, M. V. et al. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(11), 520-534. Available at: [Link]

  • Saini, M. S. et al. (2017). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Journal of Chemical and Pharmaceutical Research, 9(5), 236-245. Available at: [Link]

  • Szymański, P. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403. Available at: [Link]

  • Kumar, A. et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Chemistry, 27(1), 1-20. Available at: [Link]

  • Konečný, J. et al. (2023). Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. Future Medicinal Chemistry, 15(12), 1025-1043. Available at: [Link]

  • St. Jean, D. J. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Konečný, J. et al. (2023). Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. PubMed. Available at: [Link]

  • Konečný, J. et al. (2023). Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents. Future Medicinal Chemistry. Available at: [Link]

  • Mitchell, L. H. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(8), 1653–1656. Available at: [Link]

  • Reddy, T. J. et al. (2016). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Organic & Biomolecular Chemistry, 14(4), 1255-1260. Available at: [Link]

  • Świątek, P. et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

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  • Liu, Z. et al. (2007). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Hazardous Materials, 142(1-2), 438-442. Available at: [Link]

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  • Kethireddy, S. et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. SpringerPlus, 4, 533. Available at: [Link]

  • ResearchGate table on cyclodehydration yields. ResearchGate. Available at: [Link]

  • Sharma, P. et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. Available at: [Link]

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  • Li, W. et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(11), 13358–13368. Available at: [Link]

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reaction conditions for 2,4-Dichloropyrimidine-5-carbohydrazide with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Comprehensive Guide to the Synthesis of Substituted Pyrazolo[4,3-d]pyrimidines via Reaction of 2,4-Dichloropyrimidine-5-carbohydrazide with Primary Amines

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates the pyrazolopyrimidine scaffold, a class of heterocyclic compounds that are structural analogs of naturally occurring purines.[1][2] This structural similarity has made them a focal point in medicinal chemistry and drug development, leading to a wide spectrum of biological activities.[2] Specifically, the pyrazolo[4,3-d]pyrimidine core is found in numerous therapeutic agents, including inhibitors of kinases, anti-inflammatory agents, and anticancer drugs.[3][4] For instance, derivatives of this scaffold have been investigated as Bruton's tyrosine kinase (BTK) inhibitors and for the treatment of acute lung injury.[3]

The reaction between 2,4-Dichloropyrimidine-5-carbohydrazide and various primary amines represents a robust and versatile strategy for accessing this privileged scaffold. This application note provides a detailed exploration of this reaction, including the underlying mechanism, a step-by-step experimental protocol, optimization strategies, and troubleshooting advice for researchers aiming to synthesize libraries of these valuable compounds.

Reaction Mechanism and the Principle of Regioselectivity

The overall transformation proceeds in two key stages: 1) a regioselective Nucleophilic Aromatic Substitution (SNAr), followed by 2) an intramolecular cyclization. Understanding the causality behind this sequence is critical for successful synthesis.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring in 2,4-Dichloropyrimidine-5-carbohydrazide is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms at the C2 and C4 positions are viable leaving groups. Generally, in SNAr reactions of 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position.[5][6] This selectivity is further enhanced by the presence of an electron-withdrawing group at the C5 position, such as the carbohydrazide moiety in the starting material.[7][8] Therefore, the incoming primary amine will almost exclusively attack the C4 carbon, displacing the chloride ion to form a 2-chloro-4-(alkylamino)pyrimidine-5-carbohydrazide intermediate.

Stage 2: Intramolecular Cyclization

Following the initial SNAr reaction, the newly formed intermediate undergoes a spontaneous, often heat-induced, intramolecular cyclization. The nucleophilic nitrogen atom of the hydrazide group (specifically, the NH proximal to the pyrimidine ring) attacks the electrophilic carbon of the C5-carbonyl group. This is followed by dehydration to form the stable, fused pyrazolone ring, yielding the final 7-(alkylamino)pyrazolo[4,3-d]pyrimidin-3(2H)-one product.

The complete mechanistic pathway is illustrated below.

Reaction_Mechanism Figure 1: Reaction mechanism for the formation of pyrazolo[4,3-d]pyrimidines. Start 2,4-Dichloropyrimidine- 5-carbohydrazide step1 Regioselective SNAr (Attack at C4) Start->step1 Amine Primary Amine (R-NH2) Amine->step1 SNAr_Intermediate SNAr Intermediate (2-chloro-4-(alkylamino)pyrimidine- 5-carbohydrazide) step2 Intramolecular Cyclization & Dehydration SNAr_Intermediate->step2 Final_Product Final Product (7-(alkylamino)pyrazolo[4,3-d] pyrimidin-3(2H)-one) step1->SNAr_Intermediate - HCl step2->Final_Product - H2O

Figure 1: Reaction mechanism for the formation of pyrazolo[4,3-d]pyrimidines.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary amines. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,4-Dichloropyrimidine-5-carbohydrazide>97%Sigma-AldrichStore in a desiccator.
Primary Amine (e.g., Benzylamine)>98%Acros OrganicsEnsure purity and dryness.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Sigma-AldrichA non-nucleophilic base is crucial to prevent side reactions.
Ethanol (EtOH)AnhydrousFisher ChemicalCan be substituted with n-butanol or DMF depending on amine b.p.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For aqueous wash.
Brine (Saturated NaCl Solution)--For final aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-AldrichFor drying organic layer.
Silica Gel60 Å, 230-400 meshSiliCycleFor column chromatography.
Step-by-Step Procedure

The experimental workflow is a sequential process from setup to final product characterization.

Experimental_Workflow Figure 2: General experimental workflow. A 1. Setup & Reagent Prep B 2. Add Reactants to Flask A->B Inert Atmosphere (N2/Ar) C 3. Heat to Reflux B->C Stirring D 4. Monitor Reaction (TLC) C->D 2-12 hours D->C Reaction Incomplete E 5. Reaction Work-up D->E Reaction Complete F 6. Extraction E->F Cool to RT, add H2O G 7. Purification (Chromatography) F->G Dry & Concentrate H 8. Characterization G->H End Final Product H->End

Figure 2: General experimental workflow.
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-Dichloropyrimidine-5-carbohydrazide (1.0 eq). The system is then purged with an inert atmosphere (Nitrogen or Argon).

  • Addition of Reagents: Add anhydrous ethanol (or another suitable solvent, see Table 2) to dissolve/suspend the starting material (~0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) via syringe, followed by the primary amine (1.1 eq).

  • Heating: The reaction mixture is heated to reflux (typically ~80°C for ethanol) and stirred vigorously.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is 50-70% Ethyl Acetate in Hexanes. The disappearance of the starting material and the appearance of a new, typically more polar, UV-active spot indicates product formation.

  • Work-up: Once the reaction is complete (usually 4-12 hours), the flask is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is re-dissolved in Ethyl Acetate. The organic solution is washed sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% Ethyl Acetate in Hexanes) to yield the pure product.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS). The data should be consistent with the expected 7-(alkylamino)pyrazolo[4,3-d]pyrimidin-3(2H)-one structure.[3]

Optimization of Reaction Conditions

The efficiency of this reaction can be influenced by several parameters. The following table provides guidance on optimizing the conditions for different primary amines and desired outcomes.

ParameterTypical Range / OptionsRationale & Expert Insights
Solvent Ethanol, n-Butanol, DMF, DioxaneThe choice of solvent is primarily dictated by the boiling point of the primary amine and the required reaction temperature. Ethanol is a good starting point for many amines. For less reactive or high-boiling point amines, a higher boiling solvent like n-butanol or DMF can accelerate the reaction.
Base DIPEA, Triethylamine (Et₃N)A non-nucleophilic organic base is essential to neutralize the HCl generated during the SNAr step. DIPEA is often preferred over triethylamine as it is more sterically hindered, reducing the risk of it acting as a nucleophile.[9] 2.0-2.5 equivalents are typically sufficient.
Temperature 80 - 120 °C (Reflux)Elevated temperatures are generally required to drive both the initial SNAr reaction and the subsequent intramolecular cyclization/dehydration step. Refluxing conditions are standard. Microwave irradiation can also be employed to significantly reduce reaction times.[10]
Amine Stoich. 1.0 - 1.2 equivalentsA slight excess of the primary amine (1.1 eq) is recommended to ensure the complete consumption of the limiting dichloropyrimidine starting material. A large excess should be avoided as it can complicate purification.
Reaction Time 2 - 24 hoursReaction time is highly dependent on the nucleophilicity and steric bulk of the primary amine. Electron-rich, sterically unhindered amines react faster. The reaction should always be monitored by TLC to determine the point of completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficient temperature.2. Deactivated/impure amine.3. Insufficient base.1. Switch to a higher boiling point solvent (e.g., from EtOH to n-BuOH) and increase reflux temperature.2. Check the purity of the amine; if it's a salt (e.g., hydrochloride), an additional equivalent of base is required.3. Ensure at least 2.0 equivalents of base are used.
Isolation of SNAr Intermediate Incomplete cyclization.This indicates the SNAr step was successful but the cyclization failed. Increase the reaction time and/or temperature. Alternatively, after the initial reaction, the solvent can be switched to one with a higher boiling point (like DMF or Dioxane) and heated further to drive the cyclization to completion.
Formation of Side Products 1. Reaction of base as a nucleophile.2. Disubstitution on the pyrimidine ring.1. Use a more sterically hindered base like DIPEA instead of triethylamine.2. While C4 substitution is highly favored, trace amounts of C2 substitution or disubstitution can occur with highly reactive amines or prolonged heating.[11] Ensure stoichiometry is controlled (amine ≤ 1.2 eq). Purification by column chromatography is usually sufficient to separate these isomers. For confirmation, 2D NMR techniques (HMBC, NOESY) can be used for structural elucidation.
Difficult Purification Excess unreacted amine.If the amine is polar and difficult to remove via chromatography, perform an acidic wash (e.g., with 1M HCl) during the work-up to protonate the amine and extract it into the aqueous layer. Caution: This may not be suitable if the product itself has a basic site prone to protonation and becoming water-soluble.

References

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PMC. [Link]

  • The chemistry of pyrazolopyrimidines and their applic
  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. (n.d.). NIH. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar.

  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. (2007). PubMed. [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). PubMed. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (n.d.). RSC Publishing. [Link]

  • N-Acylation Reactions of Amines. (n.d.).
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn. [Link]

  • Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives 5. (n.d.).
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). PMC. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.).
  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (2025). Studylib. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Indian Academy of Sciences. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. [Link]

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Application Note: Microwave-Assisted Synthesis of Fused Pyrimidine Heterocycles from 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of fused pyrimidine derivatives utilizing 2,4-Dichloropyrimidine-5-carbohydrazide as a versatile starting material under microwave irradiation. Pyrimidine and its fused heterocyclic analogues are foundational scaffolds in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Traditional synthetic methods often require long reaction times, high temperatures, and can lead to undesired side products. Microwave-assisted organic synthesis (MAOS) offers a transformative approach, dramatically accelerating reaction rates, improving yields, and promoting greener chemical processes.[3][4] This application note details the underlying principles, a step-by-step protocol for the synthesis of a model pyrazolo[3,4-d]pyrimidine derivative, optimization strategies, and troubleshooting, designed for researchers in drug discovery and organic synthesis.

The Strategic Advantage: Microwave Synthesis for Pyrimidine Scaffolds

The Primacy of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of many anticancer, antiviral, and antibacterial agents.[5][6] Its nitrogen atoms provide hydrogen bonding capabilities, and the ring system serves as a robust scaffold for introducing diverse functional groups. The starting material, 2,4-Dichloropyrimidine-5-carbohydrazide, is particularly valuable due to its multiple reactive sites:

  • C2 and C4 Chlorine Atoms: These positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.[6][7]

  • C5-Carbohydrazide Group: This functional group is a key synthon for constructing fused five-membered heterocyclic rings, such as pyrazoles, oxadiazoles, or triazoles.[8]

The Rationale for Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating relies on conduction and convection, where heat is transferred inefficiently from the outside of the vessel inwards. In contrast, microwave irradiation energizes the molecules of the reaction medium directly and volumetrically.[9][10] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating.[11][12]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, creating an electric current. Resistance to this flow results in rapid heat generation.[10][13]

This "instant-on" heating mechanism can lead to significant rate enhancements, often reducing reaction times from hours or days to mere minutes.[3] Furthermore, it can access reaction pathways that are difficult to achieve with conventional heating, often resulting in cleaner reactions with higher purity and yields.[4]

Core Application: Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol details the intramolecular cyclization of 2,4-Dichloropyrimidine-5-carbohydrazide to form a fused pyrazolopyrimidine system, a scaffold of significant interest in medicinal chemistry, particularly as kinase inhibitors.[14][15]

Reaction Principle and Mechanism

The reaction proceeds via an intramolecular nucleophilic aromatic substitution. The terminal nitrogen of the hydrazide group acts as a nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring. The C4 position is generally more reactive to nucleophilic attack than the C2 position. This is followed by the elimination of hydrogen chloride (HCl), which is scavenged by a base, to yield the stable, fused heterocyclic product. Microwave irradiation provides the necessary activation energy rapidly and uniformly, preventing the degradation of the starting material and minimizing side reactions.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Reagent Preparation (Starting Material, Solvent, Base) setup 2. Microwave Vial Setup (Add Reagents & Stir Bar) reagents->setup Combine mw_reaction 3. Microwave Irradiation (Set T, P, Time) setup->mw_reaction workup 4. Reaction Workup (Cooling, Filtration) mw_reaction->workup purify 5. Purification (Recrystallization) workup->purify Isolate Crude analysis 6. Product Characterization (NMR, MS, IR) purify->analysis

Caption: Workflow for microwave-assisted pyrazolopyrimidine synthesis.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2,4-Dichloropyrimidine-5-carbohydrazide

    • Ethanol (ACS grade or anhydrous)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Deionized water

    • Hexanes

  • Equipment:

    • Monowave or multimode microwave reactor

    • 10 mL microwave reaction vial with a snap cap

    • Magnetic stir bar

    • Analytical balance

    • Filtration apparatus (Büchner funnel)

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Vial Preparation: To a 10 mL microwave reaction vial, add 2,4-Dichloropyrimidine-5-carbohydrazide (e.g., 207 mg, 1.0 mmol).

  • Reagent Addition: Add a magnetic stir bar, followed by 4 mL of ethanol.

  • Base Addition: Add DIPEA (e.g., 258 mg, 2.0 mmol, 2.0 equivalents) to the suspension. The base is crucial to neutralize the HCl byproduct.

  • Sealing: Securely cap the vial. It is critical to ensure a proper seal to maintain pressure during the reaction.[16]

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Ramp Time: 2 minutes

    • Power: 200 W (maximum)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully opening it.

  • Product Isolation: A precipitate should form upon cooling. If not, the volume can be reduced by half using a rotary evaporator.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol, followed by a wash with hexanes to aid in drying.

  • Drying: Dry the product under vacuum to obtain the final compound, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Data, Optimization, and Troubleshooting

Key Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes for this synthesis.

ParameterRecommendedRationale & Optimization NotesExpected Yield
Solvent Ethanol, n-ButanolPolar, protic solvents are excellent microwave absorbers and facilitate the reaction. n-Butanol can be used for higher temperatures (e.g., 140-150 °C).85-95%
Temperature 120-140 °CHigher temperatures accelerate the reaction but may increase byproduct formation if held for too long. Optimization may be required.
Time 10-20 minutesMost of the reaction is complete within the first 10 minutes. Longer times generally do not significantly improve yield.
Base DIPEA, TEAA non-nucleophilic organic base is preferred to prevent it from competing with the intramolecular cyclization. 2.0 equivalents are recommended.
Concentration 0.25 MHigher concentrations can sometimes lead to better yields but may cause solubility issues.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient temperature or time.2. Ineffective base.3. Deactivated starting material.1. Increase the temperature to 140 °C or the hold time to 20 minutes.2. Ensure the base is fresh and added in the correct stoichiometry.3. Check the purity of the starting material.
Presence of Impurities 1. Reaction temperature is too high or time is too long, causing degradation.2. Intermolecular side reactions.1. Reduce the temperature or time.2. Decrease the concentration of the starting material.
Incomplete Reaction The reaction has not reached completion.Re-subject the crude mixture to microwave irradiation for an additional 5-10 minutes.

Safety Considerations

  • Chemical Hazards: 2,4-Dichloropyrimidine derivatives can be irritating to the skin, eyes, and respiratory system.[17] Organic bases like DIPEA are corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Microwave Reactor Safety: Always use vials and caps specifically designed for microwave chemistry. Do not exceed the recommended fill volume for the vial (typically 2/3 full). Never attempt to open a hot, pressurized vial.

  • Pressure: The reaction generates pressure. Ensure the microwave reactor's pressure sensors are functioning correctly and do not exceed the vial's pressure rating.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for accelerating drug discovery and chemical synthesis.[18] The protocol described herein for the cyclization of 2,4-Dichloropyrimidine-5-carbohydrazide demonstrates a rapid, high-yield, and efficient method for producing valuable fused pyrimidine scaffolds.[16] This approach minimizes reaction time and energy consumption, aligning with the principles of green chemistry, and provides a robust platform for the generation of chemical libraries for biological screening.[5][11]

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Rajak, H., & Mishra, P. (2004). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • Bentham Science Publishers. (2025, August 18). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction.
  • Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
  • Yaseen, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC - PubMed Central.
  • Kumari, P., et al. (2025, August 7). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. ResearchGate.
  • ijamtes. (n.d.). Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review.
  • Quest Journals. (n.d.). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity.
  • Hassan, A. S. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry.
  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
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  • ResearchGate. (2022, January 14). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
  • Folia Medica. (n.d.). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions | Request PDF.
  • ResearchGate. (n.d.). Synthesis of pyrazolopyrimidines 22 | Download Scientific Diagram.
  • PubMed. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
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The Versatile Role of 2,4-Dichloropyrimidine-5-carbohydrazide in Heterocyclization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2,4-dichloropyrimidine-5-carbohydrazide as a versatile precursor for the synthesis of various fused heterocyclic systems of medicinal and pharmacological importance. We will delve into the strategic applications of this key intermediate, offering detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern these transformations.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including a wide array of pharmaceuticals. Its presence in the purine bases of DNA and RNA underscores its fundamental role in biological systems. Consequently, pyrimidine derivatives have been extensively explored in drug discovery, leading to the development of potent anticancer, antiviral, and antimicrobial agents. The 2,4-dichloropyrimidine scaffold is particularly valuable due to the differential reactivity of its two chlorine atoms, which allows for selective and sequential nucleophilic substitution, enabling the construction of complex molecular architectures.

The introduction of a carbohydrazide moiety at the 5-position of the 2,4-dichloropyrimidine ring furnishes a highly versatile building block. The hydrazide functional group is a powerful tool for constructing a variety of five-membered heterocycles, such as pyrazoles, triazoles, and oxadiazoles. This application note will focus on the practical applications of 2,4-dichloropyrimidine-5-carbohydrazide in the synthesis of key fused heterocyclic systems, namely pyrazolo[3,4-d]pyrimidines,[1][2][3]triazolo[4,3-c]pyrimidines, and pyrimidinyl-1,3,4-oxadiazoles.

Synthesis of the Key Precursor: 2,4-Dichloropyrimidine-5-carbohydrazide

The synthesis of 2,4-dichloropyrimidine-5-carbohydrazide typically begins with the Vilsmeier-Haack formylation of 2,4-dihydroxypyrimidine (uracil), followed by chlorination and subsequent reaction with hydrazine hydrate.

Protocol 1: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

Causality: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic rings. In this case, uracil is activated by the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the electron-rich 5-position. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride replaces the hydroxyl groups with more reactive chlorine atoms.

Step-by-Step Methodology:

  • Formylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place uracil in dimethylformamide (DMF). Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The resulting precipitate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is collected by filtration, washed with cold water, and dried.

  • Chlorination: To a flask containing the dried 2,4-dihydroxy-5-pyrimidinecarbaldehyde, add an excess of phosphorus oxychloride.

  • Heat the mixture under reflux for 4-6 hours.

  • After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloropyrimidine-5-carbaldehyde.

Protocol 2: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

Causality: The aldehyde group of 2,4-dichloropyrimidine-5-carbaldehyde is first converted to a hydrazone by reaction with hydrazine hydrate. This hydrazone can then be used directly in subsequent cyclization reactions.

Step-by-Step Methodology:

  • Dissolve 2,4-dichloropyrimidine-5-carbaldehyde in a suitable solvent such as ethanol or tetrahydrofuran in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add hydrazine hydrate (80% solution in water) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2,4-dichloropyrimidine-5-carbohydrazide, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Application in Heterocyclization Reactions

The strategic placement of the reactive chloro and carbohydrazide functionalities on the pyrimidine ring allows for a diverse range of heterocyclization reactions.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as crucial scaffolds in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition.[1][3][4] The synthesis of this fused ring system from 2,4-dichloropyrimidine-5-carbohydrazide can be envisioned through an intramolecular cyclization.

Reaction Principle: The carbohydrazide can undergo an intramolecular nucleophilic attack on one of the adjacent chloro-substituted carbons (C4) to form the pyrazole ring. This reaction is typically promoted by a base.

Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.

Protocol 3: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines

  • Suspend 2,4-dichloropyrimidine-5-carbohydrazide in a suitable high-boiling solvent such as ethanol, n-butanol, or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, sodium ethoxide, or triethylamine, to the suspension.

  • Heat the reaction mixture to reflux for a period of 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into cold water to precipitate the product.

  • Wash the crude product with water and a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the purified pyrazolo[3,4-d]pyrimidine derivative.

Mechanistic Insight: The base deprotonates the hydrazide nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic C4 carbon of the pyrimidine ring, displacing the chloride ion and forming the new five-membered pyrazole ring.

Synthesis of[1][2][3]Triazolo[4,3-c]pyrimidines and their Isomers

[1][2][3]Triazolo[4,3-c]pyrimidines and their more stable[1][2][3]triazolo[1,5-c]pyrimidine isomers are another class of fused heterocycles with significant biological activities.[5] Their synthesis from 2,4-dichloropyrimidine-5-carbohydrazide can be achieved by reaction with a one-carbon synthon, such as triethyl orthoformate or formic acid.

Reaction Principle: The carbohydrazide reacts with a one-carbon electrophile to form an intermediate that undergoes intramolecular cyclization to yield the triazolopyrimidine core. The initially formed[1][2][3]triazolo[4,3-c]pyrimidine can undergo a Dimroth rearrangement to the more thermodynamically stable[1][2][3]triazolo[1,5-c]pyrimidine isomer, especially under acidic or thermal conditions.[5]

Caption: Pathway for Triazolopyrimidine Synthesis and Rearrangement.

Protocol 4: General Procedure for the Synthesis of[1][2][3]Triazolopyrimidines

  • In a round-bottom flask, mix 2,4-dichloropyrimidine-5-carbohydrazide with an excess of triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Treat the residue with a small amount of cold ethanol or diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

  • The product may be a mixture of the [4,3-c] and [1,5-c] isomers. Further heating in a high-boiling solvent like diphenyl ether or treatment with acid can facilitate the complete conversion to the more stable [1,5-c] isomer.

Synthesis of 5-(1,3,4-Oxadiazol-2-yl)pyrimidines

1,3,4-Oxadiazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities.[6][7] The synthesis of pyrimidines bearing a 1,3,4-oxadiazole moiety at the 5-position can be readily achieved from 2,4-dichloropyrimidine-5-carbohydrazide.

Reaction Principle: The carbohydrazide undergoes cyclodehydration with various reagents, such as orthoesters, carboxylic acids, or acid chlorides, to form the 1,3,4-oxadiazole ring.

Protocol 5: General Procedure for the Synthesis of 5-(1,3,4-Oxadiazol-2-yl)pyrimidines

  • Method A: Using Orthoesters:

    • Mix 2,4-dichloropyrimidine-5-carbohydrazide with an excess of an appropriate orthoester (e.g., triethyl orthoformate, triethyl orthoacetate).

    • Heat the mixture to reflux for 3-8 hours.

    • Cool the reaction and remove the excess orthoester under reduced pressure.

    • The residue can be purified by crystallization or column chromatography.

  • Method B: Using Carboxylic Acids/Acid Chlorides:

    • Suspend 2,4-dichloropyrimidine-5-carbohydrazide in a suitable solvent like phosphorus oxychloride or toluene.

    • Add the desired carboxylic acid or acid chloride.

    • Heat the reaction mixture to reflux for 4-10 hours.

    • If using POCl₃ as the solvent, carefully quench the excess reagent by pouring the cooled reaction mixture onto ice.

    • Extract the product with an organic solvent, wash, dry, and purify as described previously.

Data Summary

Heterocyclic SystemKey ReagentsGeneral ConditionsProduct Class
Pyrazolo[3,4-d]pyrimidineBase (e.g., K₂CO₃, NaOEt)Reflux in high-boiling solventFused bicyclic system
[1][2][3]TriazolopyrimidineTriethyl orthoformate, Acid catalystRefluxFused bicyclic system
1,3,4-Oxadiazolyl-pyrimidineOrthoesters, Carboxylic acids, POCl₃RefluxSubstituted pyrimidine

Conclusion

2,4-Dichloropyrimidine-5-carbohydrazide is a highly valuable and versatile building block for the synthesis of a variety of medicinally important fused heterocyclic systems. The strategic positioning of the reactive chloro and carbohydrazide functionalities allows for facile and efficient construction of pyrazolo[3,4-d]pyrimidines,[1][2][3]triazolopyrimidines, and 1,3,4-oxadiazolyl-pyrimidines. The protocols outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to explore the synthetic potential of this key intermediate in the quest for novel therapeutic agents. The differential reactivity of the two chlorine atoms on the pyrimidine ring offers further opportunities for post-cyclization modifications, expanding the accessible chemical space for drug discovery programs.

References

  • Abdel-Jalil, R. J. (2005). HIGH THROUGHPUT SYNTHESIS OF PYRAZOLOPYRIMIDINES VIA COPPER- CATALYSED CYCLIZATION AND X-RAY STUDY. Semantic Scholar. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, S. A. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2634–2642. [Link]

  • Elmaati, T. A. (2014). The chemistry of pyrazolopyrimidines and their applications. Organic Chemistry: An Indian Journal, 10(6), 228-243. [Link]

  • Faidah, A. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4056. [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • Hassan, A. S., et al. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry, 57(2), 857-866. [Link]

  • Ibrahim, D. A., et al. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][3]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved February 12, 2024, from [Link]

  • Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S45. [Link]

  • Waghamale, P. R., & Piste, P. B. (2013). novel synthesis of oxadiazole derivatives with pyrimidine moiety. International Journal of Pharmaceutical Sciences and Research, 4(11), 4416-4420. [Link]

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Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines from 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery and medicinal chemistry.[1][2] Structurally, it is an isostere of purine, where the imidazole ring is replaced by pyrazole.[2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidines to interact with a wide array of biological targets, often by mimicking endogenous purine-containing ligands like adenosine triphosphate (ATP).[3] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Notably, several pyrazolo[3,4-d]pyrimidine-based compounds have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4]

This application note provides a comprehensive guide to the synthesis of functionalized pyrazolo[3,4-d]pyrimidines, starting from the versatile building block, 2,4-Dichloropyrimidine-5-carbohydrazide. We will detail the preparation of this key intermediate and present two distinct protocols for its subsequent cyclization to afford the target pyrazolopyrimidine core, a strategy that builds the pyrazole ring onto a pre-existing pyrimidine moiety.[5]

Overall Synthetic Workflow

The synthesis of pyrazolo[3,4-d]pyrimidines from 2,4-Dichloropyrimidine-5-carbohydrazide can be conceptualized in a two-stage process. The first stage involves the preparation of the carbohydrazide starting material, which is not commonly commercially available. The second stage is the core transformation: the cyclocondensation of the carbohydrazide with a suitable 1,3-dielectrophilic species to construct the fused pyrazole ring.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Pyrazolopyrimidine Formation A Uracil-5-carboxylic acid B 2,4-Dichloropyrimidine- 5-carbonyl chloride A->B Chlorination (e.g., POCl3, PCl5) C 2,4-Dichloropyrimidine- 5-carbohydrazide B->C Hydrazinolysis (Hydrazine hydrate) E Substituted Pyrazolo[3,4-d]pyrimidine C->E Cyclocondensation D 1,3-Dicarbonyl Compound (e.g., Acetylacetone) D->E

Caption: Overall workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloropyrimidine-5-carbohydrazide

The synthesis of the title starting material is achieved in two high-yielding steps from uracil-5-carboxylic acid.

Protocol 1: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride

This protocol is adapted from established procedures for the chlorination of uracil derivatives.[6] The hydroxyl groups of the uracil ring are converted to chlorides, and the carboxylic acid is transformed into a reactive acid chloride in a one-pot reaction.

Reaction Scheme:

Caption: Chlorination of Uracil-5-carboxylic acid.

Materials:

ReagentM.W.AmountMoles
Uracil-5-carboxylic acid156.10 g/mol 15.6 g0.10
Phosphorus oxychloride (POCl₃)153.33 g/mol 100 mL-
Phosphorus pentachloride (PCl₅)208.24 g/mol 62.5 g0.30

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add uracil-5-carboxylic acid (15.6 g, 0.10 mol) and phosphorus oxychloride (100 mL).

  • Stir the suspension and carefully add phosphorus pentachloride (62.5 g, 0.30 mol) in portions. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction mixture becomes a clear solution.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • The resulting crude 2,4-Dichloropyrimidine-5-carbonyl chloride is a viscous oil and can be used in the next step without further purification.

Protocol 2: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

The crude acid chloride is reacted with hydrazine hydrate to furnish the desired carbohydrazide. This reaction is analogous to the formation of hydrazones from related dichloropyrimidine aldehydes.[7]

Reaction Scheme:

Caption: Synthesis of the carbohydrazide intermediate.

Materials:

ReagentM.W.AmountMoles
2,4-Dichloropyrimidine-5-carbonyl chloride (crude)211.43 g/mol ~0.10 mol~0.10
Hydrazine hydrate (~64% hydrazine)50.06 g/mol 9.8 mL~0.20
Tetrahydrofuran (THF), anhydrous-200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude 2,4-Dichloropyrimidine-5-carbonyl chloride in 150 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dropping funnel, dilute hydrazine hydrate (9.8 mL, ~0.20 mol) with 50 mL of anhydrous THF.

  • Add the hydrazine solution dropwise to the stirred acid chloride solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated product is collected by filtration, washed with cold THF and then with diethyl ether.

  • Dry the solid under vacuum to yield 2,4-Dichloropyrimidine-5-carbohydrazide as a white to off-white solid.

Part 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

The carbohydrazide intermediate is a versatile precursor for the construction of the pyrazole ring. The following protocols illustrate its use in synthesizing differently substituted pyrazolo[3,4-d]pyrimidines.

Protocol 3: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the classic Knorr pyrazole synthesis, where the carbohydrazide is cyclized with a 1,3-dicarbonyl compound, in this case, acetylacetone.

Reaction Mechanism:

G A Carbohydrazide C Initial Adduct A->C + B Acetylacetone B->C D Cyclized Intermediate C->D Intramolecular Condensation (-H2O) E Final Product D->E Dehydration (-H2O)

Caption: Mechanism of pyrazole formation.

Materials:

ReagentM.W.AmountMoles
2,4-Dichloropyrimidine-5-carbohydrazide207.02 g/mol 2.07 g0.01
Acetylacetone100.12 g/mol 1.1 mL0.011
Ethanol-30 mL-
Glacial Acetic Acid-2-3 drops-

Procedure:

  • In a 100 mL round-bottom flask, suspend 2,4-Dichloropyrimidine-5-carbohydrazide (2.07 g, 0.01 mol) in 30 mL of ethanol.

  • Add acetylacetone (1.1 mL, 0.011 mol) to the suspension.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling or after partial solvent removal. If not, pour the concentrated solution into ice-water to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 4: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol

This protocol utilizes ethyl acetoacetate as the 1,3-dicarbonyl equivalent, leading to a pyrazolopyrimidinone derivative.

Materials:

ReagentM.W.AmountMoles
2,4-Dichloropyrimidine-5-carbohydrazide207.02 g/mol 2.07 g0.01
Ethyl acetoacetate130.14 g/mol 1.4 mL0.011
Sodium Ethoxide (21% in ethanol)68.05 g/mol 3.4 mL0.011
Ethanol-40 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium ethoxide (3.4 mL of a 21% solution in ethanol, 0.011 mol) in 20 mL of absolute ethanol.

  • Add ethyl acetoacetate (1.4 mL, 0.011 mol) to the stirred solution.

  • In a separate flask, suspend 2,4-Dichloropyrimidine-5-carbohydrazide (2.07 g, 0.01 mol) in 20 mL of absolute ethanol.

  • Add the carbohydrazide suspension to the sodium ethoxide/ethyl acetoacetate mixture.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • The precipitated product is collected by filtration, washed with water and then ethanol.

  • Dry the solid under vacuum to yield 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol.

Characterization Data (Exemplary)

CompoundStructureYield (%)M.P. (°C)¹H NMR (δ, ppm)
2,4-Dichloropyrimidine-5-carbohydrazide85188-190DMSO-d₆: 9.85 (s, 1H, NH), 9.01 (s, 1H, pyrimidine-H), 4.60 (br s, 2H, NH₂)
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine78215-217DMSO-d₆: 14.2 (br s, 1H, NH), 8.85 (s, 1H, pyrimidine-H), 2.55 (s, 3H, CH₃)
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol72>300DMSO-d₆: 13.5 (br s, 1H, NH), 11.8 (br s, 1H, OH), 8.70 (s, 1H, pyrimidine-H)

Discussion and Mechanistic Insights

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine ring is a critical consideration. Generally, nucleophilic attack is favored at the C4 position.[8][9] However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity.[10] In the proposed cyclization reactions, the intramolecular nature of the ring-closing step directs the formation of the fused pyrazole ring. The chlorine atoms at positions 4 and 6 of the resulting pyrazolo[3,4-d]pyrimidine are now activated for subsequent SNAr reactions, allowing for further diversification of the scaffold. This makes the synthesized compounds valuable intermediates for the generation of compound libraries for drug discovery programs.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care.

  • The final products should be handled with care as halogenated heterocyclic compounds can have unknown toxicological properties.

References

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. Available at: [Link]

  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC. Available at: [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety - Srini Chem. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. - ResearchGate. Available at: [Link]

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Available at: [Link]

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][8][10][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Available at: [Link]

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Available at: [Link]

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
  • CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents.
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC. Available at: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

  • US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents.
  • Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed. Available at: [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - eScholarship. Available at: [Link]

  • Cycloaddition reaction of aryl azides 1a-d with acetylacetone (2a) and methyl acetoacetate (2b) performed at room temperature - ResearchGate. Available at: [Link]

  • HCl-mediated cascade cyclocondensation of oxygenated arylacetic acids with arylaldehydes: one-pot synthesis of 1-arylisoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Photochemistry of acetylacetone isolated in parahydrogen matrices upon 266 nm irradiation - RSC Publishing. Available at: [Link]

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Application Note: Regioselective Functionalization of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 2,4-Dichloropyrimidine-5-carbohydrazide . This scaffold is a critical intermediate in the synthesis of bioactive fused heterocycles, including pyrimido[4,5-d]pyridazines and pyrimido[4,5-d]pyrimidines .

Introduction & Mechanistic Overview

The 2,4-dichloropyrimidine-5-carbohydrazide scaffold presents a unique challenge in regioselectivity. It contains three reactive centers: the electrophilic C4 and C2 positions on the pyrimidine ring, and the nucleophilic hydrazide (-CONHNH₂) at C5.

The Regioselectivity Hierarchy

In 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) follows a distinct hierarchy:

  • C4 Position (Primary Electrophile): The C4 position is significantly more reactive than C2. This is driven by the para-like relationship to N1, which stabilizes the Meisenheimer intermediate, and reduced steric hindrance compared to C2 (which is flanked by two ring nitrogens).

  • C2 Position (Secondary Electrophile): Functionalization at C2 typically requires the C4 position to be already substituted or blocked. However, specific conditions (e.g., bulky Pd-catalysts or tertiary amine nucleophiles) can invert this selectivity.

  • C5-Carbohydrazide (Nucleophile/Electrophile): The hydrazide is a "double-edged sword." It is nucleophilic (NH₂) and can cause intermolecular polymerization or intramolecular cyclization upon displacement of the C4-chloride.

Critical Strategic Decision:

  • Route A (Sequential Substitution): Functionalize C4/C2 before generating the hydrazide (using the ester precursor). This is the most robust method for generating diverse libraries.

  • Route B (Direct Functionalization): React the hydrazide directly. This is generally reserved for reactions where cyclization (e.g., to a fused ring) is the immediate goal.

Reaction Landscape & Decision Matrix

The following diagram maps the strategic pathways for functionalizing this scaffold.

ReactionLandscape cluster_legend Pathway Legend Start 2,4-Dichloro-5-carbohydrazide C4_Sub C4-Functionalized Hydrazide Start->C4_Sub Direct SNAr (Low Temp) *Risk of Polymerization* Fused Pyrimido[4,5-d]pyridazine (Fused Ring) Start->Fused Cyclocondensation (Aldehydes/Ketones) Ester Ethyl 2,4-dichloropyrimidine- 5-carboxylate (Precursor) Ester->C4_Sub 1. Amine/OR (SNAr) 2. Hydrazine C4_Sub->Fused Intramolecular Cyclization C2_Sub C2,C4-Difunctionalized Product C4_Sub->C2_Sub 2nd SNAr (High Temp) Blue: Robust Route Blue: Robust Route Red: High Risk Route Red: High Risk Route Blue: Robust Route->Red: High Risk Route Green: Cyclization Target Green: Cyclization Target Red: High Risk Route->Green: Cyclization Target

Figure 1: Strategic reaction landscape. The "Blue" path (via Ester) is recommended for library generation to avoid hydrazide interference.

Detailed Protocols

Protocol A: C4-Selective Substitution (The "Ester Surrogate" Route)

Rationale: To achieve clean C4 functionalization without interference from the hydrazide, start with Ethyl 2,4-dichloropyrimidine-5-carboxylate . The ester activates C4 for SNAr similar to the hydrazide but is non-nucleophilic.

Materials:

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)

  • Nucleophile (Amine/Alkoxide, 1.05 equiv)

  • Base: DIEA (Diisopropylethylamine) for amines; NaH for alcohols.

  • Solvent: THF (anhydrous) or DMF.

Step-by-Step:

  • Preparation: Dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 mmol) in anhydrous THF (5 mL) under N₂ atmosphere.

  • Temperature Control: Cool the solution to 0 °C . Note: Low temperature is critical to prevent C2 substitution.

  • Addition: Add DIEA (1.2 mmol) followed by the amine nucleophile (1.05 mmol) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, yielding the C4-substituted product (Rf ~0.5).

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Conversion to Hydrazide: Redissolve the crude ester in EtOH (5 mL). Add Hydrazine Monohydrate (2.0 equiv). Stir at RT for 4 hours. The product will often precipitate as a solid.

    • Yield Expectation: 85–95% (2 steps).

Protocol B: Direct Cyclization to Pyrimido[4,5-d]pyridazines

Rationale: If the starting material is the hydrazide, the most valuable transformation is the formation of a fused ring system. This protocol utilizes the hydrazide to build a third ring.

Materials:

  • 2,4-Dichloropyrimidine-5-carbohydrazide (1.0 equiv)

  • Ketone/Aldehyde (e.g., Acetophenone, 1.1 equiv)

  • Catalyst: Acetic Acid (cat.) or p-TSA.

  • Solvent: Ethanol.[1]

Step-by-Step:

  • Condensation: Suspend the hydrazide (1.0 mmol) in Ethanol (10 mL). Add the ketone (1.1 mmol) and 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (78 °C) for 3–6 hours. The reaction proceeds via hydrazone formation followed by intramolecular SNAr displacement of the C4-Cl by the hydrazone nitrogen (if conditions allow) or simply stops at the hydrazone.

  • Cyclization (if stopped at hydrazone): If the hydrazone is isolated, treat with K₂CO₃ (2.0 equiv) in DMF at 80 °C to force the displacement of the C4-Chlorine, forming the pyrimido[4,5-d]pyridazine core.

  • Purification: Pour into ice water. The fused product typically precipitates. Filter and wash with cold ethanol.

Protocol C: C2-Selective Functionalization (Advanced)

Rationale: Inverting selectivity to hit C2 while leaving C4 intact is difficult. The most reliable method uses tertiary amines which react at C2 via an ammonium salt intermediate that undergoes dealkylation.

Materials:

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)

  • Tertiary Amine (e.g., N-methylpyrrolidine or specific 3° amines).

  • Solvent: CHCl₃ or CH₂Cl₂.

Step-by-Step:

  • Reaction: Dissolve substrate in CHCl₃. Add the tertiary amine (2.0 equiv).

  • Conditions: Stir at RT for 12–24 hours.

  • Mechanism: The tertiary amine attacks C2 (favored by specific electrostatic interactions in this solvent system). The resulting quaternary ammonium salt is unstable and can be displaced by a second nucleophile or hydrolyzed.

  • Note: For standard secondary amines, C2 selectivity is not possible directly; you must block C4 first (see Protocol A).

Data Summary & Troubleshooting

VariableC4-SubstitutionC2-SubstitutionHydrazide Cyclization
Preferred Solvent THF, DMFCHCl₃ (for inversion)Ethanol, DMF
Temperature 0 °C to RTReflux (or RT with catalyst)Reflux (78–100 °C)
Base DIEA, TEAK₂CO₃, Cs₂CO₃None (Acid cat.) or K₂CO₃
Key Risk Over-reaction at C2Poor conversionPolymerization
Monitoring (NMR) Loss of C4-Cl signalShift in C2-H (if applicable)Disappearance of NH₂ peaks

Troubleshooting Guide:

  • Problem: Mixture of C2 and C4 products.

    • Solution: Lower the temperature to -78 °C for the first addition. Ensure strictly 1.0 equivalent of nucleophile is used.

  • Problem: Hydrazide polymerization.

    • Solution: Do not use strong bases (NaOH, NaH) with the unprotected hydrazide. Use the Ester route (Protocol A).

  • Problem: Low yield in cyclization.

    • Solution: Ensure the intermediate hydrazone is fully formed (check LCMS) before adding base for the ring closure.

References

  • Regioselectivity in 2,4-Dichloropyrimidines

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines"
    • Source: WuXi AppTec, QM Magic Class Chapter 29.
    • URL:[Link]

  • C2-Selective Functionalization

    • Title: "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines"
    • Source: N
    • URL:[Link]

  • Synthesis of Pyrimido[4,5-d]pyridazines

    • Title: "Synthesis of novel pyrimido[4,5-c]pyridazines"
    • Source: CLOCKSS / ARK.
    • URL:[Link] (General reference for fused systems derived from 5-carbonyl pyrimidines).

  • General Pyrimidine Chemistry

    • Title: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity"
    • Source: Chemistry Stack Exchange (Mechanistic Discussion).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. Drawing from established protocols and field experience, we will address specific experimental challenges with scientifically grounded explanations and actionable solutions.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide is typically achieved via a robust two-step process. The first step involves the chlorination of a suitable uracil precursor to form a highly reactive acid chloride intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. Understanding this pathway is critical for troubleshooting and optimization.

Synthesis_Pathway A Uracil-5-carboxylic Acid B 2,4-Dichloropyrimidine- 5-carbonyl chloride A->B  Step 1: Chlorination  POCl₃ / PCl₃, Cl₂ or POCl₃ alone   C 2,4-Dichloropyrimidine- 5-carbohydrazide B->C  Step 2: Hydrazinolysis  Hydrazine Hydrate (NH₂NH₂·H₂O)   Troubleshooting_Workflow start Problem Identified low_yield1 Low Yield in Step 1 Check TLC for SM start->low_yield1 impurity2 Multiple Spots in Step 2 Impurity Profile start->impurity2 sm_present SM Present? low_yield1->sm_present action1 Action: • Increase reaction time • Ensure vigorous reflux sm_present->action1 Yes no_sm No SM Present Likely work-up issue sm_present->no_sm No action2 Action: • Distill excess POCl₃ • Quench slowly at 0°C • Ensure rapid extraction no_sm->action2 side_rxn Side Reaction? impurity2->side_rxn action3 Action: • Lower reaction temp to 0°C • Use ~1.1 eq Hydrazine • Add Hydrazine dropwise side_rxn->action3 Yes impure_sm Impure Intermediate From Step 1 side_rxn->impure_sm No action4 Action: • Re-evaluate Step 1 • Ensure intermediate purity impure_sm->action4

Technical Support Center: Purification of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2,4-Dichloropyrimidine-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this important heterocyclic intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before starting the purification process.

Q1: What are the most common impurities I should expect in my crude 2,4-Dichloropyrimidine-5-carbohydrazide?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, for a typical synthesis involving the reaction of a 2,4-dichloropyrimidine-5-carbonyl derivative with hydrazine, you can anticipate the following:

  • Unreacted Starting Materials: Residual 2,4-dichloropyrimidine-5-carbonyl chloride or ester.

  • Hydrazine Salts: Excess hydrazine may be present as salts (e.g., hydrazine hydrochloride), which are typically highly polar.

  • Hydrolysis Products: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, especially by water, which can lead to the formation of mono- or di-hydroxypyrimidine derivatives.[1][2] These are often more polar than the desired product.

  • Side-Reaction Products: Depending on the reaction conditions, self-condensation or other side reactions may occur.

Q2: What is the expected solubility profile for this compound?

A2: 2,4-Dichloropyrimidine-5-carbohydrazide is a moderately polar molecule. The dichloropyrimidine moiety imparts some non-polar character, while the carbohydrazide group (-CONHNH₂) adds polarity and hydrogen bonding capability.

  • Poorly Soluble In: Non-polar solvents like hexanes, diethyl ether, and toluene.

  • Slightly Soluble To Soluble In: Moderately polar solvents such as ethyl acetate, dichloromethane (DCM), and chloroform. Solubility will increase significantly with heating.[3]

  • Highly Soluble In: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It will also likely show good solubility in hot polar protic solvents like ethanol and methanol.[4]

Q3: Which purification method should I try first: recrystallization or column chromatography?

A3: For batches with reasonably high purity (e.g., >85-90% by TLC or crude NMR), recrystallization is the preferred initial method. It is faster, more scalable, and generally more economical than chromatography. If the crude material is complex, with multiple impurities of similar polarity to the product, or if recrystallization fails to achieve the desired purity, then column chromatography is the necessary next step.[5][6]

Section 2: Troubleshooting Purification Issues

This section provides solutions to specific problems you might encounter during your experiments.

Recrystallization Problems
Q4: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What's wrong?

A4: This is a common issue related to supersaturation. Here are the potential causes and solutions:

  • Cause 1: The solution is not sufficiently supersaturated. You may have used too much solvent.

    • Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.

  • Cause 2: The chosen solvent is too good. The compound may be too soluble even at low temperatures.

    • Solution 1 (Solvent/Anti-Solvent): While the solution is at room temperature or slightly warm, slowly add an "anti-solvent" (a solvent in which your compound is insoluble, like diethyl ether or hexanes) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the original (good) solvent to clarify it and allow it to cool.

    • Solution 2 (Different Solvent System): Choose a different solvent where the compound has high solubility when hot but very low solubility when cold.[7]

  • Cause 3: Lack of nucleation sites. Crystal growth needs a starting point.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

Q5: My product "oiled out" instead of forming crystals. How can I fix this?

A5: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. An insulated Dewar flask can be used to slow the cooling rate.

  • Solution 2: Use a lower-boiling point solvent or a solvent mixture. This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Solution 3: Add slightly more solvent before cooling. This lowers the saturation temperature. You can then induce crystallization by adding an anti-solvent or by scratching once the solution is at a lower temperature.

Column Chromatography Problems
Q6: My compound is streaking or tailing badly on the silica gel TLC plate and column. How can I get sharp bands?

A6: Streaking of basic compounds on silica gel is a classic problem. The hydrazide moiety in your compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8]

  • Solution 1 (Add a Basic Modifier): Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase. A typical starting concentration is 0.1-1% (v/v). This base will neutralize the acidic sites on the silica, preventing strong adsorption of your basic compound and leading to sharper peaks.

  • Solution 2 (Use a Different Stationary Phase): If streaking persists, consider using a less acidic stationary phase like neutral alumina.

  • Solution 3 (Reversed-Phase Chromatography): For highly polar or difficult-to-separate compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like water/acetonitrile or water/methanol can be very effective.[8] Buffers or modifiers like formic acid or ammonium acetate may be needed to control ionization and improve peak shape.[8]

Q7: I suspect my product is decomposing on the silica gel column. What are the signs and what can I do?

A7: The acidic nature of silica gel can potentially catalyze the hydrolysis of the chloro-substituents on the electron-deficient pyrimidine ring. Signs of decomposition include the appearance of new, more polar spots on TLC as the column runs, low overall recovery, or isolation of a product that is different from the starting material.

  • Solution 1 (Deactivate the Silica): Before loading your sample, flush the column with your mobile phase containing a basic modifier (e.g., 1% TEA) to neutralize the silica.

  • Solution 2 (Switch to Neutral Alumina): Alumina is a suitable alternative for acid-sensitive compounds. It is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be appropriate.

  • Solution 3 (Work Quickly): Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute the compound faster and apply slight air pressure ("flash chromatography") to speed up the process.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the standard single-solvent recrystallization method.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, ethyl acetate, acetonitrile) to find one that dissolves the compound when hot but not when cold. A good solvent system for this compound might be ethanol or an ethyl acetate/hexane mixture.[7]

  • Dissolution: Place the crude 2,4-Dichloropyrimidine-5-carbohydrazide in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just dissolves completely.[7] Do not add a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (spatula tip). Swirl and heat the mixture back to boiling for a few minutes.

  • Hot Filtration (if carbon was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity.

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. If the compound does not move, try dichloromethane/methanol. Add 0.5% triethylamine (TEA) to the solvent system to prevent streaking. The ideal Rf value for the target compound is between 0.25 and 0.40.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (the "wet slurry" method is recommended). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a solvent, add silica gel, evaporate the solvent completely, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Apply positive pressure (using a bellows or nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Visualization of Workflows

Diagram 1: Purification Method Selection

This diagram provides a decision-making framework for choosing the right purification strategy.

Purification_Decision_Tree Start Crude 2,4-Dichloropyrimidine- 5-carbohydrazide Assess Assess Purity & Complexity (TLC, Crude NMR) Start->Assess PurityCheck Purity >90% and Few Impurities? Assess->PurityCheck Recrystallize Attempt Recrystallization (Protocol 1) PurityCheck->Recrystallize  Yes Chromatography Perform Column Chromatography (Protocol 2) PurityCheck->Chromatography  No PurityOK Is Purity Sufficient? Recrystallize->PurityOK FinalProduct Pure Product Chromatography->FinalProduct PurityOK->Chromatography  No PurityOK->FinalProduct  Yes

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Recrystallization Failure

This workflow guides you when crystallization does not occur as expected.

Recrystallization_Troubleshooting Start Hot, Clear Solution After Dissolution Cooling Cool Slowly to RT, Then Ice Bath Start->Cooling Result Observe Outcome Cooling->Result Crystals Crystals Formed (Success) Result->Crystals  Ideal Oil Product Oiled Out Result->Oil  Common Issue Nothing No Precipitation Result->Nothing  Common Issue Action_Oil Re-heat, Cool Slower or Use Different Solvent System Oil->Action_Oil Action_Nothing1 Too much solvent? -> Concentrate solution Nothing->Action_Nothing1 Action_Oil->Start Action_Nothing1->Cooling Action_Nothing2 No nucleation? -> Scratch or Seed Action_Nothing1->Action_Nothing2 Action_Nothing2->Cooling Action_Nothing3 Solvent too good? -> Add Anti-solvent Action_Nothing2->Action_Nothing3 Action_Nothing3->Cooling

Caption: Workflow for troubleshooting failed recrystallization.

Section 5: References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.

  • Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.

  • El-Sayed, W. A., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(9), 10519-10531. [Link]

  • Sabatino, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega, 6(42), 28286-28303. [Link]

  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

  • Grajeda, C., et al. (2021). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Molbank, 2021(2), M1230. [Link]

  • Sabatino, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

  • Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

  • Google Patents. US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]

  • Chen, Y., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. [Link]

  • Iñiguez-Soria, J. A., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chemistry, 5(1), 350-362. [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. [Link]

Sources

preventing hydrolysis of chlorine atoms in 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Synthesis Optimization Guide

Executive Summary: The Chemistry of Vulnerability

User Query: Why are my chlorine atoms hydrolyzing, and how do I stop it?

As a Senior Application Scientist, I often see this issue. The instability of 2,4-Dichloropyrimidine-5-carbohydrazide is not random; it is a direct consequence of its electronic structure.

The pyrimidine ring is naturally electron-deficient (π-deficient). Placing two chlorine atoms at C2 and C4 makes the ring highly susceptible to Nucleophilic Aromatic Substitution (


). However, the critical instability factor is the carbohydrazide moiety at C5 . This electron-withdrawing carbonyl group further activates the C4 and C6 positions, making the C4-chlorine atom exceptionally labile.

The "Danger Zone":

  • C4-Position: This is the "hotspot." It is activated by the para-nitrogen (N1) and the ortho-carbonyl group at C5. In the presence of even trace moisture (nucleophile) and base (catalyst), the C4-Cl is rapidly displaced by -OH [1, 2].

  • C2-Position: Less reactive due to steric shielding and electronic distribution, but still susceptible under forcing conditions.

Competitive Reaction Pathways (Visualized)

To prevent hydrolysis, you must understand the competition occurring in your flask. The diagram below illustrates the desired pathway versus the two primary failure modes: Hydrolysis (reaction with water) and Cyclization (intramolecular reaction).

ReactionPathways Start 2,4-Dichloropyrimidine- 5-carbonyl chloride Product TARGET: 2,4-Dichloropyrimidine- 5-carbohydrazide Start->Product Path 1: Chemoselective Acylation (-78°C) Hydrolysis FAILURE MODE A: 4-Hydroxy-2-chloro derivative Start->Hydrolysis Path 2: Hydrolysis (Trace H2O present) Reagent + Hydrazine (Anhydrous) Product->Hydrolysis Path 4: Storage Degradation Cyclization FAILURE MODE B: Pyrazolo[3,4-d]pyrimidine (Intramolecular Cl displacement) Product->Cyclization Path 3: Spontaneous Cyclization (RT or Base)

Figure 1: Competitive reaction landscape. Path 1 is the only desired outcome. Path 2 and 4 represent hydrolysis driven by moisture.

Optimized Synthesis Protocol

Objective: Form the hydrazide bond without displacing the C4-Chlorine.

Critical Parameters
ParameterRecommendationScientific Rationale
Solvent Anhydrous THF or DCM Avoid DMF/DMSO. They are hygroscopic and their high dielectric constants stabilize the Meisenheimer complex, accelerating

hydrolysis [3].
Temperature -78°C to -20°C The activation energy for acyl substitution (C-Cl bond at carbonyl) is lower than aryl substitution (C-Cl on ring). Low temp kinetically favors the former.
Base None or DIPEA Do not use Hydroxides or Carbonates. OH- is a strong nucleophile. If a base is needed to scavenge HCl, use a bulky, non-nucleophilic base like DIPEA (Hünig's base).
Reagent Anhydrous Hydrazine Avoid Hydrazine Hydrate. The water content in hydrazine hydrate (usually 35-40%) is sufficient to hydrolyze the C4-Cl completely.
Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloropyrimidine-5-carbonyl chloride in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add 1.05 eq of Anhydrous Hydrazine (diluted in THF) dropwise over 30 minutes.

    • Note: Slow addition prevents localized heating, which triggers Cl displacement.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C. Monitor by TLC/LCMS.

  • Quench: Do not use an aqueous quench if possible. If necessary, pour into a mixture of ice/saturated NH₄Cl (buffered pH ~5-6) and extract immediately with cold EtOAc.

  • Drying: Dry organic layer over Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic/Lewis acidic) and concentrate in vacuo at <30°C.

Troubleshooting Guide (FAQ)

Q1: I see a mass peak of M+17 (or M-18) in my LCMS. What happened? Diagnosis: You have Hydrolysis .[1][2]

  • The Chemistry: One Chlorine (-35.5 Da) has been replaced by a Hydroxyl group (-OH, +17 Da). Net change is roughly -18.5 Da.

  • The Fix: Your solvent was wet, or you used Hydrazine Hydrate. Switch to anhydrous hydrazine (1.0 M in THF, commercially available) and use molecular sieves in your solvent.

Q2: I see a mass peak of M-36. The product is insoluble. Diagnosis: You have Cyclization (Pyrazolo-formation).

  • The Chemistry: The terminal -NH₂ of your hydrazide attacked the C4-Cl, releasing HCl (-36 Da). This forms a stable bicyclic system.

  • The Fix: This happens if the reaction warms up too fast or sits too long. Keep the reaction below 0°C. If storage is necessary, store as the HCl salt (protonating the hydrazide prevents it from acting as a nucleophile).

Q3: Can I use Ethanol or Methanol as a solvent? Answer: Absolutely Not.

  • Reasoning: Alcohols are nucleophiles. In the presence of base (even hydrazine acts as a base), you will get Alkoxylation (

    
    ), replacing the Cl with -OEt or -OMe [4]. Stick to aprotic solvents like THF, DCM, or Toluene.
    
Diagnostic Workflow

Use this logic flow to identify the root cause of impurity formation.

Troubleshooting Start Issue: Impurity Observed CheckMass Check LCMS Mass Shift Start->CheckMass MassOH Mass = M - 18 (Hydrolysis) CheckMass->MassOH Cl -> OH MassCyc Mass = M - 36 (Cyclization) CheckMass->MassCyc Loss of HCl MassAlk Mass = M - 5 (OEt) (Solvolysis) CheckMass->MassAlk Cl -> OR CauseOH Cause: Moisture in Solvent or Hydrazine Hydrate used MassOH->CauseOH CauseCyc Cause: Temp too high or Reaction time too long MassCyc->CauseCyc CauseAlk Cause: Alcohol solvent used MassAlk->CauseAlk ActionOH Action: Use Anhydrous THF & Molecular Sieves CauseOH->ActionOH ActionCyc Action: Keep T < -20°C Store as HCl salt CauseCyc->ActionCyc ActionAlk Action: Switch to DCM or THF CauseAlk->ActionAlk

Figure 2: Rapid diagnostic logic for 2,4-dichloropyrimidine derivatives.

References
  • BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (Accessed 2026). 3

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Accessed 2026). 4[5][6][7]

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Accessed 2026). 8

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Accessed 2026). 5

Sources

Technical Support Center: Troubleshooting Low Reactivity of Hydrazide Groups in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering low reactivity of hydrazide groups in pyrimidine derivatives, a common challenge in medicinal chemistry and drug development. As Senior Application Scientists, we understand the nuances of these complex reactions and have compiled this resource to help you navigate these experimental hurdles effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Question 1: Why is my pyrimidine hydrazide exhibiting poor reactivity towards aldehydes or ketones in hydrazone formation?

Answer:

The diminished reactivity of a hydrazide group attached to a pyrimidine ring is primarily due to a combination of electronic and steric factors.

  • Electronic Effects: The pyrimidine ring is an electron-deficient heterocycle. The two nitrogen atoms in the ring exert a strong electron-withdrawing effect (a negative inductive effect, -I) on the attached hydrazide group. This effect reduces the electron density on the terminal nitrogen atom of the hydrazide, making it a less potent nucleophile. A good nucleophile is essential for the initial attack on the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Steric Hindrance: Substituents on the pyrimidine ring, particularly those adjacent to the hydrazide group, can physically obstruct the approach of the aldehyde or ketone. This steric hindrance can significantly slow down or even prevent the reaction from occurring.

Here is a diagram illustrating the electronic deactivation:

G cluster_pyrimidine Pyrimidine Ring cluster_hydrazide Hydrazide Group N1 N C2 C N1->C2 N3 N C2->N3 CO C=O C2->CO Electron-withdrawing effect C4 C N3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 NH1 NH CO->NH1 NH2 NH₂ NH1->NH2 Aldehyde/Ketone Aldehyde/Ketone NH2->Aldehyde/Ketone Nucleophilic Attack (Reduced)

Caption: Electronic deactivation of the hydrazide group by the pyrimidine ring.

Question 2: What are the optimal reaction conditions to enhance the yield of pyrimidine hydrazones?

Answer:

Optimizing the reaction conditions is crucial for overcoming the low reactivity of pyrimidine hydrazides. Here are key parameters to consider:

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate.

    • Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and can facilitate the protonation of the carbonyl group, making it more electrophilic. However, they can also solvate the hydrazide, potentially reducing its nucleophilicity.[1]

    • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can be effective, especially if the starting materials have poor solubility in alcohols.

    • Acidic Solvents (e.g., Glacial Acetic Acid): Acetic acid can act as both a solvent and a catalyst, often leading to higher yields.[2]

  • Catalysis: Acid catalysis is almost always necessary for the formation of hydrazones from less reactive hydrazides. The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

CatalystTypical ConcentrationNotes
Glacial Acetic Acid2-3 drops to 10% v/vOften used as a co-solvent.[2]
Hydrochloric Acid (HCl)Catalytic amount (e.g., 1-2 drops of conc. HCl)Can be too strong and may lead to side reactions if not used judiciously.
p-Toluenesulfonic Acid (p-TsOH)Catalytic amountA solid catalyst that is easy to handle.
AnilineCatalytic amountCan act as a nucleophilic catalyst, increasing the rate of reaction.[3]
  • Temperature and Reaction Time:

    • Heating the reaction mixture is often required. Refluxing in ethanol or methanol is a common practice.[2][4]

    • Reaction times can vary from a few hours to overnight. It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC).

  • pH Control: The pH of the reaction medium is critical. The reaction is fastest in a mildly acidic medium (pH 4-5).[5]

    • If the pH is too low (highly acidic): The hydrazide will be protonated, rendering it non-nucleophilic.[5]

    • If the pH is too high (basic or neutral): The carbonyl group is not sufficiently activated.

Question 3: My TLC plate shows multiple spots. What are the potential side reactions?

Answer:

The formation of multiple products is a common issue. Here are some possible side reactions:

  • Formation of Azines: If the aldehyde is particularly reactive, it can react with the initially formed hydrazone to form an azine. This is more likely to occur if there is an excess of the aldehyde.

  • Cyclization Reactions: Pyrimidine hydrazides can undergo intramolecular cyclization, especially at elevated temperatures, to form fused heterocyclic systems like triazolopyrimidines.[6]

  • Ring Opening of the Pyrimidine: Under harsh conditions, such as high concentrations of hydrazine hydrate and elevated temperatures, the pyrimidine ring itself can undergo cleavage.[7]

  • Degradation of Starting Materials: Both the pyrimidine hydrazide and the aldehyde/ketone can be unstable under the reaction conditions, leading to decomposition products.

G Start Pyrimidine Hydrazide + Aldehyde/Ketone Product Desired Hydrazone Start->Product Main Reaction Side1 Azine Formation Start->Side1 Side Reaction 1 Side2 Cyclization (e.g., Triazolopyrimidine) Start->Side2 Side Reaction 2 Side3 Pyrimidine Ring Cleavage Start->Side3 Side Reaction 3

Caption: Main reaction pathway and potential side reactions.

Question 4: How can I verify the purity and stability of my starting pyrimidine hydrazide?

Answer:

Ensuring the quality of your starting material is a critical first step. Impurities or degradation can significantly affect the outcome of your reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation and purity assessment. Check for the expected signals and the absence of significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight of your compound and provide an indication of its purity.[2]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.

  • Storage: Hydrazides can be susceptible to oxidation and hydrolysis. Store your pyrimidine hydrazide in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

  • FAQ 1: Can microwave irradiation be used to accelerate the reaction? Yes, microwave-assisted synthesis can be a very effective technique for accelerating hydrazone formation, often leading to higher yields in shorter reaction times.[8][9][10] It is particularly useful for sluggish reactions.

  • FAQ 2: Are there alternative methods for forming the C=N bond? While the direct condensation of hydrazides with carbonyls is the most common method, other strategies exist. For instance, in some cases, a two-step process involving the activation of a carboxylic acid precursor to an acid chloride or ester, followed by reaction with hydrazine, can be employed.[4] Additionally, palladium-catalyzed cross-coupling reactions have been developed for C-N bond formation, although these are more complex.[11]

  • FAQ 3: How does the position of the hydrazide group on the pyrimidine ring influence its reactivity? The position of the hydrazide group is critical. For example, a hydrazide at the C2 or C4 position of the pyrimidine ring will be more deactivated than one at the C5 position due to the proximity of the ring nitrogens. Understanding the electronic distribution within the specific pyrimidine isomer you are working with is key to predicting its reactivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrimidine Hydrazones
  • Dissolve the pyrimidine hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per mmol of hydrazide).

  • Add the aldehyde or ketone (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Prepare a TLC plate (e.g., silica gel 60 F254).

  • Spot the starting pyrimidine hydrazide, the aldehyde/ketone, and the reaction mixture on the plate.

  • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting hydrazide has disappeared and a new, more nonpolar spot corresponding to the hydrazone product is observed.

References

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][4][8]triazine and Imidazo[2,1-c][2][4][8]. (2018). [Source URL not available]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. (2015). PubMed Central. [Link]

  • What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide? (2014). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. (2025). ResearchGate. [Link]

  • Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]. (1997). PubMed. [Link]

  • Chemical synthesis of proteins using hydrazide intermediates. (n.d.). Oxford Academic. [Link]

  • The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. (n.d.). ResearchGate. [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (n.d.). PMC. [Link]

  • Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. (n.d.). PubMed. [Link]

  • Microwave Assisted Synthesis and Antifungal Activity of Some Novel Hydrazones Containing Pyridine Moiety. (2016). Bentham Science Publishers. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). PMC. [Link]

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. (2016). PMC. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

  • Programmable C-N Bond Formation through Radical-Mediated Chemistry in Plasma-Microdroplet Fusion. (2025). PubMed. [Link]

  • Synthesis of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). PMC. [Link]

  • Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. (2011). ACS Publications. [Link]

  • Synthesis of hydrazone derivatives by reaction of azines with nitriles, and their transformation into pyrazoles and pyrimidones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • The reaction of hydrazine with pyrimidine bases. (1966). SciSpace. [Link]

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). PMC - PubMed Central. [Link]

  • Rapid and sensitive MALDI MS analysis of oligosaccharides by using 2-hydrazinopyrimidine as a derivative reagent and co-matrix. (n.d.). PubMed. [Link]

  • Hydrazine I Hydrazone formation I Give Reason. (2012). YouTube. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (n.d.). ResearchGate. [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). MDPI. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

  • Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. (n.d.). PubMed. [Link]

  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017). ResearchGate. [Link]

  • Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Solvent Effects on Nucleophilic Substitution of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic substitution of 2,4-Dichloropyrimidine-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on the critical role of solvent selection. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

I. Understanding the Reaction: A Mechanistic Overview

The nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine-5-carbohydrazide is a cornerstone reaction for the synthesis of a diverse array of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry.[1] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks one of the electron-deficient carbon atoms (C2 or C4) bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring.

The regioselectivity of this reaction—whether the nucleophile attacks the C2 or C4 position—is a critical aspect that is highly influenced by the electronic properties of the pyrimidine ring and, crucially, the solvent.[3] Generally, nucleophilic attack is favored at the C4 position due to the greater ability of the para-nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[2]

SNAr_Mechanism cluster_intermediate Intermediate cluster_product Product 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine- 5-carbohydrazide Meisenheimer_C4 Meisenheimer Complex (Attack at C4) 2,4-Dichloropyrimidine->Meisenheimer_C4 + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product_C4 4-Substituted Product Meisenheimer_C4->Product_C4 - Cl⁻

Caption: General workflow for the SNAr reaction on 2,4-Dichloropyrimidine-5-carbohydrazide.

II. The Critical Role of the Solvent

The choice of solvent is paramount in SNAr reactions as it can dramatically influence reaction rates, yields, and even regioselectivity.[4] Solvents are broadly classified into three categories: polar protic, polar aprotic, and non-polar. For the nucleophilic substitution on 2,4-dichloropyrimidine, polar solvents are necessary to dissolve the starting materials, which are often polar.[5]

Solvent Classification and Impact on SNAr Reactions
Solvent TypeExamplesKey CharacteristicsImpact on SNAr Reactions of 2,4-Dichloropyrimidine-5-carbohydrazide
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)Contain O-H or N-H bonds, capable of hydrogen bonding.[6][7]Can solvate and stabilize both the nucleophile and the leaving group.[5] However, strong solvation of the nucleophile can decrease its reactivity, potentially slowing down the reaction.[7][8]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)Possess a dipole moment but lack O-H or N-H bonds.[6]Generally favor SNAr reactions.[6][9] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[10] This often leads to faster reaction rates.[11]
Non-Polar Hexane, Toluene, BenzeneLow dielectric constants and do not effectively solvate charged species.Generally unsuitable for this reaction as the polar starting materials and intermediates will have poor solubility.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the nucleophilic substitution of 2,4-Dichloropyrimidine-5-carbohydrazide, with a focus on solvent-related issues.

Issue 1: Low or No Reaction Conversion

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • The reaction mixture remains unchanged in appearance over an extended period.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice:

    • Cause: Using a non-polar solvent or a polar protic solvent that excessively solvates and deactivates the nucleophile.[7]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6][9] These solvents enhance the nucleophilicity of the attacking species, leading to faster reaction rates.[10] If solubility is an issue in acetonitrile, consider a mixture with a stronger solvent like DMF or DMSO.[11]

  • Insufficient Reaction Temperature:

    • Cause: The activation energy for the reaction is not being met at the current temperature.

    • Solution: Gradually increase the reaction temperature. For many SNAr reactions on pyrimidines, temperatures ranging from room temperature to 80-100 °C are common. Microwave irradiation can also be a highly effective method to accelerate these reactions.[12]

  • Weak Nucleophile:

    • Cause: The chosen nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring.

    • Solution: If possible, consider using a stronger nucleophile. For instance, if using an alcohol, deprotonating it with a suitable base to form the more nucleophilic alkoxide is a standard practice.

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Check_Solvent Switch_Solvent Switch to a polar aprotic solvent. Check_Solvent->Switch_Solvent No Check_Temp Is the reaction temperature adequate? Check_Solvent->Check_Temp Yes Switch_Solvent->Check_Temp Increase_Temp Increase temperature or consider microwave irradiation. Check_Temp->Increase_Temp No Check_Nucleophile Is the nucleophile strong enough? Check_Temp->Check_Nucleophile Yes Increase_Temp->Check_Nucleophile Use_Stronger_Nu Use a stronger nucleophile or add a base. Check_Nucleophile->Use_Stronger_Nu No Success Reaction Proceeds Check_Nucleophile->Success Yes Use_Stronger_Nu->Success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Substituted Products)

Symptoms:

  • ¹H NMR or LC-MS analysis reveals the presence of two or more isomeric products.

Potential Causes & Solutions:

  • Solvent Effects on Regioselectivity:

    • Cause: While C4 substitution is generally favored, certain solvent and nucleophile combinations can lead to a mixture of products. The solvent can influence the relative energies of the transition states leading to the C2 and C4 Meisenheimer complexes.

    • Solution: Systematically screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP, DMAc). In some cases, a less polar aprotic solvent like THF or a more coordinating one like acetonitrile might favor the formation of one isomer over the other. Computational studies can also provide insights into the regioselectivity based on the Lowest Unoccupied Molecular Orbital (LUMO) distribution of the pyrimidine ring.[3]

  • Steric Hindrance:

    • Cause: A bulky nucleophile may experience steric hindrance at the C4 position, which is flanked by the C5-carbohydrazide group, leading to increased substitution at the less hindered C2 position.

    • Solution: If the desired product is the C4-substituted isomer, a less bulky nucleophile might be necessary. Conversely, if the C2 isomer is the target, a bulkier nucleophile could be advantageous.

Issue 3: Formation of Disubstituted Byproducts

Symptoms:

  • Mass spectrometry indicates the presence of a product where both chlorine atoms have been displaced by the nucleophile.

Potential Causes & Solutions:

  • Excess Nucleophile and Harsh Reaction Conditions:

    • Cause: Using a large excess of a highly reactive nucleophile, often in combination with high temperatures and long reaction times, can lead to the substitution of both chlorine atoms.

    • Solution: Carefully control the stoichiometry of the nucleophile, typically using 1.0 to 1.2 equivalents. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the monosubstitution. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.

IV. Frequently Asked Questions (FAQs)

Q1: Why is DMF a commonly used solvent for this reaction? A1: Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, which makes it excellent for dissolving a wide range of organic molecules and inorganic salts.[11] It effectively solvates cations while leaving the nucleophilic anion relatively free and highly reactive, thus promoting the SNAr reaction.[9][13]

Q2: Can I use a protic solvent like ethanol for this reaction? A2: While the reaction may proceed in a protic solvent like ethanol, it is often slower compared to aprotic solvents.[11] The hydroxyl group of ethanol can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[5] This can lead to longer reaction times and may require higher temperatures.

Q3: My nucleophile is not soluble in my desired aprotic solvent. What should I do? A3: You can try a mixture of solvents. For instance, if your nucleophile is soluble in a protic solvent like isopropanol but you want the benefits of an aprotic medium, you could use a mixture of isopropanol and a solvent like DMF or DMSO. Alternatively, you could try to modify the nucleophile to improve its solubility, for example, by using a different salt form (e.g., potassium salt instead of sodium salt).

Q4: How does the carbohydrazide group at the C5 position affect the reaction? A4: The carbohydrazide group is an electron-withdrawing group, which further activates the pyrimidine ring towards nucleophilic attack by withdrawing electron density. This makes the substitution reaction more facile compared to an unsubstituted 2,4-dichloropyrimidine. However, its steric bulk can influence the regioselectivity, potentially hindering attack at the adjacent C4 position to some extent, especially with bulky nucleophiles.

Q5: What is a good starting point for reaction conditions if I am trying this for the first time? A5: A good starting point would be to dissolve your 2,4-Dichloropyrimidine-5-carbohydrazide and 1.1 equivalents of your nucleophile in DMF at room temperature. Stir the reaction and monitor its progress by TLC or LC-MS every few hours. If no reaction is observed after 24 hours, gradually increase the temperature in 20 °C increments.

V. Experimental Protocol Example: Synthesis of a 4-Anilino-2-chloropyrimidine-5-carbohydrazide Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-Dichloropyrimidine-5-carbohydrazide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Nucleophile and Base Addition: Add the desired aniline derivative (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture. The base is to quench the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. If the reaction is slow, gently heat the mixture to 50-80 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will often precipitate out.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold diethyl ether or ethanol. If necessary, purify the crude product by column chromatography or recrystallization.

VI. References

  • Arnold, L.D., Maag, H., Turner, Jr., W.W. (2016). WO 2016/168619 A1.

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • Jadhav, G., Shaikh, M., & Shingate, B. (2020). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link]

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Technical Support Center: Industrial Scale-Up of 2,4-Dichloropyrimidine-5-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide. As a critical building block in pharmaceutical development, scaling its synthesis from the bench to industrial production presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a robust, safe, and efficient scale-up process.

Synthetic Pathway Overview

The industrial synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide is typically a two-step process. It begins with the chlorination of a suitable pyrimidine precursor, most commonly Uracil-5-carboxylic acid, to form the highly reactive intermediate, 2,4-Dichloropyrimidine-5-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product.

G cluster_0 Step 1: Chlorination & Acid Chloride Formation cluster_1 Step 2: Hydrazinolysis start Uracil-5-carboxylic Acid intermediate 2,4-Dichloropyrimidine-5-carbonyl chloride start->intermediate  POCl₃, PCl₅ or PCl₃/Cl₂  Reflux (e.g., 80-114°C) intermediate_ref 2,4-Dichloropyrimidine-5-carbonyl chloride product 2,4-Dichloropyrimidine-5-carbohydrazide intermediate_ref->product  Hydrazine Hydrate (H₂NNH₂·H₂O)  Solvent (e.g., Ethanol)  Controlled Temperature

Caption: General two-step synthesis pathway for 2,4-Dichloropyrimidine-5-carbohydrazide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Question: My yield for Step 1 (2,4-Dichloropyrimidine-5-carbonyl chloride formation) is low and the crude product is a dark, viscous oil. What's going wrong?

Answer: Low yield and poor quality of the intermediate acid chloride are common scale-up challenges. The root cause often lies in one of three areas: incomplete reaction, side reactions, or degradation during workup.

  • Incomplete Reaction: The conversion of the dihydroxy pyrimidine ring to the dichloro form is demanding.

    • Causality: Insufficient chlorinating agent or inadequate temperature can lead to a mixture of mono-chloro and unreacted starting material. On a large scale, poor mixing can create "cold spots" in the reactor where the reaction stalls.

    • Solution: Ensure a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is used.[1] A combination of POCl₃ with phosphorus pentachloride (PCl₅) or the introduction of chlorine gas can drive the reaction to completion.[2] Monitor the reaction progress using HPLC until the starting material is fully consumed. Verify that the internal reactor temperature is maintained consistently throughout the reaction mass.[1]

  • Byproduct Formation: The high reactivity of chlorinating agents can lead to undesired products.

    • Causality: While chlorination of uracil-5-carboxylic acid is surprisingly clean compared to its 6-carboxylic acid isomer, side reactions can still occur, especially if reagents contain impurities.[2] The presence of tertiary amines, sometimes used as catalysts, can lead to the formation of amine-substituted byproducts.[3]

    • Solution: Use high-purity reagents. A process patent for this conversion highlights that yields can exceed 95% without complex catalysts, relying on heat and sufficient reagent stoichiometry.[2] If a catalyst is deemed necessary, screen for options that do not introduce competing nucleophiles.

  • Degradation During Workup: The acid chloride is sensitive to moisture and high temperatures.

    • Causality: Any residual water will hydrolyze the acid chloride back to the carboxylic acid. Overheating during the distillation to remove excess POCl₃ can cause decomposition.

    • Solution: Conduct the reaction and workup under strictly anhydrous conditions. Use vacuum distillation at the lowest possible temperature to remove excess POCl₃ and other volatile components. The product is reported to boil at 130°C under 12 mm Hg, indicating that high vacuum is essential for safe distillation without decomposition.[2]

Question: The reaction in Step 2 (addition of hydrazine hydrate) is violently exothermic and difficult to control in our 100L reactor. How can we manage this?

Answer: The reaction between an acid chloride and hydrazine is highly exothermic and poses a significant safety risk on an industrial scale.[4] The key is to control the rate of reaction through careful management of addition rates and temperature.

  • Control the Addition:

    • Causality: Adding the hydrazine hydrate too quickly to the acid chloride solution (or vice-versa) will generate heat faster than the reactor's cooling system can remove it, leading to a runaway reaction.

    • Solution: The preferred method is a controlled, slow addition of one reagent to the other. Dissolve the 2,4-Dichloropyrimidine-5-carbonyl chloride intermediate in a suitable solvent (e.g., ethanol, toluene) and cool the solution (e.g., to 0-5°C). Then, add the hydrazine hydrate solution dropwise or via a metering pump, carefully monitoring the internal temperature. Ensure the addition rate is slow enough that the cooling jacket can maintain a stable internal temperature.

  • Use a Diluted Hydrazine Solution:

    • Causality: Using highly concentrated hydrazine hydrate increases the reaction rate and heat output per unit volume.

    • Solution: While excess hydrazine is often used to prevent the formation of the bis-acylated byproduct, using a slightly diluted solution of hydrazine hydrate in the reaction solvent (e.g., ethanol) can help moderate the reaction's initial rate.[5]

G start Exothermic Reaction in Step 2 cause1 Rapid Reagent Addition start->cause1 cause2 Insufficient Cooling start->cause2 cause3 High Reagent Concentration start->cause3 solution1 Slow, controlled addition via metering pump. cause1->solution1 solution2 Pre-cool reactor to 0-5°C before addition. cause2->solution2 solution3 Ensure adequate heat transfer fluid flow. cause2->solution3 solution4 Use diluted hydrazine hydrate solution. cause3->solution4

Caption: Troubleshooting logic for managing exothermic reactions.

Question: Our final product purity is low, with a significant impurity we suspect is the bis-acylated hydrazine. How do we prevent this?

Answer: Formation of the bis-acylated impurity, where two molecules of the acid chloride react with one molecule of hydrazine, is a classic problem in carbohydrazide synthesis. It arises from incorrect stoichiometry.

  • Causality: If any part of the reaction mixture becomes locally deficient in hydrazine, the already-formed product can act as a nucleophile and react with another molecule of the acid chloride.

  • Solution: Use a molar excess of hydrazine hydrate. A common strategy is to use 1.5 to 2.0 equivalents of hydrazine hydrate relative to the acid chloride.[4] This ensures that an acid chloride molecule is statistically more likely to encounter a molecule of hydrazine hydrate than a molecule of the desired product. Additionally, maintaining good agitation during the addition prevents localized concentration imbalances. The reaction can be monitored by TLC or HPLC to ensure the full consumption of the acid chloride intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for the industrial-scale synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide? A1: The primary hazards stem from the reagents used:

  • Phosphorus Oxychloride (POCl₃) / Thionyl Chloride (SOCl₂): These are highly corrosive and react violently with water, releasing toxic HCl gas. Handle in a closed system with appropriate scrubbers. Personnel must wear acid-resistant personal protective equipment (PPE).[6][7]

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. It is also corrosive. All handling should be done in a well-ventilated area or closed system. Avoid contact with skin and eyes.[8]

  • Chlorinated Pyrimidines: These compounds are irritants to the skin, eyes, and respiratory system.[6] Dust inhalation should be avoided.

  • Exothermic Reactions: As detailed in the troubleshooting section, the hydrazinolysis step requires robust temperature control to prevent runaways. Ensure reactors are equipped with reliable cooling systems and emergency quench capabilities.

Q2: Which solvents are recommended for each step during scale-up? A2:

  • Step 1 (Chlorination): Phosphorus oxychloride often serves as both reagent and solvent.[2] For larger scales, a high-boiling inert solvent like o-dichlorobenzene can be used to improve heat transfer and moderate the reaction.[2]

  • Step 2 (Hydrazinolysis): A polar protic solvent like ethanol is commonly used.[5] It readily dissolves the reactants and the final product often has limited solubility upon cooling, aiding in crystallization. Other options include toluene for the workup and extraction phases.[3]

Q3: How should the final product be purified on a large scale? A3: The most common method for industrial purification is recrystallization. After the reaction is complete and quenched (often by pouring into ice water), the crude solid is filtered. This crude product can then be recrystallized from a suitable solvent, such as an ethanol/water mixture, to achieve high purity. The choice of solvent should be optimized to maximize recovery while effectively removing unreacted starting materials and byproducts.

Data Summary Table

ParameterStep 1: Acid Chloride FormationStep 2: Hydrazide FormationReference
Starting Material Uracil-5-carboxylic acid2,4-Dichloropyrimidine-5-carbonyl chloride[2]
Key Reagents POCl₃ and PCl₅ (or PCl₃/Cl₂)Hydrazine Hydrate (H₂NNH₂·H₂O)[2][4]
Stoichiometry Chlorinating agents used in large excess1.5 - 2.0 eq. of Hydrazine Hydrate[2][4]
Typical Solvent POCl₃ or o-dichlorobenzeneEthanol[2][5]
Temperature 80 - 114 °C (Reflux)0 °C to Room Temperature[2][4]
Typical Yield >95% (crude intermediate)85-95% (after recrystallization)[2]
Workup Vacuum distillation to remove excess POCl₃Quench in ice water, filter solid[2]
Purification Distillation under high vacuumRecrystallization (e.g., from Ethanol/Water)[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride (Intermediate)

WARNING: This procedure involves highly corrosive and water-reactive chemicals. It must be performed in a suitable glass-lined reactor under an inert atmosphere (Nitrogen) with appropriate safety measures and scrubbing systems in place.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with phosphorus oxychloride (POCl₃, ~8-10 molar equivalents).

  • Reagent Addition: While stirring, add phosphorus pentachloride (PCl₅, ~4.4 molar equivalents) to the POCl₃.

  • Charge Starting Material: Slowly add Uracil-5-carboxylic acid (1.0 molar equivalent) to the mixture. Ensure the addition does not cause an excessive temperature spike.

  • Reaction: Heat the mixture to reflux (approximately 114°C) and maintain for 4-6 hours. Monitor the reaction by HPLC to confirm the disappearance of the starting material.[2]

  • Workup - Distillation: Cool the reaction mixture. Set up the reactor for vacuum distillation. Carefully distill off the excess phosphorus oxychloride. The remaining crude product is a brown-yellow viscous liquid.[2]

  • Purification (Optional): For highest purity, the crude liquid can be distilled under high vacuum (e.g., B.P. 130°C at 12 mm Hg).[2] However, for many applications, the crude material is of sufficient purity (96-98%) to be used directly in the next step.[2]

Protocol 2: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide (Final Product)

WARNING: This procedure involves a highly exothermic reaction and uses toxic hydrazine hydrate. Strict temperature control is critical.

  • Reactor Setup: Charge a clean reactor with the crude 2,4-Dichloropyrimidine-5-carbonyl chloride (1.0 molar equivalent) and a suitable solvent such as ethanol.

  • Cooling: Begin stirring and cool the reactor contents to 0-5°C using a cooling jacket.

  • Hydrazine Addition: In a separate vessel, prepare a solution of hydrazine hydrate (1.5 molar equivalents) in ethanol.

  • Controlled Reaction: Slowly add the hydrazine hydrate solution to the cooled reactor via a metering pump over 1-2 hours. CRITICAL: Monitor the internal temperature continuously and ensure it does not rise above 10°C. Adjust the addition rate as needed.

  • Stirring: Once the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

  • Precipitation & Isolation: Cool the reaction mixture again or pour it slowly into a separate vessel containing ice water to precipitate the product.

  • Filtration & Washing: Filter the resulting solid product. Wash the filter cake with cold water followed by a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

References

  • Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. (1971).
  • (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. (2011). Organic Syntheses, 88, 316. [Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (2021).
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2023). MDPI. [Link]

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  • Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (1971).

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Interrogation of 2,4-Dichloropyrimidine-5-carbohydrazide: A Comparative Analysis Focused on 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, pyrimidine derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth analysis of the 1H NMR spectrum of 2,4-Dichloropyrimidine-5-carbohydrazide, a molecule of interest for synthetic chemists. We will explore the predicted spectral features, offer a comparative overview with alternative analytical techniques, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 2,4-Dichloropyrimidine-5-carbohydrazide presents three distinct types of protons that will give rise to signals in the 1H NMR spectrum: the aromatic proton on the pyrimidine ring (H-6), the protons of the hydrazide group (-NH-NH2), and any potential residual solvent protons.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Influencing Factors
Pyrimidine H-68.5 - 9.5Singlet (s)The electron-withdrawing nature of the two chlorine atoms and the two nitrogen atoms in the pyrimidine ring will significantly deshield this proton, shifting it downfield. The absence of adjacent protons results in a singlet.
-NH- (Amide)9.0 - 11.0Broad Singlet (br s)Amide protons are typically broad due to quadrupole broadening from the adjacent nitrogen and can exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent and concentration.
-NH2 (Hydrazine)4.0 - 6.0Broad Singlet (br s)Similar to the amide proton, the terminal amine protons are also broad and their chemical shift is variable. They are generally more shielded than the amide proton.

This predicted spectrum is a powerful tool for initial identification. For instance, the downfield singlet corresponding to the pyrimidine proton is a strong indicator of the core heterocyclic structure. The presence of two distinct broad signals in the amide and amine regions would further support the presence of the carbohydrazide moiety.

A Comparative Perspective: Why 1H NMR?

While 1H NMR is an indispensable tool, a comprehensive analytical approach often involves multiple techniques. Here, we compare 1H NMR with other common analytical methods for the characterization of 2,4-Dichloropyrimidine-5-carbohydrazide.

Analytical Technique Strengths Limitations Applicability to 2,4-Dichloropyrimidine-5-carbohydrazide
1H NMR Spectroscopy Provides detailed structural information, including the number and connectivity of protons. Allows for straightforward identification of the core structure and functional groups.Lower sensitivity compared to mass spectrometry. Can be affected by sample purity and solubility.Ideal for confirming the molecular structure, assessing purity, and identifying key functional groups.
High-Performance Liquid Chromatography (HPLC) Excellent for assessing purity and quantifying the compound. Can be coupled with a UV detector for detection.[1][2]Provides limited structural information on its own. Retention time is dependent on the specific method conditions.A complementary technique to NMR for purity analysis and quantification, especially in complex mixtures.
Mass Spectrometry (MS) Provides the molecular weight of the compound, which is crucial for confirming its identity. High-resolution MS can determine the elemental composition.Does not provide detailed information about the connectivity of atoms. Isomeric compounds can be difficult to distinguish.Essential for confirming the molecular formula and providing an orthogonal method for identity confirmation alongside NMR.
Infrared (IR) Spectroscopy Useful for identifying the presence of specific functional groups, such as the C=O of the carbohydrazide and the N-H bonds.The fingerprint region can be complex and difficult to interpret for complete structural elucidation.A quick and simple method to confirm the presence of key functional groups before more detailed analysis by NMR.
Colorimetric and Spectrophotometric Methods Can be highly sensitive for detecting hydrazides and hydrazines.[1][3]Often require derivatization and are not as structurally informative as NMR.[2]More suited for quantitative analysis in biological or environmental samples rather than primary structural characterization.[1]

In essence, while techniques like HPLC and MS are vital for purity assessment and molecular weight determination, 1H NMR remains the gold standard for unambiguous structural elucidation of organic molecules like 2,4-Dichloropyrimidine-5-carbohydrazide.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality 1H NMR spectrum of 2,4-Dichloropyrimidine-5-carbohydrazide.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is paramount to ensure the sample is fully dissolved and to avoid interfering signals.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of 2,4-Dichloropyrimidine-5-carbohydrazide.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice as it is a polar aprotic solvent capable of dissolving many polar organic compounds and its residual peak does not typically overlap with the signals of interest. The use of a deuterated solvent is necessary to avoid a large, broad solvent signal that would obscure the analyte signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Rationale: The choice of instrument and acquisition parameters will directly impact the quality of the resulting spectrum. A higher field strength spectrometer will provide better signal dispersion and resolution.

  • Procedure:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Set the following acquisition parameters:

      • Spectral Width: -2 to 16 ppm

      • Number of Scans: 16-64 (or more for dilute samples)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time (aq): 3-4 seconds

    • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Rationale: Raw FID data must be processed to generate the final, interpretable spectrum.

  • Procedure:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizing the Workflow and Structure

To further clarify the process, the following diagrams illustrate the molecular structure of 2,4-Dichloropyrimidine-5-carbohydrazide and the workflow for its 1H NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref integrate Integrate Peaks phase_ref->integrate assign Assign Structure integrate->assign

Caption: Workflow for 1H NMR analysis.

Conclusion

The structural characterization of 2,4-Dichloropyrimidine-5-carbohydrazide is readily achievable through 1H NMR spectroscopy. By understanding the predicted chemical shifts and multiplicities, researchers can confidently identify this molecule. While other analytical techniques provide valuable complementary information, 1H NMR stands out for its ability to provide a detailed and unambiguous structural picture. The protocol provided herein offers a robust framework for obtaining high-quality spectral data, empowering researchers in their synthetic and drug discovery endeavors.

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A Comprehensive Guide to the 13C NMR Chemical Shifts of 2,4-Dichloropyrimidine-5-carbohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidine derivatives hold a significant position due to their wide-ranging biological activities. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-Dichloropyrimidine-5-carbohydrazide, a key intermediate in the synthesis of various bioactive molecules. By combining theoretical predictions with comparative data from structurally related compounds, we offer a robust framework for the characterization of this and similar molecular scaffolds.

Introduction: The Significance of 13C NMR in Pyrimidine Chemistry

13C NMR spectroscopy is an indispensable tool for organic chemists, offering a detailed map of the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. For substituted pyrimidines like 2,4-Dichloropyrimidine-5-carbohydrazide, 13C NMR provides critical information regarding the positions of substituents and the electronic effects they exert on the pyrimidine ring. This data is vital for confirming the identity and purity of synthetic intermediates and final products in drug development pipelines.

Predicted 13C NMR Chemical Shifts for 2,4-Dichloropyrimidine-5-carbohydrazide

Due to the absence of a publicly available experimental spectrum for 2,4-Dichloropyrimidine-5-carbohydrazide, this guide presents a detailed prediction of its 13C NMR chemical shifts. This prediction is grounded in the analysis of experimental data for the parent pyrimidine, 2,4-dichloropyrimidine, and the known effects of a carbohydrazide substituent.

The structure and numbering of 2,4-Dichloropyrimidine-5-carbohydrazide are as follows:

Figure 1. Molecular structure of 2,4-Dichloropyrimidine-5-carbohydrazide.

Table 1: Predicted 13C NMR Chemical Shifts for 2,4-Dichloropyrimidine-5-carbohydrazide

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~163Based on 2,4-dichloropyrimidine, the presence of two electronegative chlorine atoms and two nitrogen atoms significantly deshields this carbon.
C4~165Similar to C2, this carbon is bonded to a chlorine atom and a nitrogen atom, leading to a downfield shift.
C5~115The carbohydrazide group is an electron-withdrawing group, but its effect on the adjacent carbon is less pronounced than that of the halogens. This carbon is also shielded by the adjacent C4 and C6.
C6~158This carbon is situated between two nitrogen atoms, which causes a significant downfield shift. The effect of the para-carbohydrazide group is expected to be minimal.
C=O~168The carbonyl carbon of a carbohydrazide typically appears in this region, influenced by the adjacent nitrogen atoms.

Causality behind the Predictions:

The predicted chemical shifts are derived from a combination of experimental data for similar structures and established principles of NMR spectroscopy:

  • Electronegativity: The highly electronegative chlorine and nitrogen atoms withdraw electron density from the pyrimidine ring carbons, causing them to be deshielded and resonate at a lower field (higher ppm values).

  • Substituent Effects: The carbohydrazide group at the C5 position is an electron-withdrawing group, which will influence the chemical shifts of the ring carbons, particularly C5 and C6.

  • Hybridization: All carbons in the pyrimidine ring are sp2 hybridized, placing them in the typical aromatic/olefinic region of the 13C NMR spectrum (100-160 ppm). The carbonyl carbon is also sp2 hybridized and appears further downfield.

Comparative Analysis with Structurally Related Compounds

To provide context for our predictions, we will compare the expected spectrum of 2,4-Dichloropyrimidine-5-carbohydrazide with the known 13C NMR data of three key reference compounds.

Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm)

Carbon Atom2,4-Dichloropyrimidine-5-carbohydrazide (Predicted)2,4-Dichloropyrimidine (Experimental)Pyrimidine (Experimental)Carbohydrazide (Typical Range)
C2~163163.5157.4-
C4~165165.8157.4-
C5~115117.8121.7-
C6~158158.1157.4-
C=O~168--165-175

Analysis of Comparative Data:

  • 2,4-Dichloropyrimidine: The chemical shifts of the pyrimidine ring carbons in our target molecule are predicted to be very similar to those of 2,4-dichloropyrimidine.[1] This is because the primary electronic effects on the ring are dominated by the two chlorine atoms and the ring nitrogens.

  • Pyrimidine: A comparison with the parent pyrimidine highlights the significant deshielding effect of the two chlorine substituents on C2 and C4.[2]

  • Carbohydrazide: The predicted chemical shift for the carbonyl carbon in the carbohydrazide side chain falls squarely within the typical range observed for this functional group in other molecules.[3] This provides confidence in the prediction for this key structural feature.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire experimental 13C NMR data for 2,4-Dichloropyrimidine-5-carbohydrazide or similar compounds, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a good initial choice due to its ability to dissolve a wide range of organic compounds. Other potential solvents include deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 100 MHz or higher for 13C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.

  • Number of Scans (NS): 1024 or more. Due to the low natural abundance of 13C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): 0-200 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d6 at 39.52 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.5-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up instrument parameters (pulse program, AQ, D1, NS, SW) transfer->setup acquire Acquire FID setup->acquire process Apply line broadening and Fourier transform acquire->process phase Phase correction process->phase calibrate Calibrate chemical shifts phase->calibrate

Figure 2. Experimental workflow for 13C NMR spectroscopy.

Conclusion

This guide provides a comprehensive and scientifically grounded prediction of the 13C NMR chemical shifts for 2,4-Dichloropyrimidine-5-carbohydrazide. By leveraging comparative data and established NMR principles, we have constructed a reliable spectral profile that can aid researchers in the identification and characterization of this important synthetic intermediate. The detailed experimental protocol further equips scientists with the practical knowledge to obtain high-quality 13C NMR data for this and related pyrimidine derivatives. As with any predictive method, experimental verification remains the gold standard, and we encourage the sharing of such data within the scientific community to further refine our understanding of these complex heterocyclic systems.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine. [Link]

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A Comparative Guide to the Mass Spectrometric Fragmentation of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected mass spectrometric fragmentation patterns of 2,4-Dichloropyrimidine-5-carbohydrazide. As a key intermediate in the synthesis of various bioactive molecules, understanding its behavior under different ionization techniques is crucial for researchers, scientists, and drug development professionals. This document outlines the predicted fragmentation pathways under both hard and soft ionization techniques, offers a comparative analysis, and provides detailed experimental protocols for its characterization.

Introduction to 2,4-Dichloropyrimidine-5-carbohydrazide and its Mass Spectrometric Analysis

2,4-Dichloropyrimidine-5-carbohydrazide is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block in numerous pharmaceuticals, and the carbohydrazide functional group is often used as a linker or for the synthesis of hydrazone derivatives with a wide range of biological activities.[1] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds.[2][3] The fragmentation pattern provides a molecular fingerprint that can confirm the identity of the compound and reveal structural information.

This guide will compare the predicted fragmentation behavior of 2,4-Dichloropyrimidine-5-carbohydrazide under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization method that typically produces the protonated molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation.

Predicted Mass Spectrometric Fragmentation Patterns

The fragmentation of 2,4-Dichloropyrimidine-5-carbohydrazide is expected to be driven by the presence of several key structural features: the two chlorine atoms, the pyrimidine ring, and the carbohydrazide side chain.

Electron Ionization (EI-MS) Fragmentation

Electron ionization involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that is prone to extensive fragmentation.[4] The fragmentation pathways for pyrimidine derivatives often involve the loss of substituents and cleavage of the ring.[5] For 2,4-Dichloropyrimidine-5-carbohydrazide, the following fragmentation pathways are predicted:

  • Alpha-Cleavage: The bond between the carbonyl group and the pyrimidine ring is a likely site for initial cleavage.

  • Loss of Chlorine: Stepwise loss of the two chlorine atoms is a characteristic fragmentation pattern for chlorinated compounds.

  • Side-Chain Fragmentation: The carbohydrazide moiety can undergo fragmentation through various pathways, including the loss of ammonia (NH₃), hydrazine (N₂H₄), or the entire carbohydrazide group.

  • Ring Cleavage: The pyrimidine ring itself can fragment, although it is a relatively stable aromatic system.

A proposed fragmentation pathway under EI-MS is visualized in the diagram below.

Caption: Predicted EI-MS fragmentation pathway.

Electrospray Ionization (ESI-MS) Fragmentation

ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺.[6] This ion can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation. The fragmentation of the [M+H]⁺ ion is expected to proceed through pathways similar to those in EI-MS, but the relative abundances of the fragment ions will likely differ.

  • Protonation Site: Protonation is likely to occur on one of the nitrogen atoms of the pyrimidine ring or the terminal amino group of the carbohydrazide.

  • Major Fragmentation Pathways: The primary fragmentation pathways in ESI-MS/MS are expected to be the loss of the carbohydrazide side chain and the sequential loss of chlorine atoms.

The proposed fragmentation pathway for the protonated molecule is depicted below.

Sources

A Comparative Guide to the FTIR Analysis of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,4-Dichloropyrimidine-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. By understanding its characteristic vibrational modes, researchers can effectively confirm its synthesis, assess its purity, and distinguish it from structurally related precursors and analogues. This document presents a detailed interpretation of its expected spectral features, a comparison with relevant alternative compounds, and a robust experimental protocol for obtaining high-quality data.

Introduction: The Role of FTIR in Structural Elucidation

In the synthesis of novel pharmaceutical intermediates, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose.[1][2] It provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds within a molecule. For a multifunctional molecule like 2,4-Dichloropyrimidine-5-carbohydrazide, the FTIR spectrum reveals distinct peaks corresponding to its pyrimidine core, chloro-substituents, and the crucial carbohydrazide side chain. Analyzing these peaks allows for the confident identification of its key functional groups, making FTIR an indispensable first-line analytical technique.[3][4]

Molecular Structure and Predicted FTIR Absorption Profile

The structure of 2,4-Dichloropyrimidine-5-carbohydrazide combines a halogenated pyrimidine ring with a hydrazide functional group. Each component contributes characteristic absorptions to the overall spectrum.

Visualizing the Key Functional Groups

The following diagram illustrates the molecular structure and highlights the primary bonds and functional groups that produce characteristic FTIR peaks.

Caption: Molecular structure highlighting key functional groups.

Based on established spectroscopic data for pyrimidines, hydrazides, and halogenated aromatics, the following table summarizes the predicted characteristic FTIR peaks for 2,4-Dichloropyrimidine-5-carbohydrazide.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityRationale & Comments
3450 - 3200N-H (Amine & Amide)Symmetric & Asymmetric StretchingMedium-StrongThe -NH₂ of the hydrazide will show two distinct bands (asymmetric and symmetric), while the -NH- will contribute a broader band in this region.[5][6]
3100 - 3000C-H (Aromatic)StretchingWeak-MediumCorresponds to the C-H bond on the pyrimidine ring.
1700 - 1660C=O (Amide I)StretchingStrongThis is a highly characteristic, strong peak for the carbonyl group in the carbohydrazide moiety. Its position can be influenced by hydrogen bonding.[7][8][9]
1620 - 1550C=N, C=C (Ring)Ring StretchingMedium-StrongAromatic and heteroaromatic rings display a series of bands in this region. These are characteristic of the pyrimidine core.[3][8]
1580 - 1500N-H (Amide II)In-plane BendingMediumThis band arises from a combination of N-H bending and C-N stretching in the -C(=O)NH- group.
1400 - 1200C-NStretchingMediumBands in this region correspond to the stretching vibrations of C-N bonds within the pyrimidine ring and the carbohydrazide side chain.[3]
850 - 750C-ClStretchingStrongThe C-Cl stretching vibrations for chloro-substituted pyrimidines typically appear in this region, often as strong, sharp bands.[8]
750 - 650C-H (Aromatic)Out-of-plane BendingMedium-StrongThis bending vibration is also characteristic of the substitution pattern on the aromatic ring.

Comparative FTIR Analysis

To fully appreciate the unique spectral features of 2,4-Dichloropyrimidine-5-carbohydrazide, it is instructive to compare its spectrum with those of its structural precursors or analogues. We will consider 2,4-Dichloropyrimidine and Benzohydrazide as logical points of comparison.

  • 2,4-Dichloropyrimidine: This precursor allows for the isolation of peaks associated with the dichlorinated pyrimidine ring.

  • Benzohydrazide: This compound provides a reference spectrum for a simple aromatic carbohydrazide, highlighting the peaks from the -C(=O)NHNH₂ group without the influence of the pyrimidine ring.

Functional Group2,4-Dichloropyrimidine-5-carbohydrazide2,4-Dichloropyrimidine[10]Benzohydrazide[11]Analysis of Differences
N-H Stretch ~3450 - 3200 cm⁻¹Absent ~3300 cm⁻¹The presence of strong, multiple bands in this region is a definitive indicator of the carbohydrazide group in the target molecule.
C=O Stretch (Amide I) ~1700 - 1660 cm⁻¹Absent ~1660 cm⁻¹The intense Amide I band is a primary identifier for the target molecule and Benzohydrazide, and its absence confirms the identity of 2,4-Dichloropyrimidine.
Ring C=N, C=C Stretch ~1620 - 1550 cm⁻¹~1580 - 1540 cm⁻¹~1600 cm⁻¹ (Benzene)All three show ring stretching, but the pattern and specific frequencies will differ, providing a unique fingerprint for the pyrimidine core.
N-H Bend (Amide II) ~1580 - 1500 cm⁻¹Absent ~1530 cm⁻¹Another key peak confirming the presence of the amide linkage in the target molecule.
C-Cl Stretch ~850 - 750 cm⁻¹~800 - 750 cm⁻¹Absent The strong absorption in this region is a clear marker for the chloro-substituents on the pyrimidine ring, distinguishing the target from Benzohydrazide.

This comparison demonstrates how FTIR can be used to track the progression of a synthesis. For instance, in the synthesis of the target molecule from 2,4-Dichloropyrimidine, the appearance of the N-H and C=O stretching bands would confirm the successful addition of the carbohydrazide moiety.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples.

Workflow for Sample Preparation and Analysis

FTIR_Workflow start Start prep_spectrometer 1. Prepare Spectrometer (Run Background Scan) start->prep_spectrometer Instrument Readiness prep_sample 2. Prepare Sample (Grind Sample + KBr) prep_spectrometer->prep_sample Atmospheric Correction press_pellet 3. Press Pellet (Apply Vacuum & Pressure) prep_sample->press_pellet Homogenous Mixture mount_pellet 4. Mount & Scan (Place Pellet in Holder) press_pellet->mount_pellet Create Transparent Disc analyze_spectrum 5. Analyze Spectrum (Identify Key Peaks) mount_pellet->analyze_spectrum Acquire Data end_process End analyze_spectrum->end_process Structural Confirmation

Caption: Standard workflow for FTIR analysis via KBr pellet method.

Step-by-Step Methodology
  • Materials and Equipment:

    • FTIR Spectrometer

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • Vacuum pump

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Sample: 2,4-Dichloropyrimidine-5-carbohydrazide (1-2 mg)

  • Spectrometer Preparation:

    • Causality: Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (CO₂, H₂O) inside the sample compartment. The instrument software will then subtract this background from the sample spectrum, ensuring that the resulting peaks belong only to the sample.

    • Procedure: Ensure the sample compartment is empty and closed. Initiate a "Background Scan" using the instrument's software.

  • Sample Preparation (The KBr Pellet):

    • Causality: The goal is to create a solid solution of the sample within a KBr matrix that is transparent to infrared radiation. The sample must be finely ground and intimately mixed with the KBr to minimize light scattering (the Christiansen effect) and produce sharp, well-defined peaks. KBr is used because it is ionically bonded and does not absorb in the mid-infrared region.

    • Procedure: a. Gently heat the mortar, pestle, and KBr powder in an oven (~110°C) for at least one hour and cool in a desiccator to remove any adsorbed water. Moisture is the most common contaminant and exhibits broad absorption bands around 3400 cm⁻¹ and a sharp band around 1640 cm⁻¹. b. Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr. c. Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.

  • Pressing the Pellet:

    • Causality: High pressure is applied to the KBr mixture to fuse the particles into a transparent or translucent disc. Applying a vacuum during pressing removes trapped air, which can cause the pellet to be opaque or brittle.

    • Procedure: a. Transfer a portion of the powdered mixture into the pellet die. b. Assemble the die and connect it to a vacuum pump for 2-3 minutes. c. While under vacuum, place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. d. Gently release the pressure and then the vacuum. Carefully disassemble the die to retrieve the pellet. A good pellet is thin and transparent or translucent.

  • Data Acquisition and Analysis:

    • Procedure: a. Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path. b. Close the compartment and acquire the sample spectrum (typically co-adding 16 or 32 scans for a good signal-to-noise ratio). c. Use the software's tools to identify the peak positions (in cm⁻¹) and compare them against the expected values detailed in Section 2 and 3 of this guide.

Conclusion

The FTIR spectrum of 2,4-Dichloropyrimidine-5-carbohydrazide is rich with information, providing clear and distinct markers for its constituent functional groups. The most definitive peaks for its identification are the N-H stretching vibrations (3450-3200 cm⁻¹), the strong Amide I (C=O) band (1700-1660 cm⁻¹), the pyrimidine ring stretches (1620-1550 cm⁻¹), and the strong C-Cl absorption (850-750 cm⁻¹). By comparing this spectral fingerprint against known precursors and analogues, and by following a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Al-Majidi, S. M. R., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • ResearchGate. (n.d.).
  • Al-Amiery, A. A., et al. (n.d.). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
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  • MDPI. (n.d.). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies.
  • Alonso-Simon, A., & Garcia-Gomez, D. (2023). Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. Methods in Molecular Biology.
  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum.
  • International Journal of Current Microbiology and Applied Sciences. (2021). Rapid Identification of Active Ingredients in Commercial Grade Fungicides by Fourier Transform Infrared Spectroscopy.

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A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Assessment of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,4-Dichloropyrimidine-5-carbohydrazide. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount for the quality of the final active pharmaceutical ingredient (API).[1][2] This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of method development, from initial analyte characterization to final validation, grounded in authoritative regulatory standards.

Analyte Characterization and Foundational Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. 2,4-Dichloropyrimidine-5-carbohydrazide possesses a unique combination of functional groups that dictate its chromatographic behavior.

  • Structure: The molecule features a pyrimidine core, which is a heterocyclic aromatic ring. This structure is an excellent chromophore, making UV detection a highly suitable technique.[3]

  • Substituents: It contains two electron-withdrawing chlorine atoms and a polar carbohydrazide group (-CONHNH2). The carbohydrazide moiety imparts significant polarity and contains basic nitrogen atoms, making the molecule's overall charge and hydrophobicity highly dependent on pH.[4]

  • Solubility: The presence of polar groups suggests solubility in polar organic solvents and aqueous-organic mixtures, which are ideal for reversed-phase HPLC.

Causality Behind Initial Choices: Based on this profile, a Reversed-Phase HPLC (RP-HPLC) approach is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5][6][7] This is the most common mode of chromatography in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.[8] For detection, a Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a single-wavelength UV detector. A DAD acquires the entire UV-Vis spectrum at each point in the chromatogram, which is invaluable for determining the optimal detection wavelength, identifying co-eluting peaks, and assessing peak purity—all critical for a stability-indicating method.[9][10][11]

Experimental Design and Rationale

The experimental phase was designed as a comparative study to systematically evaluate and optimize the critical parameters influencing chromatographic separation.

Instrumentation:

  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

Column (Stationary Phase) Screening: The choice of stationary phase is the most critical factor for achieving selectivity. Three columns with different non-polar selectivities were compared to find the optimal interaction with 2,4-Dichloropyrimidine-5-carbohydrazide and its potential impurities.

  • Standard C18 (Octadecyl): The industry workhorse, providing high hydrophobic retention. A good baseline for most small molecules.[8][12]

  • C8 (Octyl): Moderately non-polar, offering less hydrophobic retention than C18. It can be advantageous for more polar compounds that might be too strongly retained on a C18 column.[8][12]

  • Phenyl-Hexyl: Provides a mixed-mode separation mechanism, including hydrophobic interactions and π-π interactions with the aromatic pyrimidine ring of the analyte. This can offer unique selectivity for aromatic compounds.[8]

Mobile Phase Screening: The mobile phase composition, particularly its pH and organic solvent content, fine-tunes the separation.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to higher efficiency) and lower UV cutoff wavelength.

  • Aqueous Phase: A buffered aqueous solution is necessary to control the ionization state of the basic analyte and ensure reproducible retention times.[13][14] We screened two pH levels to assess the impact on peak shape and retention:

    • pH 3.0 (0.02 M Potassium Dihydrogen Phosphate, adjusted with Phosphoric Acid): At this pH, the basic nitrogens in the carbohydrazide group will be protonated, increasing polarity and potentially improving peak shape by preventing interactions with residual silanols on the silica support.

    • pH 7.0 (0.02 M Potassium Dihydrogen Phosphate Buffer): A neutral pH to evaluate separation under conditions where the analyte is likely less protonated.

Method Development Workflow

The logical progression from initial screening to a fully validated method is crucial for efficiency and success. This workflow ensures a systematic and scientifically sound approach.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, pKa, UV λmax) Initial_Method Initial Method Selection (RP-HPLC, DAD) Analyte->Initial_Method Guides Screening Column & Mobile Phase Screening Initial_Method->Screening Defines Comparison Compare Results (Peak Shape, Resolution, RT) Screening->Comparison Generates Data Optimization Optimization of Best Condition (Gradient, Flow Rate, Temp.) Comparison->Optimization Selects Forced_Deg Forced Degradation Study (Specificity Check) Optimization->Forced_Deg Leads to Validation Method Validation (ICH Q2(R2)) Forced_Deg->Validation Confirms Specificity for Final_Method Final Validated Method Validation->Final_Method Produces

Caption: A systematic workflow for HPLC method development.

Results and Discussion: Method Screening and Optimization

Column and Mobile Phase Screening

Initial screening was performed using a generic gradient (5% to 95% Acetonitrile over 20 minutes) at a flow rate of 1.0 mL/min and a column temperature of 30°C. The results are summarized below.

Column TypeMobile Phase pHRetention Time (min)Tailing FactorTheoretical PlatesResolution (from nearest impurity)
C18 3.0 9.8 1.1 12,500 2.8
C187.012.51.87,2001.3
C83.07.21.211,0002.1
C87.09.51.96,5001.1
Phenyl-Hexyl3.08.51.49,8002.5
Phenyl-Hexyl7.011.21.77,8001.4

Analysis of Screening Data: The data clearly indicates that operating at an acidic pH of 3.0 is superior for this analyte, yielding significantly better peak shape (lower tailing factor) and efficiency (higher theoretical plates) across all columns. This confirms the hypothesis that protonating the basic analyte minimizes undesirable secondary interactions.

Among the columns tested at pH 3.0, the C18 column provided the best overall performance , with the highest efficiency and the best resolution from the nearest eluting process impurity. The Phenyl-Hexyl column also showed good performance, but the C18 column's superior plate count and slightly better resolution made it the preferred choice for optimization.

Method Optimization

With the C18 column and pH 3.0 buffer selected, the gradient profile was optimized to reduce the analysis time while maintaining adequate resolution. The flow rate was kept at 1.0 mL/min, and the column temperature was set to 35°C to improve peak symmetry further.

After several iterations, the following optimized gradient was established:

  • 0-2 min: 10% Acetonitrile

  • 2-12 min: 10% to 70% Acetonitrile (linear gradient)

  • 12-14 min: 70% to 90% Acetonitrile (linear gradient)

  • 14-15 min: Hold at 90% Acetonitrile

  • 15.1-18 min: Return to 10% Acetonitrile (equilibration)

This optimized gradient provided a runtime of 18 minutes, with the main peak eluting at approximately 8.5 minutes, and maintained a resolution of >2.5 for all known impurities. The DAD detector confirmed a λmax of 265 nm for the main component, which was selected as the monitoring wavelength.

The Optimized Stability-Indicating HPLC Method

This section provides the detailed protocol for the final, optimized method.

SeparationMechanism cluster_elution Column C18 Stationary Phase (Non-Polar) Long alkyl chains (-C18H37) MobilePhase Mobile Phase (Polar) Acetonitrile / pH 3.0 Buffer Analyte { Analyte | { 2,4-Dichloropyrimidine-5-carbohydrazide | Protonated (More Polar) } } MobilePhase->Analyte Carries Analyte Impurity { Impurity | { Less Polar Impurity | Non-protonated } } MobilePhase->Impurity Carries Impurity Analyte->Column:tail Weak Hydrophobic Interaction (Elutes Earlier) Elutes_First Elutes First Impurity->Column:tail Strong Hydrophobic Interaction (Elutes Later) Elutes_Later Elutes Later

Caption: Reversed-phase separation mechanism for the analyte.

Step-by-Step Protocol:

  • Mobile Phase A: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Preparation: Accurately weigh and dissolve the 2,4-Dichloropyrimidine-5-carbohydrazide sample in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 265 nm.

    • Gradient Program: As detailed in Section 4.2.

Forced Degradation Studies

To qualify the method as "stability-indicating," forced degradation studies were conducted according to ICH Q1A(R2) guidelines to ensure that any degradation products formed do not interfere with the quantification of the active compound.[15][16] The goal is to achieve 5-20% degradation.[16]

Protocol Summary:

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60°C for 2 hours.[15]

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.[15]

  • Thermal Degradation: Solid sample stored at 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[17]

Results Summary:

Stress Condition% DegradationPeak Purity of Main Peak (DAD)Comments
Acid Hydrolysis~15.2%Pass (>995)Two major degradation products well-resolved (Rs > 3.0).
Base Hydrolysis~18.5%Pass (>995)Significant degradation into one major polar degradant (Rs > 4.5).
Oxidation~8.9%Pass (>995)One minor degradation product formed (Rs > 2.5).
Thermal~5.1%Pass (>995)Minor degradation observed, peaks resolved.
Photolytic~3.5%Pass (>995)Compound is relatively stable to light; minor degradants resolved.
Control<0.1%Pass (>995)No significant degradation.

The results confirm the method's specificity. In all stress conditions, the main analyte peak remained spectrally pure, and all degradation products were baseline-resolved from the parent compound, proving the method is stability-indicating.

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[18][19][20]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's RT from blank, placebo, or degradation products. Peak purity index > 990.Pass. No interference observed. Peak purity passed in all cases.
Linearity Correlation coefficient (r²) ≥ 0.999Pass. r² = 0.9998 over a range of 0.05 - 0.75 mg/mL.
Range 0.05 - 0.75 mg/mL (10% to 150% of nominal concentration)Pass. Method is linear, accurate, and precise over this range.
Accuracy (% Recovery) 98.0% - 102.0%Pass. Mean recovery was 99.7% across three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%Pass. RSD for six replicate preparations was 0.45%.
Precision (Intermediate) RSD ≤ 2.0%Pass. RSD between two analysts on different days was 0.82%.
Limit of Detection (LOD) S/N ratio ≥ 3:1Pass. 0.001 mg/mL.
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1Pass. 0.003 mg/mL.
Robustness RSD ≤ 2.0% after minor changes (flow rate ±0.1 mL/min, pH ±0.2, temp ±2°C).Pass. The method was unaffected by minor variations in parameters.

The validation data confirms that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity determination of 2,4-Dichloropyrimidine-5-carbohydrazide.

Conclusion

A robust, reliable, and stability-indicating RP-HPLC method for the purity determination of 2,4-Dichloropyrimidine-5-carbohydrazide has been successfully developed and validated. Through a systematic and comparative screening of columns and mobile phase conditions, an optimized method using a C18 column with a phosphate buffer at pH 3.0 and an acetonitrile gradient was established. The method effectively separates the main component from process-related impurities and degradation products generated under various stress conditions. The comprehensive validation according to ICH guidelines confirms its suitability for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • HPLC method development with the photodiode array detector: A laboratory experiment.
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A Researcher's Guide to the Elemental Analysis of 2,4-Dichloropyrimidine-5-carbohydrazide: Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of newly synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison and validation framework for 2,4-Dichloropyrimidine-5-carbohydrazide, with a primary focus on elemental analysis. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare this classical technique with modern spectroscopic methods, offering a comprehensive approach to compound verification.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a novel compound like 2,4-Dichloropyrimidine-5-carbohydrazide, this analysis serves as a primary, cost-effective method to confirm its empirical formula. The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantitatively measured. The data obtained is then compared against the theoretical elemental composition derived from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and identity.

Theoretical Elemental Composition of 2,4-Dichloropyrimidine-5-carbohydrazide

Before any experimental work, the theoretical elemental composition must be calculated. This serves as the benchmark for our validation. The molecular formula for 2,4-Dichloropyrimidine-5-carbohydrazide is C₅H₃Cl₂N₄O.

To calculate the theoretical percentages of each element, we first need the molecular weight of the compound.

  • Carbon (C): 5 atoms × 12.01 g/mol = 60.05 g/mol

  • Hydrogen (H): 3 atoms × 1.01 g/mol = 3.03 g/mol

  • Chlorine (Cl): 2 atoms × 35.45 g/mol = 70.90 g/mol

  • Nitrogen (N): 4 atoms × 14.01 g/mol = 56.04 g/mol

  • Oxygen (O): 1 atom × 16.00 g/mol = 16.00 g/mol

Total Molecular Weight: 60.05 + 3.03 + 70.90 + 56.04 + 16.00 = 206.02 g/mol

Now, we can calculate the theoretical percentage of each element:

  • %C = (60.05 / 206.02) × 100% = 29.15%

  • %H = (3.03 / 206.02) × 100% = 1.47%

  • %N = (56.04 / 206.02) × 100% = 27.20%

These theoretical values are the gold standard against which our experimental results will be compared.

Experimental Protocol for CHN Analysis

The following is a generalized protocol for the elemental analysis of 2,4-Dichloropyrimidine-5-carbohydrazide using a modern CHN analyzer.

Instrumentation: A calibrated CHN elemental analyzer.

Sample Preparation:

  • Ensure the sample of 2,4-Dichloropyrimidine-5-carbohydrazide is homogenous and has been appropriately dried to remove any residual solvents, which could skew the hydrogen and carbon content.

  • Accurately weigh approximately 2-3 mg of the sample into a tin or silver capsule.

  • Record the exact weight to four decimal places.

  • Fold the capsule to enclose the sample and remove any trapped air.

Analysis Workflow:

Caption: Workflow for CHN Elemental Analysis.

Instrumental Analysis:

  • Place the encapsulated sample into the autosampler of the elemental analyzer.

  • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) with a constant stream of pure oxygen.

  • The combustion products (CO₂, H₂O, N₂, and others) are swept by a carrier gas (usually helium) through a reduction tube to convert nitrogen oxides to N₂.

  • The mixture of gases then passes through a chromatographic column to separate the individual components.

  • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.

Data Comparison and Validation

The experimental results should be compared with the theoretical values. A widely accepted tolerance for elemental analysis is ±0.4% from the theoretical value.

ElementTheoretical %Experimental % (Hypothetical)Difference %Pass/Fail
Carbon (C)29.1529.05-0.10Pass
Hydrogen (H)1.471.55+0.08Pass
Nitrogen (N)27.2027.35+0.15Pass

This hypothetical data shows a close agreement between the theoretical and experimental values, providing strong evidence for the successful synthesis and purity of 2,4-Dichloropyrimidine-5-carbohydrazide.

Comparative Analysis: Elemental Analysis vs. Spectroscopic Methods

While elemental analysis is a powerful tool for empirical formula confirmation, it should be used in conjunction with other analytical techniques for comprehensive structural elucidation and purity assessment.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Percentage composition of C, H, N, S.Confirms empirical formula, high precision, cost-effective.Provides no information on molecular structure or isomeric forms.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms molecular formula, provides structural clues.Isomers may have identical molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including connectivity and stereochemistry.Unambiguous structure determination.Requires larger sample amounts, more expensive.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple confirmation of functional groups.Does not provide a complete structural picture.

Validation Workflow:

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation A Synthesized Compound B Elemental Analysis (Confirms Empirical Formula) A->B C Mass Spectrometry (Confirms Molecular Weight) A->C D NMR Spectroscopy (Confirms Structure) A->D E IR Spectroscopy (Confirms Functional Groups) A->E F Validated Structure B->F C->F D->F E->F

Caption: Comprehensive validation workflow for a novel compound.

Conclusion

The validation of 2,4-Dichloropyrimidine-5-carbohydrazide, or any newly synthesized compound, is a multi-faceted process that relies on the convergence of data from several analytical techniques. Elemental analysis provides a robust and essential foundation for this process by confirming the empirical formula. When its results are in agreement with theoretical values and are supported by spectroscopic data from methods like MS, NMR, and IR, a researcher can have a high degree of confidence in the identity and purity of their compound. This rigorous approach to validation is indispensable for the advancement of chemical and pharmaceutical research.

References

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A Comparative Guide to the Bioactivity of 2,4-Dichloropyrimidine-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a fertile ground for the discovery of novel therapeutic agents.[1][2][3] Among the vast landscape of pyrimidine-based compounds, derivatives of 2,4-Dichloropyrimidine-5-carbohydrazide represent a particularly promising, yet underexplored, class of molecules. The dichloro substitutions at the 2 and 4 positions provide reactive handles for facile chemical modification, allowing for the generation of diverse molecular libraries. The carbohydrazide moiety at the 5-position is a key pharmacophore, often serving as a precursor to Schiff bases (hydrazones), which are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.[4][5]

This guide provides a comparative analysis of the potential bioactivities of 2,4-Dichloropyrimidine-5-carbohydrazide derivatives, drawing upon experimental data from closely related pyrimidine analogues to establish a framework for future research and development. We will delve into their synthesis, antimicrobial and anticancer potential, and the underlying structure-activity relationships that govern their efficacy.

Synthetic Strategy: A Gateway to Molecular Diversity

The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide derivatives typically commences with the commercially available 2,4-dichloropyrimidine. A crucial step involves the introduction of a carbohydrazide group at the 5-position, which can be achieved through various synthetic routes. Once the 2,4-Dichloropyrimidine-5-carbohydrazide core is obtained, a library of derivatives can be readily synthesized, most commonly through condensation with a diverse range of aldehydes and ketones to yield the corresponding Schiff bases. This synthetic flexibility allows for a systematic exploration of the chemical space and the fine-tuning of biological activity.

G A 2,4-Dichloropyrimidine B Introduction of 5-carbohydrazide A->B C 2,4-Dichloropyrimidine-5-carbohydrazide B->C D Condensation with Aldehydes/Ketones (R-CHO/R-CO-R') C->D E Library of Schiff Base Derivatives D->E

Caption: General synthetic workflow for 2,4-Dichloropyrimidine-5-carbohydrazide derivatives.

Comparative Bioactivity Analysis

While specific data on 2,4-Dichloropyrimidine-5-carbohydrazide derivatives is limited, we can infer their potential bioactivities by examining structurally similar compounds.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their antimicrobial properties.[1][6] The imine group (-N=CH-) is often crucial for this activity. For pyrimidine-based hydrazones, the nature and position of substituents on both the pyrimidine ring and the aromatic moiety of the hydrazone play a significant role in determining the antimicrobial spectrum and potency.

It is plausible that Schiff bases derived from 2,4-Dichloropyrimidine-5-carbohydrazide would exhibit significant antimicrobial activity. The presence of the dichloro groups on the pyrimidine ring could enhance the lipophilicity of the molecules, facilitating their passage through microbial cell membranes. Furthermore, the electronic properties of substituents on the aromatic ring of the hydrazone can modulate the activity. Electron-withdrawing groups, for instance, have been shown in some series to enhance antibacterial and antifungal effects.[1]

Table 1: Antimicrobial Activity of Structurally Related Hydrazone Derivatives

Compound ClassTest OrganismActivity (MIC µg/mL or Zone of Inhibition in mm)Reference
Hydrazones with a 2,4-dichloro moietyStaphylococcus aureusZI: 25-31 mm, MIC: 25 µg/mL[1]
Hydrazones with a 2,4-dichloro moietyProteus mirabilisMIC: 12.5 µg/mL[1]
Thiazole hydrazonesStaphylococcus aureusEffective[6]
Thiazole hydrazonesEnterococcus faecalisEffective[6]

Note: Data is for hydrazones containing a 2,4-dichloro phenyl moiety, not directly a pyrimidine, but illustrates the potential of the dichloro substitution pattern.

Anticancer Activity

The pyrimidine nucleus is a privileged scaffold in the design of anticancer agents.[7][8] Many established anticancer drugs, such as 5-fluorouracil, are pyrimidine analogues. The mechanisms of action for pyrimidine derivatives are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR) and thymidylate synthase.[8][9]

Derivatives of 2,4-Dichloropyrimidine-5-carbohydrazide are promising candidates for anticancer drug development. The 2,4-dichloro substitutions offer sites for reaction with nucleophilic residues in the active sites of target enzymes. The carbohydrazide and its derived Schiff bases can participate in hydrogen bonding and other non-covalent interactions, contributing to binding affinity and selectivity. For instance, pyrimidine-5-carbonitrile derivatives, which are structurally related to carbohydrazides, have shown potent cytotoxic activity against various cancer cell lines by targeting EGFR and COX-2.[9]

EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition by pyrimidine derivatives.

Table 2: Anticancer Activity of Structurally Related Pyrimidine Derivatives

Compound ClassCell LineActivity (IC50 µM or GI%)TargetReference
Pyrimidine-5-carbonitrile derivatives (4e, 4f)Colo 205IC50: 1.66, 1.83 µMEGFR/COX-2[9]
6-Aryl-5-cyano-pyrimidine derivative (8)HePG-2, MCF-7, HCT-116High activityThymidylate Synthase[8]
Pyrimidine-5-carbonitrile derivative (7)HL-60 (TB), MOLT-4GI%: 100%EGFR kinase domain[10]
Pyrimidine-5-carbonitrile derivative (7)MDA-MB-468GI%: 98.4%EGFR kinase domain[10]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related pyrimidine compounds, we can postulate the following SAR for 2,4-Dichloropyrimidine-5-carbohydrazide derivatives:

  • The 2,4-Dichloro Substituents: These are likely to be crucial for activity, potentially acting as leaving groups for covalent modification of target enzymes or contributing to the overall lipophilicity and binding of the molecule.

  • The 5-Carbohydrazide/Hydrazone Moiety: This group is a key pharmacophore. The formation of Schiff bases allows for the introduction of a wide variety of substituents that can modulate the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets.

  • Substituents on the Hydrazone: The nature of the aromatic or heterocyclic ring attached to the imine carbon of the hydrazone is expected to have a profound impact on bioactivity. Electron-donating or withdrawing groups, as well as the overall size and shape of this substituent, will affect binding affinity and selectivity. For instance, the presence of a nitro group has been shown to confer a broader spectrum of antimicrobial activity in some hydrazone series.[1]

Experimental Protocols

To facilitate further research in this area, we provide standard protocols for the evaluation of antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the growth of the test organism (typically 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

A Prepare serial dilutions of test compound B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 24 hours B->C D Read absorbance or visual turbidity C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Conclusion and Future Perspectives

Derivatives of 2,4-Dichloropyrimidine-5-carbohydrazide represent a promising class of compounds with the potential for significant antimicrobial and anticancer activities. The synthetic tractability of this scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. While direct experimental data for this specific class of compounds is currently lacking, the wealth of information on structurally related pyrimidine derivatives provides a strong rationale for their further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of 2,4-Dichloropyrimidine-5-carbohydrazide Schiff bases. This will enable the elucidation of definitive structure-activity relationships and the identification of lead compounds for further optimization. Mechanistic studies to identify the specific molecular targets of the most active compounds will also be crucial for their development as novel therapeutic agents.

References

  • Mona R, et al. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • El-Naggar AM, et al. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.
  • Abdel-Mottaleb Y, et al. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. Bioorganic Chemistry. 2019;91:103159.
  • Çakır D, et al.
  • Adamu A, et al. Antimicrobial activities of hydrazones with 2,4-dichloro moiety.
  • Pyrimidine -5-carbonitril derivatives as anticancer agents.
  • Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv.
  • 2,4-Dichloropyrimidine synthesis. ChemicalBook.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. 2023.
  • Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. 2021.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. 2023.
  • 2,4-Dichloropyrimidine. PMC.
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed. 2007.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. 2023.

Sources

A Comparative Crystallographic and Application Guide: 2,4-Dichloropyrimidine and its 5-Carbohydrazide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its inherent ability to engage in crucial hydrogen bonding interactions has made it a privileged structure in the design of kinase inhibitors and other targeted agents.[1][2] This guide provides an in-depth analysis of the structural and synthetic aspects of 2,4-dichloropyrimidine, a key intermediate, and extrapolates these findings to its promising, albeit less characterized derivative, 2,4-Dichloropyrimidine-5-carbohydrazide. By examining the foundational crystallographic data of the parent compound, we can infer the potential structural and functional implications of the C-5 carbohydrazide modification, offering valuable insights for drug design and development.

The Structural Foundation: X-ray Crystallography of 2,4-Dichloropyrimidine

Understanding the three-dimensional architecture of a molecule is paramount in predicting its biological activity and optimizing its properties. While crystallographic data for 2,4-Dichloropyrimidine-5-carbohydrazide is not publicly available, a comprehensive analysis of the parent compound, 2,4-dichloropyrimidine, provides a robust starting point. A key study by Chen, Fang, and Wei offers a detailed single-crystal X-ray diffraction analysis of this foundational molecule.[3][4]

The molecule of 2,4-dichloropyrimidine is nearly planar, a characteristic feature of the pyrimidine ring.[3][4] This planarity is crucial for its ability to intercalate into the active sites of enzymes. The crystal structure reveals a monoclinic system with the space group P2₁/c.[3][4] Intermolecular C-H···N interactions are observed, linking the molecules into chains within the crystal lattice, which contributes to the stability of the crystalline form.[3][4]

Table 1: Crystallographic Data for 2,4-Dichloropyrimidine [3][4]

ParameterValue
Chemical FormulaC₄H₂Cl₂N₂
Molecular Weight148.98 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5090 (15)
b (Å)10.776 (2)
c (Å)7.1980 (14)
β (°)92.92 (3)
Volume (ų)581.7 (2)
Z4
Temperature (K)294
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.069

Experimental Protocols: Synthesis and Crystallization

The synthesis of the 2,4-dichloropyrimidine core is a well-established process, typically starting from the readily available uracil. This transformation is a critical step in the synthesis of a vast array of pyrimidine-based pharmaceuticals.

Synthesis of 2,4-Dichloropyrimidine from Uracil[4][5]

This procedure involves the chlorination of uracil using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Step-by-Step Protocol:

  • In a two-necked round-bottom flask equipped with a condenser, dissolve uracil in phosphorus oxychloride.

  • Reflux the solution with stirring for approximately 3.5 hours at 383 K.

  • After the reaction is complete, remove the excess phosphorus oxychloride in vacuo at 323 K.

  • Carefully pour the remaining oily residue into ice.

  • Extract the aqueous mixture with chloroform.

  • Wash the combined organic extracts with a dilute sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 2,4-dichloropyrimidine.

Diagram 1: Synthesis of 2,4-Dichloropyrimidine

G Uracil Uracil POCl3 POCl₃ Uracil->POCl3 Dissolve Reflux Reflux (3.5h, 383K) POCl3->Reflux React Dichloropyrimidine 2,4-Dichloropyrimidine Reflux->Dichloropyrimidine Yields

Caption: A simplified workflow for the synthesis of 2,4-Dichloropyrimidine.

Hypothetical Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

Building upon the 2,4-dichloropyrimidine core, the introduction of a carbohydrazide group at the 5-position can be envisioned through a multi-step process. A plausible route would involve the formylation of the pyrimidine ring followed by oxidation and subsequent reaction with hydrazine. A patented method describes the preparation of 2,4-dichloro-5-pyrimidinecarbaldehyde from uracil, which serves as a key intermediate.[5]

Step-by-Step Protocol (Hypothetical):

  • Formylation: Synthesize 2,4-dichloro-5-pyrimidinecarbaldehyde from 2,4-dihydroxypyrimidinecarbaldehyde by reacting it with phosphorus oxychloride.[5]

  • Oxidation: Oxidize the aldehyde group at the 5-position to a carboxylic acid.

  • Esterification: Convert the carboxylic acid to its corresponding methyl or ethyl ester.

  • Hydrazinolysis: React the ester with hydrazine hydrate to yield the final product, 2,4-Dichloropyrimidine-5-carbohydrazide.

Diagram 2: Hypothetical Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

G cluster_0 Core Synthesis cluster_1 Functionalization Dichloropyrimidine_aldehyde 2,4-Dichloro-5-pyrimidinecarbaldehyde Carboxylic_acid 2,4-Dichloropyrimidine-5-carboxylic acid Dichloropyrimidine_aldehyde->Carboxylic_acid Oxidation Ester 2,4-Dichloropyrimidine-5-carboxylate Carboxylic_acid->Ester Esterification Carbohydrazide 2,4-Dichloropyrimidine-5-carbohydrazide Ester->Carbohydrazide Hydrazinolysis

Sources

A Comparative Guide to the Spectroscopic Characterization of 2,4-Dichloropyrimidine-5-carbohydrazide and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Rigorous Characterization

2,4-Dichloropyrimidine-5-carbohydrazide is a versatile scaffold used in the synthesis of various biologically active compounds. Its dichlorinated pyrimidine core allows for selective nucleophilic substitution reactions, while the carbohydrazide moiety serves as a handle for constructing complex heterocyclic systems. The integrity of the final products in a drug discovery pipeline depends critically on the purity and confirmed identity of this starting material and its precursors. Spectroscopic analysis is not merely a quality control step; it is an integral part of the synthetic process, providing crucial feedback at each stage. This guide explains the causality behind the observed spectral data, empowering researchers to confidently interpret their own results.

The Synthetic Pathway: From Uracil Derivative to Final Intermediate

A common and efficient synthesis of 2,4-dichloropyrimidine-5-carbohydrazide begins with a readily available uracil derivative. Understanding the transformation at each step is key to interpreting the corresponding spectra. The logical progression of functional group changes provides a clear roadmap for our spectroscopic analysis.

Synthetic_Pathway Start Uracil-5-carboxylic acid (Intermediate 1) Inter2 2,4-Dichloropyrimidine- 5-carbonyl chloride (Intermediate 2) Start->Inter2 Chlorination (e.g., POCl₃, SOCl₂) Final 2,4-Dichloropyrimidine- 5-carbohydrazide (Target Product) Inter2->Final Hydrazinolysis (NH₂NH₂) NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing p1 Weigh 5-10 mg of purified sample. p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃). p1->p2 p3 Add TMS as internal standard (0 ppm). p2->p3 p4 Filter solution into a clean 5 mm NMR tube. p3->p4 a1 Tune and shim the probe for optimal field homogeneity. p4->a1 a2 Acquire ¹H spectrum (16-64 scans). a3 Acquire ¹³C spectrum (proton decoupled, 512+ scans). a2->a3 d1 Apply Fourier transform. a3->d1 d2 Phase correct the spectra. d1->d2 d3 Calibrate spectrum to TMS (0 ppm) or residual solvent peak. d2->d3 d4 Integrate ¹H peaks and pick peaks for both spectra. d3->d4

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: This document provides a comprehensive framework for the safe handling and disposal of 2,4-Dichloropyrimidine-5-carbohydrazide. Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, the procedural guidance herein is synthesized from the known hazards of its structural components: halogenated pyrimidines and hydrazide derivatives. It is imperative that researchers supplement this guide with a thorough risk assessment and consult directly with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

Hazard Identification and Risk Assessment

2,4-Dichloropyrimidine-5-carbohydrazide is a molecule that demands respect due to its composite chemical nature. The dichloropyrimidine core is a halogenated organic structure, while the carbohydrazide functional group is a derivative of hydrazine. This combination presents a multi-faceted hazard profile that must be understood to ensure safe laboratory operations.

  • The Dichloropyrimidine Moiety: Chlorinated pyrimidines are known to be irritants.[1][2][3] Contact with skin, eyes, and the respiratory tract can cause irritation, redness, and inflammation.[1][2][4] During thermal decomposition, such as in a fire, these compounds can release highly toxic and corrosive gases, including hydrogen chloride, phosgene, and nitrogen oxides.[1][2][3]

  • The Carbohydrazide Moiety: Hydrazine and its derivatives are chemicals of significant toxicological concern. They can be reactive and may cause skin sensitization.[5] Some hydrazine compounds are also classified as potential carcinogens.[5] Therefore, exposure should be minimized at all times.

The anticipated hazards are summarized below:

Hazard ClassAnticipated EffectRationale and Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6]Based on data for analogous hydrazide and dichloropyrimidine compounds.
Skin Corrosion/Irritation Causes skin irritation; repeated contact may lead to dermatitis.[1][2][3]The chlorinated pyrimidine structure is a known irritant.
Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][4][7]Direct contact with the solid or its dust can cause significant harm.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[1][2][4]Fine particulates can easily become airborne and irritate mucous membranes.
Sensitization May cause an allergic skin reaction.[5]A known property of some hydrazide-containing compounds.
Chronic Hazards Potential for cumulative health effects with long-term exposure.[2]Based on the general toxicology of related compounds.

Personal Protective Equipment (PPE) Mandates

To mitigate the risks outlined above, strict adherence to a comprehensive PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective equipment when handling hazardous chemicals in a laboratory setting (29 CFR 1910.1450).[8][9]

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shield.Goggles must meet ANSI Z87.1 standards. A face shield is required when handling the solid powder or solutions to protect against splashes and dust.[4][10]
Skin/Body Chemical-resistant laboratory coat.The lab coat should be fully buttoned to provide maximum coverage.
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Always inspect gloves for integrity before use. Double-gloving is recommended. Change gloves immediately upon contamination.[1][10]
Respiratory Use only in a chemical fume hood.All handling of the solid compound that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[11]

Waste Classification and Segregation: A Critical Step

Proper disposal begins with correct waste classification as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Hazardous Waste Classification: 2,4-Dichloropyrimidine-5-carbohydrazide is classified as a halogenated organic compound .[14][15][16] This classification is critical because the disposal methods and costs for halogenated waste are distinct from non-halogenated streams.[17]

  • Segregation: To ensure safety and compliance, maintain separate, clearly labeled waste containers for:

    • Halogenated Organic Solids: For the pure compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves).

    • Halogenated Organic Liquids: For any solutions containing the dissolved compound.

    • Non-Halogenated Waste: Keep this stream entirely separate.

    • Aqueous Waste: Do not mix organic waste with aqueous waste streams.

Never mix incompatible waste streams.[18] Mixing halogenated compounds with other chemicals can lead to unforeseen reactions and complicates the disposal process.

Step-by-Step Disposal Protocol

The primary and most secure method for disposal is through your institution's licensed hazardous waste management program.

Protocol 1: Standard Procedure for Waste Collection and Disposal
  • Container Selection: Use only EHS-approved, chemically compatible, and leak-proof containers for waste accumulation. The container must have a secure screw-top cap.

  • Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "2,4-Dichloropyrimidine-5-carbohydrazide" (no abbreviations).

    • All components of a mixture, including solvents, with percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS department. Do not pour any amount of this chemical down the drain.[19]

Disposal Workflow Diagram

G Disposal Decision Workflow for 2,4-Dichloropyrimidine-5-carbohydrazide Start Waste Generated WasteType Determine Waste Form Start->WasteType Solid Solid Compound or Contaminated Labware WasteType->Solid Solid Liquid Solution in Organic Solvent WasteType->Liquid Liquid Spill Spill Debris WasteType->Spill Spill Cleanup ContainerSolid Place in 'Halogenated Organic Solids' Waste Container Solid->ContainerSolid ContainerLiquid Place in 'Halogenated Organic Liquids' Waste Container Liquid->ContainerLiquid Spill->ContainerSolid Label Label Container Correctly (Full Name, Hazards, Date) ContainerSolid->Label ContainerLiquid->Label Store Store in Satellite Accumulation Area Label->Store Pickup Request Pickup by EHS / Licensed Waste Handler Store->Pickup

Caption: Disposal workflow for 2,4-Dichloropyrimidine-5-carbohydrazide.

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: If the spill is large or you feel unsafe, evacuate the area, alert colleagues, and contact your institution's emergency response line.

  • Secure the Area: Prevent access to the spill area. Eliminate all ignition sources.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.

  • Containment and Cleanup (for small, manageable spills only):

    • Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1][20] Do NOT use combustible materials like paper towels for the initial cleanup.[20] Carefully sweep the material into a dustpan and place it in the "Halogenated Organic Solids" waste container.

    • Liquid Spills: Contain the spill by creating a dike around it with absorbent material (e.g., sand, vermiculite).[20] Absorb the spill, working from the outside in. Place all contaminated absorbent material into the designated solid waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the solid waste container.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Chemical Deactivation Considerations

While collection by a licensed professional is the standard, understanding the chemistry of deactivation is valuable from a safety perspective, particularly for spill residues. The hydrazide moiety can be neutralized via oxidation.[21]

This procedure is for informational purposes and should only be performed by highly trained personnel with prior EHS approval.

A common method for destroying hydrazine is treatment with an oxidizing agent like calcium hypochlorite or sodium hypochlorite (bleach).[21][22][23][24]

  • Dilution: The waste material should first be diluted significantly with water to manage the exothermic reaction.

  • Neutralization: Slowly add a dilute solution of calcium hypochlorite or household bleach to the stirred, diluted waste solution. The reaction yields nitrogen gas, water, and salts.[24]

  • Verification: Test the resulting solution to ensure the complete destruction of the hydrazide.

  • Disposal: Even after treatment, the resulting solution may still be considered hazardous waste due to the presence of the chlorinated pyrimidine ring or other byproducts and must be disposed of through EHS.

References

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  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
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  • SAFETY DATA SHEET. (2014-09-05).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloropyrimidine-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dichloropyrimidine-5-carbohydrazide. As the toxicological properties of this specific molecule have not been exhaustively documented, this guidance is synthesized from the known hazards of its constituent functional groups—dichloropyrimidines and carbohydrazides—and is grounded in established principles of laboratory safety.

Hazard Analysis: A Compound of Two Moieties

To establish a robust personal protective equipment (PPE) plan, we must first understand the potential hazards. 2,4-Dichloropyrimidine-5-carbohydrazide is a complex organic molecule. A critical assessment of its structure suggests a hazard profile influenced by both the chlorinated pyrimidine ring and the carbohydrazide functional group.

  • 2,4-Dichloropyrimidine Moiety: This portion of the molecule is known to be an irritant. The Material Safety Data Sheet for 2,4-Dichloropyrimidine indicates it causes skin, eye, and respiratory tract irritation.[1][2] As a solid, it poses a risk of dust inhalation, which can lead to respiratory distress.[1]

  • Carbohydrazide Moiety: The carbohydrazide group presents several hazards. It is classified as harmful if swallowed, can cause skin and eye irritation, and may trigger allergic skin reactions.[3][4][5] Furthermore, carbohydrazides are known to have explosive potential upon heating, a critical consideration for both handling and storage.[4][6][7]

Given these factors, 2,4-Dichloropyrimidine-5-carbohydrazide should be treated as a hazardous substance with the potential to cause significant irritation to the eyes, skin, and respiratory system, be harmful upon ingestion, and act as a skin sensitizer.

The Hierarchy of Controls: Your Primary Defense

Before detailing PPE, it is imperative to recognize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" that prioritizes safer work systems.

  • Elimination/Substitution: Where possible, use a less hazardous chemical.

  • Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. For a powdered chemical like 2,4-Dichloropyrimidine-5-carbohydrazide, this is the most critical step.

    • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[1]

  • Administrative Controls: These are procedural changes to improve safety.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for handling, storage, and disposal.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is required.[9]

Core PPE Requirements for Routine Handling

A risk assessment is required for all laboratory activities.[10][11] The following PPE is the minimum required for routine, small-scale operations (milligram to gram scale) involving 2,4-Dichloropyrimidine-5-carbohydrazide within a chemical fume hood.

Task CategoryEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport ANSI Z87.1 Safety GlassesNitrile Gloves (single pair)Lab CoatNot required (in sealed containers)
Weighing & Aliquoting (Solid) ANSI Z87.1 Safety GogglesDouble Nitrile GlovesLab CoatRecommended: N95 Respirator
Solution Preparation ANSI Z87.1 Safety GogglesDouble Nitrile GlovesLab CoatNot required (in fume hood)
Reaction Workup & Purification ANSI Z87.1 Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required (in fume hood)
Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.[12]

  • Required for Handling: When handling the solid powder or solutions of 2,4-Dichloropyrimidine-5-carbohydrazide, chemical splash goggles are required. Goggles provide a complete seal around the eyes, protecting against dust particles and liquid splashes.[12]

  • Splash Hazard: When pouring larger volumes of solutions or during procedures with a high risk of splashing, a face shield must be worn in addition to safety goggles.[12]

Hand Protection

Due to the irritant nature of the dichloropyrimidine moiety and the sensitizing potential of the carbohydrazide, robust hand protection is critical.

  • Glove Type: Nitrile gloves are the standard recommendation for their chemical resistance profile. Always check the manufacturer's specifications for compatibility.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves when handling this compound. This provides a safeguard against tears and minimizes contamination when removing the outer pair.

  • Inspection and Removal: Always inspect gloves for tears or punctures before use. Remove gloves immediately if contamination is suspected and wash hands thoroughly.

Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Chemical Apron: For larger-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

OSHA's Respiratory Protection Standard (29 CFR 1910.134) must be followed whenever respirators are required.[10]

  • In a Fume Hood: When working exclusively within a certified chemical fume hood, respiratory protection is generally not required for small quantities.

  • Outside a Fume Hood: Under no circumstances should this compound be handled as a powder outside of a primary engineering control like a fume hood.

  • Weighing Operations: Even within a fume hood, weighing fine powders can generate airborne dust. It is strongly recommended to use an N95 respirator during weighing procedures as an added precaution. If a respirator is required, a formal respiratory protection program must be in place, including fit testing and medical evaluation.

Step-by-Step Protocol: Weighing the Solid Compound

This protocol illustrates the integration of engineering controls and PPE for a common laboratory task.

  • Preparation: Don all required PPE: safety goggles, lab coat, and double nitrile gloves.

  • Work Area Setup: Place an analytical balance inside a chemical fume hood.

  • Handling:

    • Perform all manipulations deep within the hood.

    • Carefully open the container. Avoid creating "puffs" of powder.

    • Use a spatula to transfer the desired amount of 2,4-Dichloropyrimidine-5-carbohydrazide to a tared weigh boat or vial.

    • Minimize the drop height to prevent dust generation.

  • Cleanup:

    • Securely cap the stock container.

    • Wipe the spatula, weigh boat exterior, and any affected surfaces within the hood with a solvent-dampened cloth.

    • Remove the outer pair of gloves before handling anything outside the fume hood (e.g., your lab notebook).

    • Dispose of contaminated wipes and gloves in the appropriate solid hazardous waste container.

Emergency Procedures and PPE

Accidents require a higher level of protection. All personnel must be familiar with the location of eyewash stations and safety showers.[1]

Small Spill (in a Fume Hood)
  • Alert: Notify others in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • Protect: Don additional PPE: a chemical-resistant apron and an N95 respirator.

  • Contain: Gently cover the spill with an absorbent material suitable for chemical spills.

  • Clean: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all cleaning materials and contaminated PPE as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Visual Workflows

PPE Selection Workflow

PPE_Selection cluster_risk Risk Assessment cluster_ppe PPE Selection assess Assess Task Hazard (e.g., Weighing, Solution Prep, Spill) is_splash High Splash or Dust Potential? assess->is_splash Splash or Particulate Hazard? is_dust Airborne Dust Likely? assess->is_dust Inhalation Risk? eye Eye/Face Protection (Goggles / Face Shield) hand Hand Protection (Double Nitrile Gloves) body Body Protection (Lab Coat / Apron) hand->body resp_no None Required body->resp_no resp_yes N95 Respirator body->resp_yes resp Respiratory Protection (N95 or higher) eye_goggles Safety Goggles is_splash->eye_goggles No eye_shield Goggles + Face Shield is_splash->eye_shield Yes eye_goggles->hand eye_shield->hand is_dust->resp_no No (in hood) is_dust->resp_yes Yes (Weighing/Spill)

Caption: PPE selection flowchart based on task-specific risk assessment.

Emergency Spill Response Workflow

Spill_Response start Spill Occurs alert Alert Personnel in Area start->alert isolate Isolate Area (Lower Hood Sash) alert->isolate don_ppe Don Additional PPE (N95, Apron) isolate->don_ppe contain Cover with Absorbent Material don_ppe->contain cleanup Collect Material into Hazardous Waste contain->cleanup decon Decontaminate Surface cleanup->decon dispose Dispose of All Contaminated Materials decon->dispose end Spill Response Complete dispose->end

Caption: Step-by-step workflow for responding to a small chemical spill.

Disposal of Contaminated PPE

All disposable PPE used while handling 2,4-Dichloropyrimidine-5-carbohydrazide must be considered hazardous waste.

  • Gloves, Wipes, Weigh Boats: Place immediately into a designated, sealed hazardous solid waste container.

  • Lab Coats: If significant contamination occurs, the lab coat should not be laundered. It must be disposed of as hazardous waste according to your institution's guidelines.

By adhering to this comprehensive PPE and safety plan, you can significantly mitigate the risks associated with handling 2,4-Dichloropyrimidine-5-carbohydrazide, ensuring a safer laboratory environment for all personnel.

References

  • Carbohydrazide: An Essential Tool with Hidden Hazards. (n.d.). Gas-Sensing.com. Retrieved February 16, 2026, from [Link]

  • Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. (n.d.). Retrieved February 16, 2026, from [Link]

  • Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. (n.d.). Cole-Parmer. Retrieved February 16, 2026, from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved February 16, 2026, from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved February 16, 2026, from [Link]

  • CARBOHYDRAZIDE. (n.d.). Retrieved February 16, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved February 16, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved February 16, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved February 16, 2026, from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved February 16, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved February 16, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved February 16, 2026, from [Link]

  • 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). Retrieved February 16, 2026, from [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (n.d.). Carl ROTH. Retrieved February 16, 2026, from [Link]

  • NIOSH Guidebook - Refresher Training by HalenHardy. (2025, March 21). YouTube. Retrieved February 16, 2026, from [Link]

  • SAFETY DATA SHEETS. (n.d.). Retrieved February 16, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.